Anacardic Acid
Beschreibung
This compound has been reported in Ozoroa insignis, Knema elegans, and other organisms with data available.
isolated from Anacardium occidentale; monophenol monooxygenase inhibito
Eigenschaften
IUPAC Name |
2-hydroxy-6-pentadecylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h15,17-18,23H,2-14,16H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFWQBGTDJIESE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168078 | |
| Record name | 6-Pentadecylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029683 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16611-84-0, 11034-77-8 | |
| Record name | 6-Pentadecylsalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16611-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Pentadecylsalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016611840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16611-84-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Pentadecylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anacardic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Anacardic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H693KBS2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029683 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
92.5 - 93 °C | |
| Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029683 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Characterization of Anacardic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anacardic acids are phenolic lipids predominantly found in the shell of the cashew nut (Anacardium occidentale). These compounds are gaining significant attention in the pharmaceutical and nutraceutical industries due to their diverse biological activities, including antibacterial, antioxidant, and antitumor properties. Structurally, anacardic acids consist of a salicylic acid moiety with a long alkyl or alkenyl side chain (typically C15 or C17) at the C6 position. The degree of unsaturation in this side chain gives rise to a series of isomers with distinct physicochemical and biological properties. This guide provides a comprehensive overview of the chemical characterization of the primary anacardic acid isomers, detailing the analytical methodologies for their separation and identification, quantitative data, and insights into their molecular mechanisms of action.
This compound is a mixture of several related compounds, with the main components being derivatives of salicylic acid with a fifteen-carbon side chain that varies in its degree of unsaturation.[1] These isomers are commonly referred to as saturated (C15:0), monoene (C15:1), diene (C15:2), and triene (C15:3).[1] The general chemical structure of anacardic acids is a salicylic acid substituted with an alkyl chain, which can be either saturated or unsaturated.[2]
Structural Elucidation and Physicochemical Properties
The primary this compound isomers found in cashew nut shell liquid (CNSL) are distinguished by the number of double bonds in their C15 side chain.
| Isomer | Systematic Name | Molecular Formula |
| Saturated | 2-hydroxy-6-pentadecylbenzoic acid | C22H36O3 |
| Monoene | 2-hydroxy-6-(pentadec-8'-enyl)benzoic acid | C22H34O3 |
| Diene | 2-hydroxy-6-(pentadec-8',11'-dienyl)benzoic acid | C22H32O3 |
| Triene | 2-hydroxy-6-(pentadec-8',11',14'-trienyl)benzoic acid | C22H30O3 |
Quantitative Analysis of this compound Isomers
The relative abundance of this compound isomers can vary depending on the source and processing of the cashew nut shell liquid. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the quantitative analysis of these isomers.
Relative Abundance in Cashew Nut Shell Liquid (CNSL)
| Isomer | Relative Abundance (%) in CNSL (Example 1)[3] | Relative Abundance (%) in CNSL (Example 2)[4] |
| Saturated | Not Reported | Not Reported |
| Monoene | 29.32 | ~20 |
| Diene | 27.06 | ~20 |
| Triene | 43.62 | ~60 |
Biological Activity Data (IC50 Values)
| Isomer | Target Enzyme | IC50 (µg/mL)[1] |
| Monoene (AAn1) | α-glucosidase | 1.78 ± 0.08 |
| Diene (AAn2) | α-glucosidase | 1.99 ± 0.76 |
| Triene (AAn3) | α-glucosidase | 3.31 ± 0.03 |
| Mixture | α-glucosidase | 3.72 ± 2.11 |
Experimental Protocols for Chemical Characterization
Accurate characterization of this compound isomers requires robust analytical methodologies. The following sections detail the key experimental protocols for their separation and identification.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
HPLC is a powerful technique for separating the different this compound isomers. Both normal-phase and reversed-phase chromatography can be effectively utilized.
-
Instrumentation: Agilent 1200 series HPLC or equivalent.[5]
-
Stationary Phase: Chiralpack, IA Chiral column (250 mm x 4.6 mm, 5 µm).[5][6]
-
Mobile Phase: An isocratic mixture of 0.1% trifluoroacetic acid in n-Hexane and Isopropyl alcohol (IPA) in a ratio of 1000:10 (v/v).[5][6]
-
Column Temperature: 25 °C.[5]
-
Injection Volume: 5 µL.[5]
-
Run Time: 30 minutes.[5]
-
Sample Preparation: The sample is dissolved in the mobile phase.[5]
-
Instrumentation: High-performance liquid chromatograph with a diode array detector.[7]
-
Stationary Phase: C18 column (150 × 4.6 mm × 5 μm).[7]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (80:20 v/v), both acidified with acetic acid to pH 3.0.[7]
-
Flow Rate: Not specified, but a typical flow rate for this column dimension is 1.0 mL/min.
-
Detection: Diode array detector, wavelength not specified (typically monitored between 210-280 nm).[7]
-
Sample Preparation: Samples are dissolved in methanol.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis[8][9]
GC-MS is employed for the identification and quantification of volatile or derivatized this compound isomers.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[8]
-
Derivatization: Silylation is a common derivatization technique. N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) diluted 1:1 with anhydrous pyridine is used as the derivatizing agent. The sample is incubated with the reagent at 60°C for 45 minutes.[8]
-
Column: Specific column details are not provided in the search results, but a non-polar capillary column (e.g., DB-5ms) is typically used for this type of analysis.
-
Carrier Gas: Helium.[8]
-
Injection Mode: Split or splitless, depending on the concentration.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is typically used, with a mass scan range appropriate for the derivatized this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is indispensable for the unambiguous structural elucidation of this compound isomers.
-
Instrumentation: Bruker Avance DRX-500 (500 MHz for ¹H and 125 MHz for ¹³C) or equivalent.[4]
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR: Key signals include aromatic protons (~6.75-7.36 ppm) and olefinic protons of the unsaturated side chain (~5.3-5.9 ppm).[4]
-
¹³C NMR: Characteristic signals for the carboxylic acid carbon (~175 ppm), aromatic carbons, and aliphatic carbons of the side chain are observed.
-
2D NMR: Techniques such as COSY, HSQC, and HMBC are used to confirm the connectivity of protons and carbons, providing definitive structural assignments.
Signaling Pathways and Molecular Targets
Anacardic acids exert their biological effects by modulating various cellular signaling pathways. Understanding these interactions is crucial for drug development.
NF-κB Signaling Pathway Inhibition
This compound has been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer.[9] It suppresses the activation of IκBα kinase, leading to the abrogation of phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[9]
Histone Acetyltransferase (HAT) Inhibition
This compound is a known inhibitor of histone acetyltransferases (HATs), particularly p300 and PCAF.[10] By inhibiting HATs, this compound can modulate gene expression and has shown potential in sensitizing tumor cells to radiation therapy.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Extraction, Isolation and Chemical Modification of the Anacardic Acids from Cashew Nut Shell (Anacardium occidentale L.) and Biological Assay [gavinpublishers.com]
- 4. mdpi.com [mdpi.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. jocpr.com [jocpr.com]
- 7. Development and Validation of a Reversed Phase HPLC Method for Determination of Anacardic Acids in Cashew (Anacardium occidentale) Nut Shell Liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. a-highly-sensitive-gc-ms-method-for-simultaneous-determination-of-anacardic-acids-in-cashew-anacardium-occidentale-nut-shell-oil-in-the-presence-of-other-phenolic-lipid-derivatives - Ask this paper | Bohrium [bohrium.com]
- 9. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-kappaB-regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-kappaBalpha kinase, leading to potentiation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Inhibition of histone acetyltransferase activity by this compound sensitizes tumor cells to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Anacardic Acid in Oncology: A Technical Overview of its Mechanisms of Action
An in-depth guide for researchers, scientists, and drug development professionals on the multifaceted mechanisms of action of anacardic acid in cancer cells.
This compound (AA), a natural phenolic lipid predominantly found in the cashew nut shell liquid of Anacardium occidentale, has garnered significant attention for its diverse pharmacological activities, including potent anticancer effects.[1][2] Structurally similar to salicylic acid, this compound encompasses a mixture of 2-hydroxy-6-alkylbenzoic acid homologs that have demonstrated anti-proliferative, pro-apoptotic, anti-metastatic, and anti-angiogenic properties across a spectrum of cancer cell lines and animal models.[3][4][5] This technical guide delineates the core molecular mechanisms through which this compound exerts its oncostatic effects, providing a comprehensive resource for the scientific community engaged in cancer research and drug discovery.
Core Mechanisms of Action
This compound's anticancer activity is not attributed to a single pathway but rather to its ability to modulate multiple, often interconnected, signaling cascades critical for cancer cell survival, proliferation, and metastasis.
Inhibition of Histone Acetyltransferases (HATs)
A primary and well-documented mechanism of this compound is its role as a non-specific inhibitor of histone acetyltransferases (HATs), particularly p300/CBP and PCAF.[3][6][7] HATs are crucial enzymes that regulate gene transcription by acetylating histone proteins, leading to a more relaxed chromatin structure.[3]
By inhibiting HATs, this compound can:
-
Alter Gene Transcription: The inhibition of HAT activity can lead to chromatin condensation, suppressing the transcription of genes essential for cancer cell proliferation and survival.[4]
-
Sensitize Cells to Radiation: AA has been shown to inhibit the Tip60 HAT, which is involved in the DNA damage response. This inhibition blocks the activation of ATM and DNA-PKcs kinases, sensitizing tumor cells to the cytotoxic effects of ionizing radiation.[8]
-
Suppress NF-κB Signaling: The HAT p300 is a coactivator for the NF-κB transcription factor. By inhibiting p300, this compound suppresses NF-κB-dependent gene expression.[3][9]
Downregulation of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in regulating genes involved in inflammation, cell survival, proliferation, and invasion.[10][11] Constitutive NF-κB activation is a hallmark of many cancers. This compound potently suppresses both constitutive and inducible NF-κB activation through a multi-pronged approach.[9][10]
-
IKK Inhibition: It inhibits the IκBα kinase (IKK) complex, which is responsible for phosphorylating the NF-κB inhibitor, IκBα.[10]
-
Prevention of IκBα Degradation: By blocking IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα.[9]
-
Inhibition of p65 Translocation: With IκBα remaining intact, the p65 subunit of NF-κB is sequestered in the cytoplasm and cannot translocate to the nucleus to activate target gene transcription.[10]
This suppression of NF-κB leads to the downregulation of key gene products, including:
-
Proliferation markers: Cyclin D1, c-myc, COX-2.[10]
-
Anti-apoptotic proteins: Bcl-2, Bcl-xL, survivin, XIAP.[9][10]
-
Invasion and angiogenesis factors: MMP-9, ICAM-1, VEGF.[9][10]
Induction of Endoplasmic Reticulum (ER) Stress
This compound is a potent inducer of endoplasmic reticulum (ER) stress, which can trigger apoptosis in cancer cells.[12] Treatment with AA leads to a dose- and time-dependent increase in key ER stress markers:[12][13]
-
GRP78/BiP: A master regulator of the unfolded protein response (UPR).
-
Phosphorylated eIF2α: Attenuates global protein synthesis.
-
ATF4 and CHOP: Transcription factors that upregulate pro-apoptotic genes.
In prostate cancer, this ER stress-induced apoptosis is mediated through autophagy via the ER stress/DAPK3/Akt signaling pathway.[14]
Modulation of Other Key Cancer Pathways
-
Anti-Angiogenesis: this compound inhibits tumor angiogenesis by targeting the Src/FAK/Rho GTPases signaling pathway.[5][7] It effectively suppresses VEGF-induced proliferation, migration, and capillary-like structure formation in endothelial cells.[5]
-
Anti-Metastasis: It functions as a potent inhibitor of the epithelial-to-mesenchymal transition (EMT) by targeting the VEGF signaling pathway. This results in the upregulation of the epithelial marker E-cadherin and a decrease in mesenchymal markers like Twist and Snail.[15]
-
p53 Activation: In prostate cancer cells, this compound induces apoptosis through the activation of the p53 signaling pathway, increasing the phosphorylation of p53 on Ser15 and activating its target gene, p21.[3]
-
Hsp90 Inhibition: AA exhibits potent Hsp90 ATPase inhibition activity, leading to the degradation of Hsp90 client proteins, many of which are oncoproteins crucial for tumor progression.[1]
-
Androgen Receptor (AR) Inhibition: In prostate cancer, AA downregulates the androgen receptor, a key driver of prostate cancer progression, by suppressing its coactivator, p300.[3]
Quantitative Data Summary
This compound has demonstrated dose- and time-dependent cytotoxicity across various cancer cell lines.
Table 1: IC₅₀ Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time (h) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 19.7 | 24 | [1] |
| MCF-7 | ER+ Breast Cancer | ~20 | 48 | [16] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~30 | 48 | [16] |
| BT-20 | Triple-Negative Breast Cancer | ~35 | 48 | [16] |
| HCC1806 | Triple-Negative Breast Cancer | ~45 | 48 | [16] |
Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells
| Treatment (24h) | % of Cells in G₀/G₁ Phase (Mean ± SD) | Reference |
| Control (Vehicle) | 51.1 ± 1.47 | [1] |
| 25 µM AA | 56.8 ± 2.57 | [1] |
| 50 µM AA | 62.2 ± 3.81 | [1] |
| 100 µM AA | 70.7 ± 2.01 | [1] |
Key Experimental Protocols
The following are summarized methodologies for experiments commonly used to investigate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., 1 x 10⁴ cells/well) in 96-well microtiter plates and allow them to adhere overnight.[1]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).[1]
-
MTT Incubation: At the end of the treatment period, add 15 µl of MTT solution (5 mg/ml in PBS) to each well and incubate at 37°C for 4 hours.[1]
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µl of DMSO to each well to dissolve the formazan crystals. Incubate at room temperature for 10 minutes.[1]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[1]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC₅₀ values are determined by non-linear regression analysis.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the modulation of signaling pathways.
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-50 µg of protein per lane on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4]
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, p-IKK, p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G₀/G₁, S, G₂/M).
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to distinguish between cell cycle phases.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.[1]
Conclusion
This compound is a promising natural compound that exhibits robust anticancer activity by targeting multiple, critical cellular pathways. Its ability to inhibit HATs, suppress the pro-survival NF-κB pathway, induce ER stress-mediated apoptosis, and inhibit angiogenesis and metastasis underscores its potential as a multi-targeted therapeutic agent. The quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical investigation. The continued exploration of this compound and its derivatives is warranted to fully harness its therapeutic potential in the treatment of various malignancies.
References
- 1. Anticancer effects of plant derived this compound on human breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (6-pentadecylsalicylic acid) induces apoptosis of prostate cancer cells through inhibition of androgen receptor and activation of p53 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits estrogen receptor alpha-DNA binding and reduces target gene transcription and breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (6-pentadecylsalicylic acid) inhibits tumor angiogenesis by targeting Src/FAK/Rho GTPases signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone Acetyltransferase (HAT) P300/CBP Inhibitors Induce Synthetic Lethality in PTEN-Deficient Colorectal Cancer Cells through Destabilizing AKT [ijbs.com]
- 7. dovepress.com [dovepress.com]
- 8. Inhibition of histone acetyltransferase activity by this compound sensitizes tumor cells to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-kappaB-regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-kappaBalpha kinase, leading to potentiation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces cell apoptosis associated with induction of ATF4-dependent endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound induces cell apoptosis of prostatic cancer through autophagy by ER stress/DAPK3/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-metastatic action of this compound targets VEGF-induced signalling pathways in epithelial to mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Anacardic Acid: A Potent Antibacterial Agent Against Gram-Positive Bacteria
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Anacardic acid, a naturally occurring phenolic lipid primarily sourced from the shell of the cashew nut (Anacardium occidentale), has garnered significant scientific interest for its potent biological activities.[1] Among these, its selective and powerful antibacterial action against a wide spectrum of gram-positive bacteria, including multidrug-resistant strains, stands out.[2][3][4] This technical guide provides a comprehensive overview of the antibacterial properties of this compound, focusing on its efficacy against gram-positive pathogens. It delves into the molecular mechanisms of action, presents quantitative efficacy data, details relevant experimental protocols, and explores the structure-activity relationship that governs its bactericidal effects. This document is intended to serve as a foundational resource for researchers, scientists, and professionals involved in the discovery and development of novel antimicrobial agents.
Mechanism of Antibacterial Action
The antibacterial activity of this compound against gram-positive bacteria is multifaceted, involving both biophysical and biochemical interactions. The primary mechanism is widely considered to be the disruption of the bacterial cell membrane.[5][6][7] However, evidence also points to the inhibition of essential bacterial enzymes and interference with key cellular processes.
Key Mechanisms:
-
Biophysical Membrane Disruption: this compound acts as a surfactant, physically disrupting the integrity of the bacterial cell membrane.[2][5][6][7] Its chemical structure, featuring a hydrophilic salicylic acid head and a long, hydrophobic alkyl chain, allows it to insert into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and eventual cell lysis.[8]
-
Inhibition of Cellular Respiration: Studies have shown that this compound can inhibit NADH oxidation by bacterial membrane fractions, suggesting interference with the electron transport chain and cellular respiration.[1][2]
-
Enzyme Inhibition: this compound has been shown to be a non-competitive inhibitor of key bacterial enzymes, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is crucial for glycolysis.[9]
-
Biofilm Inhibition: this compound effectively inhibits the formation of biofilms by gram-positive bacteria like Staphylococcus aureus and Streptococcus mutans.[10] This is achieved by disrupting the biofilm architecture, suppressing bacterial metabolism within the biofilm, and inhibiting the production of the extracellular polymeric substance (EPS) that forms the biofilm matrix.[10]
-
Quorum Sensing Interference: The compound interferes with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor expression.[1][10]
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. mdpi.com [mdpi.com]
- 3. Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Activity of Urea and Thiourea Derivatives of this compound Mixture Isolated from A Natural Product Cashew Nut Shell Liquid (CNSL) [scirp.org]
- 5. Antibacterial action of anacardic acids against methicillin resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial action of anacardic acids against methicillin resistant Staphylococcus aureus (MRSA) | Alphonsa Cashew Industries [alphonsacashew.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antimicrobial effect of this compound–loaded zein nanoparticles loaded on Streptococcus mutans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Antimicrobials this compound and Curcumin Are Not-Competitive Inhibitors of Gram-Positive Bacterial Pathogenic Glyceraldehyde-3-Phosphate Dehydrogenase by a Mechanism Unrelated to Human C5a Anaphylatoxin Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound as a promising natural antimicrobial agent: Mechanisms of action, biofilm inhibition, and advances in nano-encapsulation for enhanced therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Anacardic Acid: A Technical Guide to its In Vivo Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Anacardic acid, a natural phenolic lipid found in the shell of the cashew nut (Anacardium occidentale), has garnered significant attention for its potent anti-inflammatory properties demonstrated in various preclinical in vivo models. This technical guide provides a comprehensive overview of the scientific evidence, detailing the experimental protocols, quantitative outcomes, and underlying molecular mechanisms of this compound's anti-inflammatory action.
Core Anti-inflammatory Activity
This compound has been shown to effectively mitigate acute inflammatory responses in animal models. A key study demonstrated that intraperitoneal administration of this compound in Swiss albino mice significantly reduced inflammation.[1][2][3][4] The optimal dose was identified as 25 mg/kg, which provided a more potent and consistent anti-inflammatory effect compared to both lower (10 mg/kg) and higher (50 mg/kg) doses.[2]
Key Quantitative Data on Anti-inflammatory Effects
| Experimental Model | Species | This compound Dose (i.p.) | Key Findings | Reference |
| Carrageenan-Induced Paw Edema | Mouse | 10 mg/kg | Significant reduction in paw edema after 4 hours. | [1] |
| 25 mg/kg | Significant reduction in paw edema at 1, 2, 3, and 4 hours (81.25%, 66.66%, 48.97%, and 54.76% inhibition, respectively). | [1][3] | ||
| 50 mg/kg | Significant reduction in paw edema at 3 and 4 hours (51.02% and 45.23% inhibition, respectively). | [1] | ||
| Carrageenan-Induced Peritonitis | Mouse | 25 mg/kg | Reduced leukocyte and neutrophil migration to the peritoneal cavity. | [1][3][4] |
| 25 mg/kg | Diminished myeloperoxidase (MPO) activity. | [1][3][4] | ||
| Prostaglandin E2-Induced Paw Edema | Mouse | 25 mg/kg | Significantly inhibited edema. | [2] |
| Dextran-Induced Paw Edema | Mouse | 25 mg/kg | Significantly inhibited edema. | [2] |
| Histamine-Induced Paw Edema | Mouse | 25 mg/kg | Significantly inhibited edema. | [2] |
| Compound 48/80-Induced Paw Edema | Mouse | 25 mg/kg | Significantly inhibited edema. | [2] |
| Diesel Exhaust Particle-Induced Lung Inflammation | Mouse | 50 mg/kg (oral) | Decreased levels of neutrophils and tumor necrosis factor in the lungs and bronchoalveolar lavage fluid. | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key in vivo experiments used to evaluate the anti-inflammatory effects of this compound.
Carrageenan-Induced Paw Edema
This is a widely used and well-characterized model of acute inflammation.
-
Animals: Swiss albino mice are commonly used.[1]
-
Acclimatization: Animals are allowed to acclimatize to laboratory conditions for a specified period before the experiment.
-
Grouping: Mice are randomly divided into control and treatment groups.
-
Pre-treatment: this compound, dissolved in a suitable vehicle (e.g., tween 80 and saline), is administered intraperitoneally (i.p.) at doses of 10, 25, and 50 mg/kg, 30 minutes before the induction of inflammation.[1][2][3] A positive control group receiving a standard anti-inflammatory drug like indomethacin (10 mg/kg, i.p.) is also included.[1] The vehicle control group receives only the vehicle.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.[7]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[1]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Carrageenan-Induced Peritonitis
This model is used to assess the effect of an anti-inflammatory agent on leukocyte migration.
-
Animals: Swiss albino mice are utilized.[1]
-
Pre-treatment: Mice are pre-treated with this compound (25 mg/kg, i.p.) or a vehicle 30 minutes prior to the inflammatory insult.[1]
-
Induction of Peritonitis: Carrageenan (300 μg) is injected into the peritoneal cavity.[1]
-
Peritoneal Lavage: Four hours after carrageenan injection, the animals are euthanized, and the peritoneal cavity is washed with a buffered saline solution containing EDTA.
-
Cell Counting: The total number of leukocytes in the peritoneal fluid is determined using a Neubauer chamber. Differential cell counts (neutrophils) are performed on stained cytospin preparations.
-
Biochemical Analysis: The peritoneal fluid can be centrifuged, and the supernatant used for the measurement of inflammatory mediators and enzymes like myeloperoxidase (MPO).[1]
Signaling Pathways and Molecular Mechanisms
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The primary mechanism identified is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[8][9][10]
NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11] this compound has been shown to suppress NF-κB activation induced by various inflammatory stimuli.[8][9] This inhibition is achieved by targeting the upstream IκBα kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[8][9] By preventing IκBα degradation, this compound ensures that NF-κB remains sequestered in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent gene transcription.[8]
Furthermore, this compound has been shown to inhibit the activity of histone acetyltransferases (HATs), which are also involved in the regulation of NF-κB activity.[8][9][10]
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the NF-κB signaling pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
The following diagram illustrates the general workflow for evaluating the in vivo anti-inflammatory effects of this compound.
References
- 1. Anti-Inflammatory, Antinociceptive, and Antioxidant Properties of this compound in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory, Antinociceptive, and Antioxidant Properties of this compound in Experimental Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound –. Ayurvedic medicine, old industrial phytochemical with newly discovered molecular actions and health properties - AGINGSCIENCES™ - Anti-Aging Firewalls™ [anti-agingfirewalls.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Anacardic Acid in Cancer Research: A Technical Guide to Mechanisms and Methodologies
An in-depth technical guide or whitepaper on the core.
Introduction
Anacardic acid (AA) is a naturally occurring phenolic lipid found predominantly in the shell of the cashew nut (Anacardium occidentale) and other plants of the Anacardiaceae family.[1][2][3] Traditionally used in herbal remedies, modern research has identified AA as a potent bioactive compound with a range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][3] Its potential as a therapeutic agent in oncology stems from its ability to modulate multiple critical signaling pathways and sensitize cancer cells to conventional therapies.[3][4] This technical guide provides a comprehensive overview of this compound's application in cancer research, focusing on its mechanisms of action, quantitative efficacy, and the detailed experimental protocols used for its evaluation.
Quantitative Analysis of this compound Cytotoxicity
This compound has demonstrated significant anti-proliferative and cytotoxic effects across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity. The data below, compiled from multiple studies, illustrates the dose-dependent efficacy of this compound.
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 19.7 µM | 24 hours | [5] |
| MCF-7 | Breast Adenocarcinoma | 18.90 µg/mL | Not Specified | |
| HepG-2 | Hepatocellular Carcinoma | 26.10 µg/mL | Not Specified | |
| MKN-45 | Gastric Cancer | 17.73 µg/mL | Not Specified | |
| PC-3 | Prostate Cancer | Effective in a dose-dependent manner | Not Specified | [1] |
| LNCaP | Prostate Cancer | Effective at 5, 25, 125 µM | Not Specified | [1] |
Mechanisms of Action and Key Signaling Pathways
This compound exerts its anticancer effects by targeting multiple cellular signaling pathways involved in cell proliferation, survival, apoptosis, and metastasis. As a known inhibitor of histone acetyltransferases (HATs), particularly p300 and PCAF, its influence on gene expression is a primary mechanism.[3][6]
Activation of the p53 Tumor Suppressor Pathway
This compound has been shown to activate the p53 signaling pathway, a central regulator of cell cycle arrest and apoptosis.[1] Treatment with AA increases the phosphorylation of p53, leading to the transactivation of its target genes, such as p21, which induces cell cycle arrest.[1] Furthermore, activated p53 can upregulate the expression of death receptors like DR4 and DR5, sensitizing cancer cells to apoptosis-inducing ligands like TRAIL.[1][7]
The Chmp1A-ATM-p53 Signaling Axis in Pancreatic Cancer
In pancreatic cancer models, this compound's anticancer activity is mediated through the activation of Charged Multivesicular Body Protein 1A (Chmp1A).[8][9] This activation subsequently triggers the Ataxia Telangiectasia Mutated (ATM) kinase, a key sensor of DNA damage, which in turn activates the p53 pathway, leading to reduced cell viability.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Enhances the Proliferation of Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. williamscancerinstitute.com [williamscancerinstitute.com]
- 5. Anticancer effects of plant derived this compound on human breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits estrogen receptor alpha-DNA binding and reduces target gene transcription and breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combinatorial treatment with this compound followed by TRAIL augments induction of apoptosis in TRAIL resistant cancer cells by the regulation of p53, MAPK and NFκβ pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits pancreatic cancer cell growth, and potentiates chemotherapeutic effect by Chmp1A - ATM - p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits pancreatic cancer cell growth, and potentiates chemotherapeutic effect by Chmp1A - ATM - p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery, Isolation, and Biological Activity of Anacardic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anacardic acid, a naturally occurring phenolic lipid found predominantly in the shell of the cashew nut (Anacardium occidentale), has garnered significant attention in the scientific community for its diverse biological activities.[1] This guide provides a comprehensive overview of the historical discovery and subsequent isolation of this compound, detailed experimental protocols for its extraction and purification, a comparative analysis of isolation methodologies, and an exploration of its interactions with key cellular signaling pathways.
A Historical Perspective: The Discovery and Elucidation of this compound
The journey of this compound research began in the mid-19th century. The first documented chemical analysis of the oil extracted from the cashew nut shell was published in 1847.[1] Initially, this oil was believed to be a single chemical entity. However, subsequent investigations revealed it to be a complex mixture of closely related phenolic compounds, leading to the use of the plural term "anacardic acids."[1]
These compounds are characterized as salicylic acid derivatives with a long alkyl chain, typically consisting of 15 or 17 carbon atoms. This alkyl side chain can be saturated or possess varying degrees of unsaturation (monoene, diene, or triene), and the specific composition of this mixture is dependent on the plant species.[1] Over the years, advancements in analytical chemistry have allowed for the separation and characterization of these individual components, paving the way for a deeper understanding of their structure-activity relationships.
Isolation and Purification of this compound: Methodologies and Protocols
The primary source of this compound is Cashew Nut Shell Liquid (CNSL), a byproduct of the cashew nut processing industry.[2] Several methods have been developed for the isolation and purification of this compound from CNSL, each with its own advantages in terms of yield, purity, and scalability.
Solvent Extraction of Cashew Nut Shell Liquid (CNSL)
The initial step in isolating this compound is typically the extraction of CNSL from the cashew nut shells.
Experimental Protocol:
-
Preparation: Cashew nut shells are separated from the kernels and air-dried. The dried shells are then ground into smaller particles to increase the surface area for extraction.
-
Extraction: A Soxhlet apparatus is commonly employed for the extraction. 440 g of ground cashew nut shells are placed in the Soxhlet extractor with 1200 mL of hexane as the solvent.[3]
-
Reflux: The mixture is heated to the boiling point of the solvent (approximately 80°C for hexane) and allowed to reflux for a period of 4 hours.[3]
-
Concentration: After extraction, the solvent is removed from the extract using a rotary evaporator under reduced pressure at 60°C to yield the crude CNSL.[3]
Isolation of this compound via Calcium Hydroxide Precipitation
This method relies on the acidic nature of this compound to form a salt, which precipitates out of the solution, allowing for its separation from other phenolic components of CNSL.
Experimental Protocol:
-
Dissolution: 100 g of natural CNSL is dissolved in a mixture of methanol and 5% water.[2]
-
Precipitation: 50 g of calcium hydroxide (Ca(OH)₂) is slowly added to the solution while stirring continuously.[2]
-
Heating: The mixture is then heated to a temperature of 45-50°C for 3 hours with continuous stirring to facilitate the formation of calcium anacardate precipitate.[2]
-
Filtration and Washing: The precipitate is filtered and washed with methanol to remove impurities.[2]
-
Acidification and Extraction: The calcium anacardate precipitate is suspended in distilled water, and 11 M hydrochloric acid (HCl) is added to protonate the anacardate back to this compound. The this compound is then extracted using ethyl acetate.[2]
-
Drying and Evaporation: The ethyl acetate layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the isolated this compound.[2] A yield of approximately 60% can be expected with this method.[2]
Purification by Column Chromatography
Column chromatography is a widely used technique for the separation of the different components of CNSL to obtain high-purity this compound.
Experimental Protocol:
-
Column Preparation: A chromatographic column (e.g., 10 cm long and 5 cm wide) is packed with silica gel (e.g., particle size 0.063 - 0.2 mm) as the adsorbent.[3]
-
Sample Loading: 3 mL of CNSL is loaded onto the prepared column.[3]
-
Elution: A series of solvent systems with increasing polarity are used to elute the different components:
-
Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify and pool the fractions containing this compound.
-
Concentration: The pooled fractions are concentrated using a rotary evaporator to obtain the purified this compound. A yield of up to 92% of the this compound mixture can be achieved with this purification step.[3]
Supercritical Carbon Dioxide (scCO₂) Extraction
This method offers a "green" alternative to traditional solvent-based extraction, utilizing supercritical CO₂ as the solvent.
Experimental Protocol:
-
Sample Preparation: The crude natural CNSL is mixed with a solid adsorbent.
-
Extraction Conditions: The extraction is carried out under supercritical conditions. Optimal conditions have been found to be a temperature of 50°C and a pressure of 300 bar, with a CO₂ flow rate of 5 g/min .[4]
-
Extraction Time: Under these conditions, a high purity of this compound can be quantitatively isolated within 150 minutes.[4]
-
Product Recovery: The this compound is recovered by depressurizing the system, which causes the CO₂ to return to its gaseous state, leaving behind the solvent-free extract. This method can yield up to 82% of the total this compound from crude CNSL.[4]
Quantitative Comparison of Isolation Methods
The choice of isolation method can significantly impact the yield and purity of the obtained this compound. The following table summarizes key quantitative data from the described methods.
| Method | Starting Material | Yield | Purity | Key Parameters | Reference |
| Calcium Hydroxide Precipitation | Natural CNSL | ~60% | Not specified | Precipitation with Ca(OH)₂, acidification with HCl | [2] |
| Column Chromatography (Purification) | CNSL | Up to 92% (of AA mixture) | High (component separation) | Silica gel adsorbent, gradient elution | [3] |
| Supercritical CO₂ Extraction | Crude Natural CNSL | 82% (of total this compound) | High | 50°C, 300 bar, 5 g/min CO₂ flow rate, 150 min | [4] |
Physicochemical Properties of this compound
This compound is a yellow, oily liquid that is partially miscible with ethanol and ether but nearly immiscible with water.[1] It is a mixture of 2-hydroxy-6-alkylbenzoic acids, with the alkyl chain typically being C15 or C17. The degree of unsaturation in this side chain influences the properties of the individual this compound components.
| Property | Value | Reference |
| Molecular Formula (Saturated C15) | C₂₂H₃₆O₃ | |
| Appearance | Yellow liquid | [1] |
| Solubility | Partially miscible with ethanol and ether; nearly immiscible with water | [1] |
Biological Activities and Signaling Pathways
This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects. These activities are attributed to its ability to modulate various cellular signaling pathways.
Inhibition of Nuclear Factor-κB (NF-κB) Signaling
This compound is a known inhibitor of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[5][6] It exerts its inhibitory effect by suppressing the activation of IκBα kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[5] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[5]
Caption: this compound inhibits the NF-κB signaling pathway.
Histone Acetyltransferase (HAT) Inhibition
This compound is a potent inhibitor of histone acetyltransferases (HATs), particularly p300 and p300/CBP-associated factor (PCAF).[7] HATs are enzymes that play a crucial role in chromatin remodeling and gene transcription by acetylating histone proteins. By inhibiting HAT activity, this compound can modulate the expression of various genes involved in cellular processes such as proliferation and apoptosis.[8][9] The inhibition of p300 HAT by this compound has been shown to be non-competitive.[8]
Caption: this compound inhibits histone acetyltransferase (HAT) activity.
Targeting of the Src/FAK/Rho GTPase Signaling Pathway
This compound has been demonstrated to inhibit tumor angiogenesis by targeting the Src/Focal Adhesion Kinase (FAK)/Rho GTPase signaling pathway.[10][11] It blocks the activities of Src and FAK kinases, which are crucial for cell migration, proliferation, and survival.[10] This inhibition leads to the inactivation of Rac1 and Cdc42 GTPases and the activation of RhoA-GTPase, ultimately suppressing the formation of new blood vessels that tumors need to grow.[10]
Caption: this compound targets the Src/FAK/Rho GTPase pathway.
Conclusion
This compound, a readily available natural product from a renewable resource, continues to be a subject of intense research due to its promising therapeutic potential. This guide has provided a detailed overview of its history, various isolation techniques with comparative data, and insights into its mechanisms of action at the molecular level. The detailed protocols and pathway diagrams presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further exploration and application of this versatile compound.
References
- 1. Anacardic acids - Wikipedia [en.wikipedia.org]
- 2. This compound Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction, Isolation and Chemical Modification of the Anacardic Acids from Cashew Nut Shell (Anacardium occidentale L.) and Biological Assay [gavinpublishers.com]
- 4. Isolation of this compound from natural cashew nut shell liquid (CNSL) using supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-kappaB-regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-kappaBalpha kinase, leading to potentiation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Histone Acetyltransferase Inhibitor this compound Causes Changes in Global Gene Expression during In Vitro Plasmodium falciparum Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone acetyltransferase inhibitor this compound causes changes in global gene expression during in vitro Plasmodium falciparum development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (6-pentadecylsalicylic acid) inhibits tumor angiogenesis by targeting Src/FAK/Rho GTPases signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Anacardic Acid Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Anacardic acids, a family of phenolic lipids derived primarily from cashew nut shell liquid (CNSL), have garnered significant attention in medicinal chemistry due to their diverse biological activities. These compounds, characterized by a salicylic acid moiety with a long alkyl chain at the C6 position, exhibit a fascinating structure-activity relationship (SAR) that governs their efficacy as anticancer, antibacterial, and enzyme-inhibiting agents. This technical guide provides an in-depth analysis of the SAR of anacardic acids, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Core Structure-Activity Relationship Principles
The biological activity of anacardic acid is intrinsically linked to two key structural features: the salicylic acid head and the hydrophobic alkyl tail . Modifications to either of these components can significantly impact the compound's potency and selectivity.
-
The Salicylic Acid Moiety: The carboxyl and hydroxyl groups on the aromatic ring are crucial for many of this compound's biological functions. This hydrophilic head is believed to be responsible for chelating metal ions within the active sites of various enzymes, a key mechanism in their inhibition.[1][2] For instance, the inhibition of lipoxygenase is thought to begin with the chelation of iron in the enzyme's active site by the salicylic acid portion of the molecule.[1]
-
The Alkyl Side Chain: The length and degree of unsaturation of the C15 alkyl chain play a pivotal role in modulating the biological activity of anacardic acids.
-
Antibacterial Activity: The antibacterial potency of anacardic acids against Gram-positive bacteria is significantly influenced by the side chain. Generally, an increase in the number of double bonds in the alkyl chain correlates with enhanced antibacterial activity.[3] For example, this compound with a triene side chain is more potent against S. mutans and S. aureus than its saturated or monoene counterparts.[4] However, for activity against P. acnes, a saturated linear alkyl chain is sufficient.[4]
-
Enzyme Inhibition: The nature of the alkyl chain also affects enzyme inhibition. For histone acetyltransferase (HAT) inhibition, hydrogenation of the unsaturated side chain to a saturated one does not significantly alter the inhibitory activity, suggesting that unsaturation is not a critical factor for this particular target.[4] In contrast, for soybean lipoxygenase-1 inhibition, the monoene this compound is a potent competitive inhibitor, while the diene analog can act as a substrate at low concentrations.[1][5]
-
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of various this compound analogs, providing a clear comparison of their potencies.
Table 1: Antibacterial Activity of Anacardic Acids (Minimum Inhibitory Concentration in µg/mL)
| Compound | Streptococcus mutans (ATCC 25175) | Staphylococcus aureus (ATCC 12598) | Propionibacterium acnes (ATCC 11827) | Reference |
| This compound (C15:0, saturated) | >800 | >800 | 0.78 | [4] |
| This compound (C15:1, monoene) | 6.25 | 100 | 0.78 | [4] |
| This compound (C15:2, diene) | 3.13 | 25 | 0.78 | [4] |
| This compound (C15:3, triene) | 1.56 | 6.25 | 0.78 | [4] |
| Salicylic Acid | - | - | - | [3] |
Table 2: Enzyme Inhibitory Activity of Anacardic Acids (IC50 Values)
| Target Enzyme | This compound Analog | IC50 Value | Reference |
| p300 (Histone Acetyltransferase) | This compound (mixture) | ~8.5 µM | [6][7] |
| PCAF (Histone Acetyltransferase) | This compound (mixture) | ~5 µM | [6][7] |
| Tip60 (Histone Acetyltransferase) | This compound | Maximal inhibition between 10-30 µM | [8] |
| Soybean Lipoxygenase-1 | This compound (C15:1, monoene) | 6.8 µM | [5] |
| Soybean Lipoxygenase-1 | This compound (C15:0, saturated) | 14.3 µM | [9] |
| Mushroom Tyrosinase | 6-[8(Z),11(Z),14-pentadecatrienyl]salicylic acid | - | [6] |
| α-Glucosidase | This compound (monoene) | 5.1 ± 0.2 μM | [10] |
| α-Glucosidase | This compound (diene) | 5.8 ± 2.2 μM | [10] |
| α-Glucosidase | This compound (triene) | 9.7 ± 0.1 μM | [10] |
| Angiotensin I Converting Enzyme (ACE) | This compound (triene) | 12 µM | [11] |
| Angiotensin I Converting Enzyme (ACE) | This compound (saturated) | 39 µM | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's structure-activity relationship.
Histone Acetyltransferase (HAT) Inhibition Assay
This protocol is based on the filter binding assay method used to assess the inhibition of p300 and PCAF HATs.
Materials:
-
Recombinant p300 or PCAF enzyme
-
HeLa core histones or histone H3 N-terminal peptide as substrate
-
[³H]acetyl-CoA
-
This compound analogs dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
P81 phosphocellulose filter paper
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures in the assay buffer containing the HAT enzyme (e.g., 5 ng of p300 or 15 ng of PCAF) and the histone substrate (e.g., 800 ng of core histones).
-
Add varying concentrations of this compound analogs (e.g., 3-25 µM) or DMSO (as a control) to the reaction mixtures.
-
Initiate the reaction by adding [³H]acetyl-CoA.
-
Incubate the reaction mixtures at 30°C for a specified time (e.g., 30 minutes).
-
Spot the reaction mixtures onto the P81 phosphocellulose filter paper to capture the acetylated histones.
-
Wash the filter papers extensively with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]acetyl-CoA.
-
Air dry the filter papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of HAT inhibition by comparing the radioactivity in the presence of this compound to the control. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of this compound analogs against bacterial strains.
Materials:
-
Bacterial strains (e.g., S. mutans, S. aureus)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)
-
This compound analogs dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the this compound analog.
-
Perform serial two-fold dilutions of the this compound analog in the growth medium in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria in medium without inhibitor) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the this compound analog that completely inhibits visible bacterial growth.[13][14] Alternatively, bacterial growth can be quantified by measuring the optical density at 600 nm.
Lipoxygenase Inhibition Assay
This protocol outlines a spectrophotometric method to measure the inhibition of soybean lipoxygenase-1.
Materials:
-
Soybean lipoxygenase-1 (EC 1.13.11.12, type 1)
-
Linoleic acid as substrate
-
This compound analogs dissolved in ethanol
-
Borate buffer (pH 9.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing borate buffer and linoleic acid.
-
Add the this compound analog solution or ethanol (as a control) to the reaction mixture.
-
Initiate the reaction by adding the soybean lipoxygenase-1 enzyme solution.
-
Monitor the increase in absorbance at 234 nm for a set period (e.g., 5 minutes) at 25°C. This absorbance change corresponds to the formation of the conjugated diene hydroperoxide product.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values can be calculated from a dose-response curve.[5][15]
Tyrosinase Inhibition Assay
This protocol describes a colorimetric assay to screen for tyrosinase inhibitors.
Materials:
-
Mushroom tyrosinase
-
L-DOPA as substrate
-
This compound analogs
-
Phosphate buffer (pH 6.8)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the tyrosinase enzyme, L-DOPA, and this compound analogs in the phosphate buffer.
-
In a 96-well plate, add the tyrosinase solution and the this compound analog at various concentrations. Include a control with buffer instead of the inhibitor.
-
Pre-incubate the plate at a specific temperature (e.g., 25°C) for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the initial velocity of the reaction from the linear phase of the absorbance curve.
-
Determine the percentage of inhibition and calculate the IC50 value.[6][16]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for SAR studies.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound targets the Src/FAK/Rho GTPases signaling pathway.
Caption: A typical experimental workflow for this compound SAR studies.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Design and evaluation of this compound derivatives as anticavity agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction, Isolation and Chemical Modification of the Anacardic Acids from Cashew Nut Shell (Anacardium occidentale L.) and Biological Assay [gavinpublishers.com]
- 4. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipoxygenase inhibitory activity of anacardic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ARHGAP42 is activated by Src-mediated tyrosine phosphorylation to promote cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. structure-antibacterial-activity-relationships-of-anacardic-acids - Ask this paper | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. activeconceptsllc.com [activeconceptsllc.com]
A Technical Guide to Anacardic Acids from Alternative Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anacardic acids, a class of phenolic lipids, are gaining significant attention in the scientific community for their diverse pharmacological activities, including potent antitumor, antibacterial, and anti-inflammatory properties. While commercially sourced primarily from cashew nut shell liquid (CNSL), a byproduct of the cashew industry, a growing body of research is unveiling a diverse array of alternative botanical sources. This guide provides an in-depth exploration of these sources, presenting quantitative data, detailed experimental protocols for their analysis, and insights into their mechanisms of action through key signaling pathways. This resource is intended to empower researchers and drug development professionals in their pursuit of novel therapeutics derived from these versatile natural compounds.
Natural Sources of Anacardic Acids Beyond Cashews
Anacardic acids are not exclusive to the cashew tree (Anacardium occidentale). They are distributed across various plant families, often as part of their defense mechanisms. The following sections detail prominent alternative sources, with quantified concentrations of anacardic acids presented for comparative analysis.
Quantitative Data on Anacardic Acid Content
The concentration of anacardic acids varies significantly depending on the plant species, the specific part of the plant, and the extraction method employed. The following table summarizes the quantitative data reported in the scientific literature for several promising alternative sources.
| Plant Species | Family | Plant Part | This compound Derivatives | Concentration | Reference(s) |
| Ginkgo biloba | Ginkgoaceae | Immature Seeds | Ginkgolic acids (C13:0, C15:1, C17:2, etc.) | Not explicitly quantified in mg/g, but noted as efficiently synthesized.[1] | [1] |
| Pelargonium x hortorum (Geranium) | Geraniaceae | Glandular Trichome Exudate | C22:1, C24:1, and other ω-5 unsaturated anacardic acids | Not explicitly quantified in mg/g, but secreted as a viscous exudate.[2] | [2] |
| Ozoroa insignis | Anacardiaceae | Fruits | 6-[8(Z)-pentadecenyl] this compound, 6-[10(Z)-heptadecenyl] this compound | Not explicitly quantified in mg/g, but isolated as major components. | |
| Root Bark | 6-tridecyl this compound, 6-[8(Z)-pentadecenyl] this compound, 6-[10(Z)-heptadecenyl] this compound, 6-nonadecyl this compound | Not explicitly quantified in mg/g, isolated as significant constituents. | |||
| Knema hookeriana | Myristicaceae | Stem Bark | Various this compound derivatives | Not explicitly quantified in mg/g, but isolated with significant binding properties (Ki values from 0.2 to 18 μM).[3] | [3] |
| Knema oblongifolia | Myristicaceae | Leaves | Various this compound derivatives | Not explicitly quantified in mg/g, isolated in amounts ranging from 2.4 to 38 mg from the extract.[4] | [4] |
| Mangifera indica (Mango) | Anacardiaceae | Peel | Anacardic acids | Present, but quantitative data is not readily available in the reviewed literature. | |
| Pistacia vera (Pistachio) | Anacardiaceae | Hulls | Anacardic acids (13:0, 13:1, 15:0, 15:1, 17:1) | Identified as the most prevalent polyphenolic compounds in pistachio hulls.[5] | [5] |
Note: The table highlights the presence and isolation of anacardic acids from these sources. For many of these non-cashew sources, the focus of the research has been on the identification and biological activity of specific this compound congeners rather than the total quantitative yield from the raw material. Further targeted quantitative studies are warranted for many of these promising species.
Experimental Protocols
The successful isolation and quantification of anacardic acids are crucial for their further investigation. This section provides detailed methodologies for key experimental procedures cited in the literature.
Extraction of Anacardic Acids
a) Solvent Extraction (General Protocol)
This method is widely used for the initial extraction of anacardic acids from plant materials.
-
Materials:
-
Dried and powdered plant material (e.g., leaves, bark, hulls).
-
Soxhlet apparatus.
-
Solvents: Hexane, ethyl acetate, methanol, or a mixture of H₂O/MeOH/HCl.[6]
-
Rotary evaporator.
-
-
Procedure:
-
Weigh a known amount of the dried, powdered plant material.
-
Place the material in a thimble and insert it into the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with the chosen solvent (hexane is often efficient for the less polar anacardic acids).[6]
-
Heat the flask to initiate the extraction cycle. The solvent vapor travels up a distillation arm, condenses in the condenser, and drips down into the chamber housing the thimble.
-
Once the chamber is full, the solvent is siphoned back to the flask, carrying the extracted compounds.
-
Continue the extraction for a sufficient period (typically several hours) to ensure complete extraction.
-
After extraction, concentrate the solvent using a rotary evaporator to obtain the crude extract containing anacardic acids.
-
b) Supercritical Fluid Extraction (SFE) with CO₂
SFE is a green technology that offers high selectivity and yields pure extracts.
-
Apparatus: Supercritical fluid extractor.
-
Materials:
-
Ground plant material.
-
Supercritical grade carbon dioxide (CO₂).
-
Co-solvent (optional, e.g., ethanol or methanol).
-
-
-
Load the ground plant material into the extraction vessel.
-
Pressurize and heat the CO₂ to bring it to a supercritical state (e.g., 50 °C and 300 bar).[7][8]
-
Pass the supercritical CO₂ through the extraction vessel at a controlled flow rate (e.g., 5 g/min ).[7][8]
-
The supercritical CO₂ acts as a solvent, dissolving the anacardic acids from the plant matrix.
-
The CO₂-extract mixture is then depressurized in a separator, causing the CO₂ to return to its gaseous state and leaving the this compound extract behind.
-
The gaseous CO₂ can be recycled for further extractions.
-
Quantification of Anacardic Acids by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the standard method for the accurate quantification of anacardic acids.
-
Instrumentation: HPLC system with a DAD or MS detector.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid or acetic acid to pH 3.0) and an organic solvent like acetonitrile or methanol.[9][10]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.[10]
-
Detection Wavelength: Around 280 nm or 310 nm for DAD.[6][10]
-
Standard: A known concentration of a specific this compound congener (e.g., this compound 15:3) is used as an external standard for creating a calibration curve.[10]
-
Procedure:
-
Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Calibration Curve: Prepare a series of standard solutions of the this compound standard at different known concentrations. Inject each standard into the HPLC and record the peak area. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared sample solution into the HPLC system.
-
Quantification: Identify the this compound peaks in the sample chromatogram based on their retention times compared to the standard. Calculate the concentration of each this compound in the sample by using the peak area and the calibration curve.
-
Signaling Pathways and Experimental Workflows
Anacardic acids exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is critical for targeted drug development. This section provides diagrams of key signaling pathways affected by anacardic acids and a typical experimental workflow for their discovery.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the known interactions of anacardic acids with key cellular signaling pathways.
References
- 1. Synthesis of anacardic acids in seeds of Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of this compound biosynthetic capability between insect-resistant and-susceptible geraniums - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anacardic Acids from Knema hookeriana as Modulators of Bcl-xL/Bak and Mcl-1/Bid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylalkyl Acetophenones and Anacardic Acids from Knema oblongifolia with Synthetic Analogues as Anti-infectives and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. academicjournals.org [academicjournals.org]
- 7. Isolation of this compound from natural cashew nut shell liquid (CNSL) using supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Validation of a Method for this compound Quantification in Cashew Peduncles via High-Performance Liquid Chromatography Coupled to a Diode-Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
Anacardic Acid's Modulation of NF-κB: A Technical Guide
Issued: November 10, 2025
This document provides a comprehensive technical overview of the mechanisms through which anacardic acid, a natural phenolic lipid derived from cashew nut shell liquid (CNSL), modulates the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting NF-κB.
Introduction to this compound and NF-κB
This compound (AA) is a bioactive phytochemical primarily found in the nutshell of Anacardium occidentale.[5] Chemically, it is a salicylic acid derivative with a long alkyl chain that can vary in its degree of unsaturation.[3][4][5] Traditionally used in medicine, modern research has identified AA as a potent inhibitor of several key enzymes, leading to significant anti-inflammatory, anticancer, and anti-proliferative effects.[1][6][7][8]
The NF-κB family of transcription factors plays a pivotal role in regulating a vast array of cellular processes, including immune and inflammatory responses, cell survival, proliferation, and apoptosis.[9][10] The family includes five members in mammalian cells: p65 (RelA), RelB, c-Rel, p50/p105 (NF-κB1), and p52/p100 (NF-κB2).[10] In most resting cells, NF-κB dimers are held inactive in the cytoplasm by a family of inhibitory proteins known as IκBs (Inhibitor of κB).[9] Activation of the canonical NF-κB pathway, typically initiated by pro-inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α), leads to the phosphorylation, ubiquitination, and subsequent proteasomal degradation of IκBα.[9][10] This releases the NF-κB dimer (commonly p50/p65), allowing it to translocate to the nucleus, bind to specific DNA sequences, and activate the transcription of target genes.[9][10]
Dysregulation of the NF-κB pathway is a hallmark of many chronic diseases, including cancer, inflammatory disorders, and autoimmune diseases.[11] this compound has emerged as a significant modulator of this pathway, primarily through its inhibitory effects on key upstream and co-activator proteins.[1][6][10]
Core Mechanism of Action: Inhibition of p300 HAT and IKK
This compound exerts its control over the NF-κB pathway through a multi-pronged mechanism. The primary modes of action are the inhibition of the IκBα kinase (IKK) complex and the inhibition of the histone acetyltransferase (HAT) activity of p300/CBP.[1][6][12]
-
Inhibition of IKK Activation: this compound suppresses the activation of the IKK complex induced by stimuli like TNF-α.[1][6][12] This prevents the crucial initial step of IκBα phosphorylation, thereby blocking its subsequent degradation and keeping NF-κB sequestered in the cytoplasm.[1][6][12]
-
Inhibition of p300 Histone Acetyltransferase (HAT): this compound is a well-documented inhibitor of the p300 and p300/CBP-associated factor (PCAF) HATs.[11][13][14] The p300 enzyme is a critical co-activator for NF-κB-mediated transcription. It acetylates the p65 subunit of NF-κB, a post-translational modification essential for its full transcriptional activity.[12] By inhibiting p300, this compound blocks TNF-induced acetylation of p65.[12] The critical role of this enzyme in this compound's function was demonstrated when the down-regulation of the p300 gene via RNA interference nullified the suppressive effect of this compound on NF-κB activation.[1][6][12]
These actions collectively lead to:
-
Abrogation of IκBα phosphorylation and degradation.[1][6][12]
-
Reduced binding of NF-κB to the promoter regions of its target genes, such as COX-2 and MMP-9.[12]
-
Suppression of both inducible and constitutive NF-κB activation found in various tumor cells.[1][6][12]
Quantitative Data on this compound Activity
The following table summarizes key quantitative data related to the inhibitory effects of this compound on components of the NF-κB signaling pathway and associated enzymes.
| Target Enzyme/Process | This compound Concentration | Effect | Cell/System Type | Source |
| p300 Histone Acetyltransferase (HAT) | IC50: ~8.5 µM | Inhibition of HAT activity | In vitro enzyme assay | [13][14] |
| p300/CBP-Associated Factor (PCAF) HAT | IC50: ~5 µM | Inhibition of HAT activity | In vitro enzyme assay | [13][14] |
| TNF-α-induced NF-κB Activation | 25 µmol/L | Inhibition | KBM-5 (Human Myeloid Leukemia) Cells | [12] |
| TNF-α-induced IκBα Degradation | 25 µmol/L | Inhibition | KBM-5 Cells | [12] |
| TNF-α-induced p65 Acetylation | 25 µmol/L | Inhibition | KBM-5 Cells | [12] |
| Constitutive NF-κB Activation | Various concentrations | Suppression | Du145 (Prostate Cancer) & SCC4 (Squamous Cell Carcinoma) Cells | [12] |
| TNF-α-induced Gene Expression | 50 µM | Decreased expression of TNF-α, COX-2, iNOS, NF-κB, IL-1β, IL-6 | RAW264.7 (Murine Macrophage) Cells | [15] |
| Carrageenan-induced Paw Edema | 25 mg/kg | 48.97% reduction at 3h; 54.76% reduction at 4h | In vivo (Mice) | [16][17] |
Visualizing the Mechanism and Workflow
NF-κB Signaling Pathway and this compound's Intervention Points
The following diagram illustrates the canonical NF-κB signaling pathway and highlights the specific steps inhibited by this compound.
Caption: this compound inhibits NF-κB by blocking IKK activation and p300 HAT activity.
Logical Flow of this compound's Inhibitory Action
This diagram outlines the cause-and-effect relationship stemming from this compound's primary inhibitory actions.
Caption: Logical cascade of this compound's inhibition of p300/IKK to NF-κB suppression.
Generalized Experimental Workflow
The workflow below provides a typical sequence of experiments to validate the effects of this compound on the NF-κB pathway.
Caption: Workflow for studying this compound's effect on NF-κB signaling.
Detailed Experimental Protocols
The following protocols are generalized methodologies based on descriptions of experiments investigating this compound's effect on NF-κB.[12] Researchers should optimize these protocols for their specific cell lines and reagents.
Cell Culture and Treatment
-
Cell Lines: Human myeloid leukemia (KBM-5), human lung adenocarcinoma (H1299), or human T-cell leukemia (Jurkat) cells are suitable models.[12]
-
Culture Conditions: Maintain cells in an appropriate medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment Protocol:
-
Seed cells to achieve 70-80% confluency on the day of the experiment.
-
Pre-incubate cells with the desired concentration of this compound (e.g., 25 µmol/L) for a specified duration (e.g., 4 hours).[12]
-
Induce NF-κB activation by treating cells with a stimulating agent such as TNF-α (e.g., 0.1-1 nmol/L) for a short period (e.g., 15-30 minutes).[12]
-
Prepare a vehicle control (e.g., DMSO) and a TNF-α-only control.
-
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation
-
Nuclear Extract Preparation: Following treatment, harvest cells and prepare nuclear extracts using a nuclear extraction kit or a standard hypotonic lysis protocol. Determine protein concentration using a BCA or Bradford assay.
-
Probe Labeling: Use a double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3'). Label the probe with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: Incubate 5-10 µg of nuclear extract with the ³²P-labeled NF-κB probe in a binding buffer for 20-30 minutes at room temperature.
-
Electrophoresis: Resolve the protein-DNA complexes on a 4-6% non-denaturing polyacrylamide gel in 0.5x TBE buffer.
-
Detection: Dry the gel and expose it to X-ray film or a phosphor screen to visualize the shifted bands corresponding to the NF-κB-DNA complex. A decrease in band intensity in this compound-treated samples indicates inhibition.[12]
Western Blot Analysis for IκBα Degradation and p65 Phosphorylation
-
Lysate Preparation: Prepare whole-cell lysates or cytoplasmic/nuclear fractions from treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against IκBα, phospho-IκBα, p65, phospho-p65, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A stronger IκBα band and weaker phospho-p65 band in this compound-treated samples indicate inhibition.[12]
Immune Complex Kinase Assay for IKK Activity
-
Immunoprecipitation: Lyse treated cells and immunoprecipitate the IKK complex from whole-cell extracts using an anti-IKKα or anti-IKKβ antibody.
-
Kinase Reaction:
-
Wash the immunoprecipitated complex (beads).
-
Resuspend the beads in a kinase assay buffer containing a substrate (e.g., GST-IκBα) and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
-
Analysis: Stop the reaction and resolve the proteins by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography. Reduced phosphorylation of GST-IκBα in samples from this compound-treated cells indicates suppression of IKK activity.[12]
Immunoprecipitation (IP) for p65 Acetylation
-
Lysate and IP: Prepare whole-cell extracts from treated cells.[12] Immunoprecipitate the p65 protein using an anti-p65 antibody.
-
Western Blot: Elute the bound proteins from the beads and perform Western blot analysis as described in section 5.3.
-
Detection: Probe the membrane with an anti-acetyl-lysine antibody to detect acetylated p65.[12] Subsequently, strip the membrane and re-probe with an anti-p65 antibody to confirm equal loading of the immunoprecipitated protein.[12]
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking and Chromatin Shearing: Treat cells as described in 5.1. Cross-link protein-DNA complexes with formaldehyde. Lyse the cells and shear the chromatin into 200-1000 bp fragments by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-p65 antibody overnight to pull down NF-κB-bound DNA fragments. Use a non-specific IgG as a negative control.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform quantitative PCR (qPCR) using primers specific for the NF-κB binding sites in the promoter regions of target genes (e.g., COX-2, MMP-9). A lower signal in this compound-treated samples indicates reduced in vivo binding of NF-κB to these promoters.[12]
Conclusion
This compound is a potent natural inhibitor of the NF-κB signaling pathway. Its ability to suppress both IKK activation and the critical co-activator p300 HAT allows it to effectively block multiple steps in the activation cascade, from cytoplasmic signaling to nuclear transcription.[1][6][12] This dual mechanism results in the robust suppression of NF-κB-regulated gene products involved in proliferation, survival, and inflammation.[6][12] The data strongly support the potential of this compound as a lead compound for the development of novel therapeutics targeting NF-κB-driven pathologies, such as cancer and chronic inflammatory diseases.[1][12] Further investigation into its pharmacological properties and in vivo efficacy is warranted.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Molecular evaluation of anti-inflammatory activity of phenolic lipid extracted from cashew nut shell liquid (CNSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-kappaB-regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-kappaBalpha kinase, leading to potentiation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. binasss.sa.cr [binasss.sa.cr]
- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule modulators of histone acetyltransferase p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | HAT inhibitor | Hello Bio [hellobio.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Cashew Nut Shell Liquid (CNSL) as a Source of Drugs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Anti-Inflammatory, Antinociceptive, and Antioxidant Properties of this compound in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Anacardic Acid for In Vitro Inhibition of Histone Acetyltransferases (HATs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone Acetyltransferases (HATs) are a class of enzymes crucial for regulating gene expression through the acetylation of lysine residues on histone tails, a key epigenetic modification.[1][2] This process neutralizes the positive charge of lysine, relaxing the chromatin structure and making DNA more accessible to transcription factors.[3] Dysregulation of HAT activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[4][5] Anacardic acid, a natural product derived from cashew nut shell liquid, is a well-documented inhibitor of several HATs, notably p300/CBP and p300/CBP-associated factor (PCAF).[1][4][6] This document provides a detailed protocol for an in vitro colorimetric assay to determine the inhibitory activity of this compound on HAT enzymes.
Principle of the Assay
This protocol is based on a non-radioactive, colorimetric method that continuously measures HAT activity.[7][8][9] The assay proceeds in two steps:
-
A HAT enzyme (e.g., p300 or PCAF) transfers an acetyl group from Acetyl-Coenzyme A (Acetyl-CoA) to a histone peptide substrate. This reaction releases Coenzyme A (CoA-SH).
-
The free CoA-SH serves as a coenzyme for a subsequent enzymatic reaction that generates NADH.
-
NADH reacts with a soluble tetrazolium dye to produce a yellow-colored product.
The rate of color development, measured by absorbance at 440 nm, is directly proportional to the HAT activity.[8][9] The presence of an inhibitor like this compound will reduce the rate of this color change.
Experimental Workflow
The overall workflow for the HAT inhibition assay is depicted below.
Caption: Workflow for the in vitro HAT inhibition assay.
Materials and Reagents
-
Recombinant human HAT enzyme (e.g., p300 or PCAF)
-
This compound (stock solution in DMSO)
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT - Note: DTT may interfere with some colorimetric assays, check kit compatibility[7][8])
-
NADH Generating Enzyme
-
Soluble Tetrazolium Dye
-
96-well microplate (U-shaped bottom recommended for increased signal[8])
-
Microplate reader capable of measuring absorbance at 440 nm
-
DMSO (for control wells)
Alternatively, a commercial HAT Activity Colorimetric Assay Kit (e.g., Abcam ab65352, Sigma-Aldrich EPI001) can be used, which typically includes the necessary substrates, buffers, and enzymes.[8][9]
Detailed Experimental Protocol
This protocol is adapted from commercially available colorimetric kits.[7][8][9]
1. Reagent Preparation:
-
This compound Dilutions: Prepare a serial dilution of this compound in DMSO. A typical concentration range to test for p300 and PCAF is 1 µM to 100 µM.[4][10]
-
HAT Enzyme: Dilute the recombinant HAT enzyme to the desired concentration in HAT Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.
-
Assay Mix: Prepare a master mix of reagents for the colorimetric detection step. For each well, this typically contains the 2X HAT Assay Buffer, peptide substrate, NADH generating enzyme, and the tetrazolium dye.[7][8]
2. Assay Plate Setup (96-well plate):
-
Background Wells: Add 40 µL of ultrapure water. These wells will be used to subtract the background absorbance from the reagents.[7][8]
-
Positive Control (100% Activity): Add 5 µL of DMSO and the appropriate volume of HAT enzyme solution. Adjust the final volume to 40 µL with HAT Assay Buffer.
-
Inhibitor Wells: Add 5 µL of each this compound dilution and the HAT enzyme solution. Adjust the final volume to 40 µL with HAT Assay Buffer.
-
It is recommended to perform all measurements in triplicate.
3. Reaction Initiation and Incubation:
-
Add the prepared Assay Mix (typically 60-70 µL) to each well to start the reaction.[7][8]
-
Mix gently, either by pipetting or using an orbital shaker.
-
Incubate the plate at 37°C. The incubation time can range from 1 to 4 hours, depending on the enzyme activity and the rate of color development.[7][8]
4. Data Acquisition:
-
Measure the absorbance at 440 nm using a microplate reader.[9]
-
For kinetic studies, readings can be taken at multiple time points during the incubation period.[8][9]
5. Data Analysis:
-
Correct for Background: Subtract the average absorbance of the Background wells from all other readings.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Positive Control Well)] x 100
-
-
Determine IC50: Plot the Percent Inhibition against the logarithm of the this compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of HAT activity.
Data Presentation: this compound Inhibition
The following table summarizes typical inhibitory concentrations (IC50) of this compound against key HAT enzymes as reported in the literature.
| HAT Enzyme | Substrate | IC50 Value (µM) | Reference |
| p300 | Core Histones | ~8.5 | [6] |
| PCAF | Core Histones | ~5.0 | [6] |
| Tip60 | H4 Peptide | ~15 (Maximal Inhibition) | [11] |
Note: IC50 values can vary depending on assay conditions, substrate type (full-length histones vs. peptides), and enzyme purity.
Signaling Pathway Context
HATs like p300/CBP play a central role as transcriptional co-activators in numerous signaling pathways.[3][12] They are recruited by transcription factors to gene promoters, where they acetylate histones and other proteins to facilitate gene expression.[3][12] this compound inhibits this process, leading to the downregulation of target genes. The diagram below illustrates the inhibitory action of this compound on a generic p300-mediated signaling pathway.
Caption: Inhibition of p300/CBP HAT activity by this compound.
References
- 1. Acetyltransferases (HATs) as Targets for Neurological Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a histone acetyltransferase... | F1000Research [f1000research.com]
- 3. Activated Histone Acetyltransferase p300/CBP-Related Signalling Pathways Mediate Up-Regulation of NADPH Oxidase, Inflammation, and Fibrosis in Diabetic Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Isothiazolones as inhibitors of PCAF and p300 histone acetyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. abcam.com [abcam.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Anacardic Acid Administration in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of anacardic acid in various mouse models of inflammation. The information compiled from recent studies is intended to guide researchers in designing and executing experiments to evaluate the anti-inflammatory potential of this compound.
This compound, a compound found in the shell of the cashew nut, has demonstrated significant anti-inflammatory, antioxidant, and antinociceptive properties in several preclinical studies.[1][2][3][4] Its therapeutic potential is attributed to its ability to modulate key inflammatory pathways, including the inhibition of nuclear factor-kappaB (NF-κB) and cyclooxygenase (COX) enzymes.[5][6][7][8]
Data Presentation: Quantitative Summary of this compound's Efficacy
The following tables summarize the quantitative data from various studies on the effects of this compound in different mouse models of inflammation.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema
| Dosage (mg/kg, i.p.) | Time Post-Carrageenan | Edema Inhibition (%) | Reference |
| 10 | 4 h | considerable reduction (p < 0.05) | [3] |
| 25 | 1 h | 81.25 | [2][3] |
| 25 | 2 h | 66.66 | [2][3] |
| 25 | 3 h | 48.97 | [2][3] |
| 25 | 4 h | 54.76 | [2][3] |
| 50 | 3 h | 51.02 | [2][3] |
| 50 | 4 h | 45.23 | [2][3] |
Table 2: Effect of this compound (25 mg/kg, i.p.) on Inflammatory Mediators in Carrageenan-Induced Peritonitis
| Parameter | Outcome | Reference |
| Leukocyte Migration | Reduced | [1][2][4] |
| Neutrophil Migration | Reduced | [1][2][4] |
| Myeloperoxidase (MPO) Activity | Diminished | [1][2][4] |
| Malondialdehyde (MDA) Concentration | Diminished | [1][2][4] |
| Reduced Glutathione (GSH) Levels | Increased | [1][2][4] |
Table 3: Effect of this compound on Other Inflammation Models
| Model | Dosage (mg/kg) | Route | Key Findings | Reference |
| LPS-Induced Acute Respiratory Distress Syndrome | 100 | Oral | Prevented changes in lung function and mechanics. | [9] |
| Diesel Exhaust Particle-Induced Lung Inflammation | 50, 150, 250 | Oral | Ameliorated antioxidant enzyme activities and decreased vascular adhesion molecules. The 50 mg/kg dose decreased neutrophil levels and TNF-α. | [10] |
| DNBS-Induced Colitis | 100 (cashew nuts) | Oral | Reduced histological and macroscopic colon alterations, neutrophil infiltration, and pro-inflammatory cytokine production. | [11][12][13] |
| Experimental Allergic Encephalomyelitis (EAE) | 0.025 - 2.5 | Not specified | Improved pathologic scores. | [14] |
| Cuprizone-Induced Demyelination | 1.25 - 5 | Not specified | Improved myelination. | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Carrageenan-Induced Paw Edema
This is a widely used and reproducible model of acute inflammation.[15][16][17][18]
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 10 mL/kg, 0.9% saline with a solubilizing agent if necessary)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Swiss albino mice
-
Plethysmometer or calipers
Protocol:
-
Animal Acclimatization: House mice under standard laboratory conditions for at least one week before the experiment.
-
Grouping: Divide mice into vehicle control, positive control, and this compound treatment groups (e.g., 10, 25, and 50 mg/kg).
-
This compound Administration: Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes prior to carrageenan injection.[2][3][4]
-
Induction of Edema: Inject 50 µL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[2][3]
-
Calculation of Edema and Inhibition:
-
Paw Edema = (Paw volume at time t) - (Paw volume at baseline)
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Carrageenan-Induced Peritonitis
This model is used to assess the effect of compounds on leukocyte migration.
Materials:
-
This compound
-
Carrageenan (300 µ g/cavity )
-
Vehicle
-
Phosphate Buffered Saline (PBS)
-
Turk's solution
-
Microscope and hemocytometer
Protocol:
-
Animal Treatment: Administer this compound (e.g., 25 mg/kg, i.p.) or vehicle 30 minutes before the inflammatory stimulus.[2]
-
Induction of Peritonitis: Inject 300 µL of carrageenan solution intraperitoneally.
-
Peritoneal Lavage: After a set time (e.g., 4 hours), euthanize the mice and collect the peritoneal fluid by washing the peritoneal cavity with 3 mL of PBS.
-
Cell Counting:
-
Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer after diluting an aliquot in Turk's solution.
-
Perform differential cell counts on cytospin preparations stained with a suitable stain (e.g., May-Grünwald-Giemsa) to determine the number of neutrophils and mononuclear cells.
-
Lipopolysaccharide (LPS)-Induced Acute Respiratory Distress Syndrome (ARDS)
This model mimics key features of human ARDS.[9][19]
Materials:
-
This compound Monoene
-
Lipopolysaccharide (LPS) from E. coli (e.g., 1 µl/g body weight)
-
Vehicle (e.g., saline with 0.1% Tween 80)
-
Anesthetic (e.g., sevoflurane)
Protocol:
-
Animal Treatment: Administer this compound monoene (e.g., 100 mg/kg) or vehicle orally 24 hours before LPS instillation.[9]
-
Induction of ARDS: Anesthetize the mice and instill LPS intranasally.[9]
-
Assessment of Lung Function: At a predetermined time point after LPS administration, assess lung mechanics (e.g., airway resistance, lung compliance) using a small animal ventilator.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration and cytokine levels (e.g., TNF-α, IL-6, IL-1β).[19]
-
Histopathology: Perfuse and fix the lungs for histological examination to assess lung injury, including inflammatory cell infiltration and alveolar damage.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Workflow for the carrageenan-induced paw edema model.
Caption: Logical relationship of this compound's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory, Antinociceptive, and Antioxidant Properties of this compound in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anti-Inflammatory, Antinociceptive, and Antioxidant Properties of this compound in Experimental Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-kappaB-regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-kappaBalpha kinase, leading to potentiation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topical application of this compound (6-nonadecyl salicylic acid) reduces UV-induced histone modification, MMP-13, MMP-9, COX-2 and TNF-α expressions in hairless mice skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of anti-inflammatory property of Anacardium occidentale stem bark: inhibition of NF-κB and MAPK signalling in the microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound Monoene on the Respiratory System of Mice Submitted to Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Antioxidant and Anti-Inflammatory Properties of Anacardium occidentale L. Cashew Nuts in a Mouse Model of Colitis | Alphonsa Cashew Industries [alphonsacashew.com]
- 12. researchgate.net [researchgate.net]
- 13. The Antioxidant and Anti-Inflammatory Properties of Anacardium occidentale L. Cashew Nuts in a Mouse Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. Methyl p-hydroxycinnamate exerts anti-inflammatory effects in mouse models of lipopolysaccharide-induced ARDS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anacardic Acid in Fibroblast Wound Healing Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing anacardic acid in in-vitro wound healing assays with fibroblast cells.
Introduction
Wound healing is a complex biological process involving the proliferation and migration of fibroblasts to repair damaged tissue.[1][2] this compound, a natural phenolic lipid found in the shell of cashew nuts, has demonstrated potential therapeutic properties, including anti-inflammatory and antimicrobial activities.[3][4] Recent studies have indicated that this compound can also promote the migration of fibroblast cells, suggesting its potential as a therapeutic agent for wound healing.
This document outlines the protocols for performing a scratch-wound healing assay and a cell viability assay to evaluate the effects of this compound on fibroblast cells. Additionally, it presents quantitative data from a key study and visualizes the experimental workflow and a potential signaling pathway.
Quantitative Data Summary
The following table summarizes the quantitative data on the effect of this compound on the migration of NIH/3T3 fibroblast cells in a scratch-wound healing assay after 48 hours.
| Treatment Group | Concentration (µg/mL) | Wound Area Reduction (% of Control) | Statistical Significance (p-value) |
| This compound | 1.25 | 31.92 | <0.001 |
| This compound | 2.5 | 20.06 | <0.001 |
| This compound | 5.0 | 29.12 | <0.001 |
| Allantoin (Positive Control) | 50 | 33.67 | <0.001 |
*Data extracted from a study by Sarkhail et al. (2024). The results indicate a significant reduction in the wound area with this compound treatment, comparable to the positive control, allantoin. It is noteworthy that the effect was not dose-dependent within the tested concentration range.
Experimental Protocols
Prior to the wound healing assay, it is crucial to determine the non-toxic concentration range of this compound on the fibroblast cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
NIH/3T3 fibroblast cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in phosphate-buffered saline - PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed NIH/3T3 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range to test is 1.25 µg/mL to 100 µg/mL.
-
After 24 hours, remove the old medium and treat the cells with various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control for cytotoxicity if desired.
-
Incubate the cells for 48 hours.
-
After the incubation period, remove the treatment medium and add 50 µL of MTT solution to each well.
-
Incubate the plate for 3 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 690 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
This assay assesses the ability of fibroblast cells to migrate and close a "wound" created in a confluent cell monolayer.
Materials:
-
NIH/3T3 fibroblast cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound (at non-toxic concentrations determined by the MTT assay)
-
Allantoin (positive control, e.g., 50 µg/mL)
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Protocol:
-
Seed NIH/3T3 cells in 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.
-
Once the cells reach confluence, create a scratch in the center of each well using a sterile 200 µL pipette tip.[5]
-
Gently wash the wells with PBS to remove detached cells.[5]
-
Replace the PBS with fresh culture medium containing different concentrations of this compound (e.g., 1.25, 2.5, and 5 µg/mL), a vehicle control, and a positive control (allantoin).
-
Capture images of the scratch in each well at 0 hours (immediately after treatment). Mark the specific locations where images are taken to ensure consistency.
-
Incubate the plates at 37°C and 5% CO2.
-
Capture images of the same marked locations at subsequent time points, such as 24 and 48 hours.
-
Analyze the images using software like ImageJ to measure the area of the scratch at each time point.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at 0h - Area at xh) / Area at 0h] x 100
Visualizations
Caption: Experimental workflow for the in-vitro scratch-wound healing assay.
Caption: A potential signaling pathway for this compound-induced fibroblast migration.
Disclaimer: The depicted signaling pathway is a plausible model based on the current literature. This compound has been shown to inhibit Src/FAK signaling in endothelial cells and NF-κB signaling in various cell types.[3][4][6] Its direct effects on these pathways in fibroblasts during wound healing require further investigation.
Conclusion
This compound demonstrates significant potential in promoting fibroblast migration, a key process in wound healing. The provided protocols offer a standardized method for researchers to investigate these effects further. Future studies should focus on elucidating the precise molecular mechanisms and signaling pathways involved in this compound-mediated fibroblast migration to fully understand its therapeutic potential.
References
- 1. Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac Fibroblast in Development and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (6-pentadecylsalicylic acid) inhibits tumor angiogenesis by targeting Src/FAK/Rho GTPases signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. med.virginia.edu [med.virginia.edu]
- 6. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gelatin Zymography for Assessing MMP Inhibition by Anacardic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their gelatinase members, MMP-2 (gelatinase A) and MMP-9 (gelatinase B), are particularly implicated in pathological processes such as tumor invasion, metastasis, and inflammation due to their ability to degrade type IV collagen, a major component of basement membranes. Consequently, the inhibition of MMP-2 and MMP-9 activity is a key therapeutic strategy. Anacardic acid, a natural phenolic lipid derived from cashew nut shell liquid, has been identified as a potent inhibitor of these gelatinases.[1][2][3][4][5]
Gelatin zymography is a sensitive and widely used technique to detect and characterize the activity of gelatinases.[6][7] This method involves the separation of proteins by SDS-PAGE on a polyacrylamide gel copolymerized with gelatin. Following electrophoresis, the gel is incubated in a renaturing buffer to allow the separated enzymes to regain their activity and subsequently in a developing buffer for enzymatic digestion of the gelatin substrate. Areas of enzymatic activity appear as clear bands against a dark blue background after Coomassie blue staining.[8] This technique is invaluable for screening and characterizing MMP inhibitors like this compound.[9]
These application notes provide a detailed protocol for utilizing gelatin zymography to investigate the inhibitory effects of this compound on MMP-2 and MMP-9.
Mechanism of this compound Inhibition
This compound directly inhibits the catalytic activity of both MMP-2 and MMP-9.[1][10] Docking studies suggest that the carboxylate group of this compound chelates the catalytic zinc ion within the active site of the MMPs.[1][2][10] This interaction is further stabilized by a hydrogen bond to a key catalytic glutamate residue, while the aliphatic C15 chain of this compound is accommodated within the S1' pocket of the gelatinases.[1] This mode of action provides a basis for its potent inhibitory effect. Beyond direct inhibition, this compound has also been shown to modulate the expression of MMPs and their endogenous regulators, including MMP-14, Extracellular Matrix MetalloProteinase Inducer (EMMPRIN), and the REversion-inducing Cysteine-rich protein with Kazal motifs (RECK).[3][4][5]
Quantitative Data Summary
The inhibitory potency of this compound against MMPs has been quantified in various studies. The following tables summarize the key findings.
Table 1: IC50 Value of this compound for MMP-2 Inhibition
| Compound | Target MMP | IC50 Value (µM) | Assay Method | Reference |
| This compound | MMP-2 | 11.11 | Fluorescence-based peptide cleavage assay | [1][2][10] |
Table 2: Comparative Inhibition of MMP-2 Activity by this compound and Salicylic Acid
| Compound | Concentration (µM) | % Inhibition of MMP-2 | Reference |
| This compound | 200 | 98% | [2] |
| Salicylic Acid | 200 | 17% | [2] |
Table 3: Dose-Dependent Inhibition of MMP-2 and MMP-9 by this compound (Data derived from zymography)
| This compound Concentration (µM) | Approximate % Inhibition of MMP-2 | Approximate % Inhibition of MMP-9 | Reference |
| 10 | ~20% | ~25% | [11] |
| 20 | ~35% | ~40% | [11] |
| 30 | ~50% | ~55% | [11] |
| 40 | ~65% | ~70% | [11] |
| 50 | ~75% | ~80% | [11] |
| 75 | ~90% | ~95% | [11] |
| 100 | ~98% | ~98% | [11] |
Note: The percentage inhibition in Table 3 is estimated from the graphical data presented in the cited literature.[11]
Experimental Protocols
Protocol 1: Sample Preparation from Conditioned Media
This protocol is designed for harvesting MMPs secreted into cell culture media.
-
Culture cells (e.g., 3T3-L1 mouse embryonic fibroblasts) to near confluence.
-
Wash the cells with serum-free medium.
-
Incubate the cells in serum-free medium for 24-48 hours to collect secreted proteins, including MMPs. Serum-free conditions are crucial as serum contains natural MMP inhibitors.
-
Collect the conditioned medium and centrifuge at 1,500 rpm for 10 minutes at 4°C to pellet any cells.
-
Transfer the supernatant to a fresh tube and centrifuge at 10,000 rpm for 20 minutes at 4°C to remove cell debris.
-
The clarified conditioned medium can be used directly or concentrated using centrifugal filter units (e.g., Amicon Ultra) for detecting low abundance MMPs.
-
Determine the protein concentration of the conditioned medium using a standard protein assay (e.g., Bradford or BCA).
Protocol 2: Gelatin Zymography for MMP Inhibition Assay
This protocol details the process of performing gelatin zymography to assess the inhibitory effect of this compound.
Materials:
-
30% Acrylamide/Bis-acrylamide solution
-
1.5 M Tris-HCl, pH 8.8
-
1.0 M Tris-HCl, pH 6.8
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
Gelatin solution (e.g., 1% w/v from porcine skin)
-
Ammonium persulfate (APS), 10% (w/v)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Sample Buffer (non-reducing): 62.5 mM Tris-HCl pH 6.8, 2% (w/v) SDS, 10% (v/v) glycerol, 0.01% (w/v) bromophenol blue. Do not add reducing agents like β-mercaptoethanol or DTT.
-
Electrophoresis Running Buffer: 25 mM Tris base, 192 mM glycine, 0.1% (w/v) SDS.
-
Renaturing Buffer: 2.5% (v/v) Triton X-100 in 50 mM Tris-HCl, pH 7.5.
-
Developing Buffer: 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% (w/v) Brij-35.
-
Staining Solution: 0.5% (w/v) Coomassie Brilliant Blue R-250 in 40% (v/v) methanol, 10% (v/v) acetic acid.
-
Destaining Solution: 40% (v/v) methanol, 10% (v/v) acetic acid.
-
This compound stock solution (dissolved in DMSO).
Procedure:
-
Gel Preparation (for a 10% separating gel):
-
In a conical tube, mix:
-
3.3 ml of 30% Acrylamide/Bis-acrylamide
-
2.5 ml of 1.5 M Tris-HCl, pH 8.8
-
1.0 ml of 1% gelatin solution
-
3.1 ml of distilled water
-
100 µl of 10% SDS
-
-
Add 50 µl of 10% APS and 10 µl of TEMED to initiate polymerization.
-
Immediately pour the separating gel into the gel cassette, leaving space for the stacking gel. Overlay with water or isopropanol.
-
After polymerization, pour off the overlay and prepare the stacking gel (4%):
-
0.67 ml of 30% Acrylamide/Bis-acrylamide
-
1.25 ml of 1.0 M Tris-HCl, pH 6.8
-
2.98 ml of distilled water
-
50 µl of 10% SDS
-
-
Add 25 µl of 10% APS and 5 µl of TEMED.
-
Pour the stacking gel and insert the comb. Allow to polymerize completely.
-
-
Sample Loading and Electrophoresis:
-
Mix equal volumes of your conditioned media samples (containing equal amounts of protein) with 2x non-reducing sample buffer.
-
For the inhibition assay, pre-incubate the conditioned media with various concentrations of this compound (e.g., 10, 20, 50, 100 µM) for 30 minutes at room temperature before adding the sample buffer. Include a vehicle control (DMSO).
-
Load 20-30 µl of each sample into the wells of the gelatin zymogram gel.
-
Run the gel in electrophoresis running buffer at 120-150 V at 4°C until the dye front reaches the bottom of the gel.
-
-
Renaturation and Development:
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for 1-2 hours at room temperature.
-
Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands indicate areas where the gelatin has been digested by MMPs.
-
-
Data Analysis:
-
Image the gel using a gel documentation system.
-
Quantify the intensity of the clear bands using densitometry software (e.g., ImageJ). The pro- and active forms of MMP-9 and MMP-2 will appear at approximately 92 kDa and 72 kDa, respectively.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Visualizations
Caption: Workflow of Gelatin Zymography for MMP Inhibition Assay.
Caption: Proposed Mechanism of MMP Inhibition by this compound.
Caption: Dual Regulatory Effect of this compound on MMPs.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. This compound Inhibits the Catalytic Activity of Matrix Metalloproteinase-2 and Matrix Metalloproteinase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits gelatinases through the regulation of Spry2, MMP-14, EMMPRIN and RECK. - Amrita Vishwa Vidyapeetham [amrita.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits gelatinases through the regulation of Spry2, MMP-14, EMMPRIN and RECK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 7. Measuring Matrix Metalloproteinases Activity by Gelatin Zymography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits the catalytic activity of matrix metalloproteinase-2 and matrix metalloproteinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Anacardic Acid in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of anacardic acid, a natural compound derived from sources like cashew nut shells, as an adjunct to conventional chemotherapy. The information presented herein is intended to guide researchers in designing and executing experiments to explore the synergistic anticancer effects of this compound and to elucidate its mechanisms of action.
Introduction
This compound has garnered significant interest in oncology research due to its potential to sensitize cancer cells to chemotherapeutic agents and overcome drug resistance.[1][2] Its multifaceted mechanism of action, primarily involving the inhibition of nuclear factor-kappaB (NF-κB) and histone acetyltransferases (HATs) such as p300 and CBP, makes it a promising candidate for combination therapies.[1][3][4] By targeting key survival pathways that are often hyperactivated in cancer cells, this compound can lower the apoptotic threshold, thereby enhancing the efficacy of cytotoxic drugs.[1]
Mechanism of Action
This compound potentiates the effects of chemotherapy through several interconnected pathways:
-
Inhibition of NF-κB Signaling: this compound is a potent inhibitor of the NF-κB signaling pathway.[1][5] It suppresses the activation of IκBα kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of IκBα.[3] This sequesters the NF-κB (p65/p50) dimer in the cytoplasm, inhibiting its nuclear translocation and the transcription of downstream anti-apoptotic and pro-proliferative genes (e.g., Bcl-2, Bcl-xL, cyclin D1).[1][3] By downregulating these survival signals, this compound renders cancer cells more susceptible to chemotherapy-induced apoptosis.[1]
-
Histone Acetyltransferase (HAT) Inhibition: this compound inhibits the activity of HATs, particularly p300 and PCAF.[4][6] The inhibition of p300/CBP HAT activity by this compound can lead to the destabilization of key survival proteins like AKT.[7] This is achieved by reducing the transcription of heat shock proteins (Hsp70) that are crucial for AKT stability.[7] Decreased AKT activity impairs cell survival and proliferation, further sensitizing cells to chemotherapeutic agents.
-
Modulation of Apoptotic Pathways: this compound can upregulate the expression of death receptors like DR4 and DR5, making cancer cells more sensitive to apoptosis-inducing ligands.[8] It also modulates the expression of key apoptotic regulators, such as increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.[8][9]
-
Induction of Endoplasmic Reticulum (ER) Stress: In some cancer types, such as prostate cancer, this compound has been shown to induce ER stress, leading to apoptosis.[10] This can be a complementary mechanism to enhance the cytotoxicity of chemotherapeutic drugs that also impact cellular stress responses.
Synergistic Effects with Chemotherapeutic Agents
Numerous studies have demonstrated the synergistic or additive effects of this compound with a variety of chemotherapeutic drugs across different cancer types.
| Cancer Type | Chemotherapeutic Agent | Effect | Reference |
| Various Cancer Cell Lines | Cisplatin, Doxorubicin | Potentiation of cytotoxicity | [1] |
| Pancreatic Cancer | 5-Fluorouracil (5-FU), Gemcitabine | Increased cytotoxicity and growth inhibition | [2] |
| Rhabdomyosarcoma | Actinomycin D, Cyclophosphamide, Vincristine | Increased sensitivity of cancer cells to chemotherapy | [11] |
| Breast Cancer | Doxorubicin | Enhanced cytotoxic effects | [12] |
| Melanoma | Mitoxantrone (liposomal) | Significantly increased cytotoxicity | [13][14] |
| Breast Cancer (Animal Model) | 5-Fluorouracil (5-FU), Carboplatin | Reduced tumor growth and increased survival | [15][16] |
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the combination of this compound and chemotherapy. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound, a chemotherapeutic agent, and their combination on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO or ethanol)
-
Chemotherapeutic agent (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[9]
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete growth medium.
-
Treat the cells with:
-
Vehicle control (e.g., DMSO)
-
This compound alone at various concentrations
-
Chemotherapeutic agent alone at various concentrations
-
Combination of this compound and the chemotherapeutic agent at various concentrations (either simultaneously or sequentially).
-
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[9]
-
After the incubation period, add 15 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control. The combination index (CI) can be calculated using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis in cells treated with this compound and a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds as described in the cell viability assay protocol.
-
After the desired treatment period (e.g., 48 hours), collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of the combination treatment on key signaling proteins.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-AKT, anti-phospho-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare whole-cell lysates from treated cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
Visualizations
Caption: Mechanism of this compound synergy with chemotherapy.
Caption: General workflow for in vitro combination studies.
References
- 1. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits pancreatic cancer cell growth, and potentiates chemotherapeutic effect by Chmp1A - ATM - p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-kappaB-regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-kappaBalpha kinase, leading to potentiation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Acetyltransferase (HAT) P300/CBP Inhibitors Induce Synthetic Lethality in PTEN-Deficient Colorectal Cancer Cells through Destabilizing AKT [ijbs.com]
- 8. Combinatorial treatment with this compound followed by TRAIL augments induction of apoptosis in TRAIL resistant cancer cells by the regulation of p53, MAPK and NFκβ pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer effects of plant derived this compound on human breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Garcinol and this compound, Natural Inhibitors of Histone Acetyltransferases, Inhibit Rhabdomyosarcoma Growth and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fruit And Doxorubicin Chemotherapy For Breast Cancer | Food for Breast Cancer [foodforbreastcancer.com]
- 13. This compound enhances the anticancer activity of liposomal mitoxantrone towards melanoma cell lines – in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Anacardic Acids from Amphipterygium adstringens Confer Cytoprotection against 5-Fluorouracil and Carboplatin Induced Blood Cell Toxicity While Increasing Antitumoral Activity and Survival in an Animal Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of Anacardic Acid with Antibiotics
Audience: Researchers, scientists, and drug development professionals.
Introduction: Anacardic acid (AA), a phenolic lipid derived from the cashew nut shell liquid (CNSL) of Anacardium occidentale, has garnered significant interest for its diverse biological activities, including antibacterial properties.[1][2] With the escalating crisis of antimicrobial resistance, there is an urgent need for novel therapeutic strategies. One promising approach is the use of combination therapies where non-antibiotic compounds, like this compound, can potentiate the efficacy of existing antibiotics, resensitize resistant bacteria, and broaden the spectrum of activity. This compound has demonstrated significant synergistic effects when combined with various classes of antibiotics, particularly against challenging Gram-positive pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA).[3][4] These application notes provide a summary of the quantitative data, key mechanisms of synergy, and detailed protocols for evaluating the synergistic potential of this compound with antibiotics.
Mechanisms of Synergistic Action
This compound enhances antibiotic activity through multiple mechanisms, primarily by compromising the bacterial defense systems.
-
Inhibition of Efflux Pumps: this compound can inhibit bacterial efflux pumps, which are membrane proteins that actively extrude antibiotics from the bacterial cell, a common mechanism of resistance.[5] Specifically, AA has been shown to inhibit the NorA efflux pump in Staphylococcus aureus.[6][7] This inhibition leads to an increased intracellular concentration of the antibiotic, overwhelming the bacteria and restoring its efficacy.[6][7]
-
Disruption of Bacterial Membranes: As a phenolic lipid, this compound has an amphipathic nature that allows it to intercalate into the bacterial cell membrane's lipid bilayer.[8] This interaction disrupts membrane integrity, increasing its permeability and facilitating the entry of antibiotics into the cell.[8][9]
-
Enzyme Inhibition: this compound has been found to inhibit key bacterial enzymes. Notably, it acts as a β-lactamase inhibitor, protecting β-lactam antibiotics like penicillin from enzymatic degradation by resistant bacteria.[10]
-
Inhibition of Biofilm Formation: Bacterial biofilms create a protective barrier that is notoriously difficult for antibiotics to penetrate.[11] this compound has been shown to effectively inhibit the formation of biofilms by pathogens like S. aureus and Streptococcus mutans, preventing the establishment of these resilient communities.[12][13]
-
Immunomodulation: this compound can stimulate host immune responses. It promotes the production of reactive oxygen species (ROS) and neutrophil extracellular traps (NETs) by human neutrophils, which are crucial mechanisms for killing invading bacteria.[14][15] This action complements the direct bactericidal effect of antibiotics.
Data Presentation: Quantitative Analysis of Synergy
The synergistic potential of this compound with various antibiotics has been quantified using several metrics, most notably the Fractional Inhibitory Concentration (FIC) index and the reduction in Minimum Inhibitory Concentration (MIC).
| Bacterial Strain | Antibiotic | This compound Derivative | Key Finding | FIC Index | Reference(s) |
| MRSA (ATCC 33591) | Methicillin | C12:0-Anacardic Acid | Significant enhancement of methicillin's antibacterial activity. | 0.281 | [9][16] |
| MRSA (ATCC 33591) | Methicillin | Natural this compound | Synergism defined as a ≥100-fold increase in killing at 48h. | Not specified | [17][18] |
| S. aureus (NorA overproducer) | Norfloxacin | Anacardic Acids (mixture) | Reduction of Norfloxacin MIC at sub-inhibitory AA concentration. | Not specified | [6][7] |
| S. aureus (NorA overproducer) | Ethidium Bromide | Anacardic Acids (mixture) | Reduction of Ethidium Bromide MIC at sub-inhibitory AA concentration. | Not specified | [6][7] |
| Penicillin-Resistant S. aureus | Penicillin G | Anacardic Acids (mixture) | Restored susceptibility to penicillin due to β-lactamase inhibition. | Not specified | [10] |
| S. mutans (ATCC 25175) | Anethole / Linalool | This compound (triene) | Synergistic bactericidal activity observed. | Not specified | [1][18] |
Note: An FIC index of ≤ 0.5 is typically considered synergistic.
Experimental Protocols
Detailed methodologies are crucial for assessing the synergistic interactions between this compound and antibiotics.
Protocol 1: Checkerboard Microdilution Assay for Synergy Testing
This protocol determines the Fractional Inhibitory Concentration (FIC) index to quantify synergy.
Materials:
-
96-well microtiter plates
-
This compound (AA) stock solution
-
Antibiotic (AB) stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Incubator (37°C)
-
Microplate reader
Methodology:
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Create a two-dimensional serial dilution. Along the x-axis (e.g., columns 2-11), create a 2-fold serial dilution of the antibiotic (AB).
-
Along the y-axis (e.g., rows B-G), create a 2-fold serial dilution of this compound (AA).
-
This creates a matrix of wells containing various combinations of AA and AB concentrations.
-
Include control wells: AA only (column 11), AB only (row G), and a growth control well with no compounds (e.g., H12).
-
-
Inoculation:
-
Dilute the bacterial suspension in CAMHB to a final concentration of 5 x 10^5 CFU/mL.
-
Add 50 µL of this inoculum to each well, bringing the final volume to 100 µL.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC for each compound alone and in combination. The MIC is the lowest concentration showing no visible bacterial growth.
-
Calculate the FIC for each compound:
-
FIC of AA = (MIC of AA in combination) / (MIC of AA alone)
-
FIC of AB = (MIC of AB in combination) / (MIC of AB alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of AA + FIC of AB
-
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Protocol 2: Efflux Pump Inhibition Assay using Ethidium Bromide (EtBr)
This protocol, adapted from studies on the NorA efflux pump, assesses AA's ability to block the efflux of a known substrate (EtBr).[6][7]
Materials:
-
S. aureus strain known to overexpress an efflux pump (e.g., SA1199-B)
-
This compound
-
Ethidium Bromide (EtBr)
-
Glucose
-
Phosphate Buffered Saline (PBS)
-
Fluorometer/fluorescence plate reader (Excitation ~530 nm, Emission ~600 nm)
Methodology:
-
Cell Preparation:
-
Grow the bacterial strain to mid-log phase.
-
Harvest cells by centrifugation, wash twice with PBS.
-
Resuspend the cell pellet in PBS to a specific optical density (e.g., OD600 of 0.4).
-
-
EtBr Loading:
-
Add EtBr to the cell suspension at a final concentration of 1-2 µg/mL.
-
Incubate for 1 hour at 37°C to allow EtBr to load into the cells.
-
-
Efflux Initiation and Measurement:
-
Centrifuge the loaded cells, discard the supernatant, and resuspend in fresh PBS.
-
Aliquot the cell suspension into a 96-well black-walled plate.
-
Add this compound at a sub-inhibitory concentration (e.g., MIC/4) to the test wells. Include a control well without AA.
-
Initiate efflux by adding glucose (final concentration ~0.4%) to all wells.
-
Immediately begin monitoring fluorescence in a plate reader at 1-minute intervals for 30-60 minutes.
-
-
Data Analysis:
-
Efflux is indicated by a decrease in intracellular fluorescence as EtBr is pumped out.
-
Compare the rate of fluorescence decrease between the AA-treated and untreated cells.
-
Effective inhibition by AA will result in a significantly slower rate of fluorescence decay, indicating that more EtBr is retained within the cells.
-
Protocol 3: Biofilm Formation Inhibition Assay
This protocol evaluates the ability of this compound to prevent the initial stages of biofilm development.[12]
Materials:
-
96-well flat-bottom tissue culture-treated plates
-
Bacterial culture
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
This compound
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or Acetic Acid (33%)
Methodology:
-
Plate Preparation and Inoculation:
-
Add 100 µL of TSB with glucose to each well.
-
Add 100 µL of this compound at various concentrations (typically a 2-fold serial dilution) to the test wells.
-
Add 10 µL of a diluted overnight bacterial culture (adjusted to ~1 x 10^7 CFU/mL).
-
Include positive (bacteria only) and negative (broth only) controls.
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours without agitation.
-
-
Biofilm Staining:
-
Carefully discard the planktonic culture from each well and gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Air dry the plate completely or fix with methanol for 15 minutes.
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet and wash the wells thoroughly with water until the wash water is clear.
-
-
Quantification:
-
Air dry the plate.
-
Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound dye.
-
Incubate for 15-30 minutes.
-
Measure the absorbance at 570 nm (OD570) using a microplate reader.
-
-
Analysis:
-
Compare the OD570 of AA-treated wells to the positive control. A significant reduction in absorbance indicates inhibition of biofilm formation.
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental logic and the molecular mechanisms of synergy.
Caption: Experimental workflow for assessing antibiotic synergy.
References
- 1. Anacardic acids - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic effects of anacardic acids and methicillin against methicillin resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NorA efflux pump of Staphylococcus aureus by anacardic acids isolated from the cashew nutshell liquid of Anacardium occidentale L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial effect of this compound–loaded zein nanoparticles loaded on Streptococcus mutans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial action of anacardic acids against methicillin resistant Staphylococcus aureus (MRSA) | Alphonsa Cashew Industries [alphonsacashew.com]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound as a promising natural antimicrobial agent: Mechanisms of action, biofilm inhibition, and advances in nano-encapsulation for enhanced therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impregnation of catheters with this compound from cashew nut shell prevents Staphylococcus aureus biofilm development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial effect of this compound-loaded zein nanoparticles loaded on Streptococcus mutans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Natural Product this compound from Cashew Nut Shells Stimulates Neutrophil Extracellular Trap Production and Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural Product this compound from Cashew Nut Shells Stimulates Neutrophil Extracellular Trap Production and Bactericidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives [mdpi.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Anacardic Acid: A Promising Agent for Inducing Apoptosis in Prostate Cancer Cells
Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Anacardic acid, a natural compound found in the shell of the cashew nut, has emerged as a molecule of interest in oncology research.[1] Accumulating evidence suggests its potential as a therapeutic agent against prostate cancer, one of the most prevalent cancers in men. This document provides a comprehensive overview of the mechanisms by which this compound induces apoptosis in prostate cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Mechanism of Action
This compound exerts its anti-cancer effects on prostate cancer cells through multiple pathways, primarily by inducing programmed cell death, or apoptosis. The key mechanisms identified include the induction of endoplasmic reticulum (ER) stress, modulation of the p53 signaling pathway, and inhibition of the androgen receptor (AR).
One of the primary mechanisms involves the induction of ER stress. This compound treatment leads to an increase in ER stress markers such as BiP, CHOP, and p-eIF2α.[2][3] This prolonged ER stress activates an apoptotic cascade. This process is also linked to the induction of autophagy, characterized by the increased expression of LC3, Beclin-1, and Atg7.[2][3] The ER stress-mediated apoptosis is further regulated by the DAPK3/Akt signaling pathway. This compound upregulates Death-Associated Protein Kinase 3 (DAPK3), which in turn inhibits the phosphorylation of Akt and mTOR, key regulators of cell survival and proliferation.[2][4]
Furthermore, this compound has been shown to activate the p53 signaling pathway, a critical tumor suppressor pathway. It increases the phosphorylation of p53 at Ser15, leading to the activation of its downstream target, p21, which is involved in cell cycle arrest.[5][6] This contributes to the observed G1/S phase cell cycle arrest in prostate cancer cells treated with this compound.[5]
In addition to inducing apoptosis, this compound also targets the androgen receptor (AR), a key driver of prostate cancer progression. It down-regulates AR expression by suppressing p300, a histone acetyltransferase that acts as a coactivator for AR.[5][6][7] By inhibiting p300, this compound disrupts AR signaling, further contributing to its anti-proliferative effects.[5][7]
Data Presentation
The following tables summarize the quantitative effects of this compound on prostate cancer cell lines as reported in various studies.
Table 1: Effect of this compound on Cell Viability in PC3 Prostate Cancer Cells
| This compound Concentration (µmol/L) | Inhibition of Cell Proliferation (%) |
| 5 | 12 |
| 125 | Peak inhibition (exact percentage not specified) |
Data extracted from a study on PC3 cells treated for 24 hours.[1][7]
Table 2: Effect of this compound on Cell Cycle Distribution in LNCaP Prostate Cancer Cells
| This compound Concentration (µmol/L) | Cells in G0/G1 Phase (%) | Cells in S Phase (%) |
| 0 (Control) | 47 | 39 |
| 5 | 56 | 38 |
| 25 | 59 | 27 |
| 125 | 60 | 29 |
Data represents the percentage of cells in each phase of the cell cycle after 24 hours of treatment.[5]
Table 3: Induction of Apoptosis by this compound in PC3 Prostate Cancer Cells
| Treatment | Apoptosis Rate (%) |
| Control | Not specified |
| Radiation (6 Gy) | Low (exact percentage not specified) |
| This compound (125 µM) | ~26 |
| This compound (125 µM) + Radiation (6 Gy) | ~48 |
Data from Annexin V/PI staining assay.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for assessing its effects on prostate cancer cells.
Caption: this compound induces ER stress, leading to apoptosis via DAPK3/Akt signaling and autophagy.
Caption: this compound activates p53 signaling and inhibits the androgen receptor, leading to apoptosis.
Caption: Workflow for evaluating the effects of this compound on prostate cancer cells.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the apoptotic effects of this compound on prostate cancer cells.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of this compound on the viability and proliferation of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in a complete culture medium from a stock solution. The final concentrations should range from 0 to 125 µmol/L.[5] Remove the medium from the wells and add 100 µL of the this compound-containing medium. Include wells with vehicle control (DMSO at the same concentration as in the highest this compound treatment).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48 hours).[5]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.[5] Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells using flow cytometry.
Materials:
-
Prostate cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with various concentrations of this compound (e.g., 0, 5, 25, 125 µmol/L) for 24 hours.[5] After treatment, collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifugation at 1,500 rpm for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry. Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This protocol is for detecting changes in the expression and phosphorylation of proteins involved in the apoptotic pathways.
Materials:
-
Prostate cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-caspase-3, anti-caspase-9, anti-BiP, anti-CHOP, anti-p-eIF2α, anti-DAPK3, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p53, anti-p-p53, anti-p21, anti-AR, anti-p300, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
These protocols provide a solid foundation for investigating the pro-apoptotic effects of this compound on prostate cancer cells. Researchers can adapt these methods to suit their specific experimental needs and further elucidate the therapeutic potential of this promising natural compound.
References
- 1. This compound induces cell apoptosis of prostatic cancer through autophagy by ER stress/DAPK3/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (6-pentadecylsalicylic acid) induces apoptosis of prostate cancer cells through inhibition of androgen receptor and activation of p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces cell apoptosis of prostatic cancer through autophagy by ER stress/DAPK3/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound (6-pentadecylsalicylic acid) induces apoptosis of prostate cancer cells through inhibition of androgen receptor and activation of p53 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. This compound sensitizes prostate cancer cells to radiation therapy by regulating H2AX expression - PMC [pmc.ncbi.nlm.nih.gov]
Anacardic Acid as a Radiosensitizer in Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anacardic acid, a natural compound found in the shell of the cashew nut, has emerged as a promising agent in cancer therapy, not only for its intrinsic anti-tumor properties but also for its potential as a radiosensitizer.[1][2][3] Radiosensitizers are compounds that enhance the efficacy of radiation therapy, allowing for lower doses of radiation to be used, thereby reducing damage to healthy tissues while increasing the cytotoxic effects on tumor cells. This compound's ability to sensitize cancer cells to ionizing radiation is primarily attributed to its activity as a histone acetyltransferase (HAT) inhibitor.[1][4][5][6] This document provides detailed application notes, experimental protocols, and a summary of quantitative data to guide researchers in the investigation and application of this compound as a radiosensitizer in cancer therapy.
Mechanism of Action
This compound exerts its radiosensitizing effects through multiple mechanisms, primarily centered around its inhibition of HATs, such as p300 and Tip60.[5][6] HAT inhibitors play a crucial role in altering chromatin structure and regulating DNA repair pathways.[5][6] By inhibiting HATs, this compound is thought to induce a more condensed chromatin state, which may render DNA more susceptible to radiation-induced damage and impair repair processes.[4][5]
Key signaling pathways implicated in the radiosensitizing effects of this compound include:
-
Inhibition of DNA Damage Response: this compound has been shown to block the Tip60-dependent activation of key DNA damage response proteins such as ATM and DNA-PKcs.[6] This inhibition hampers the cell's ability to repair DNA double-strand breaks induced by ionizing radiation.
-
Modulation of NF-κB Signaling: this compound can suppress the activation of the transcription factor NF-κB, which is often induced by radiation and promotes cell survival and radioresistance.[1] By inhibiting the IκBα kinase (IKK), this compound prevents the translocation of NF-κB to the nucleus, leading to the downregulation of anti-apoptotic genes.[1]
-
Activation of p53 Signaling: Studies have indicated that this compound can activate the p53 tumor suppressor pathway.[4] This can lead to cell cycle arrest and apoptosis in cancer cells, processes that are potentiated when combined with radiation.
-
Induction of Apoptosis: this compound enhances radiation-induced apoptosis.[2] This is achieved through the downregulation of anti-apoptotic proteins like survivin and X-linked inhibitor of apoptosis protein (XIAP) and potentiation of apoptotic pathways.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| PC3 | Prostate Cancer | ~125 (at 24h) | CCK-8 | [7] |
| LNCaP | Prostate Cancer | >25, <125 (at 24h) | MTT | [4] |
| MCF-7 | Breast Cancer | 18.90 | MTT | |
| MDA-MB-231 | Breast Cancer | 19.7 (at 24h) | MTT | [8][9] |
| HepG-2 | Hepatocarcinoma | 26.10 | MTT | |
| MKN-45 | Gastric Cancer | 17.73 | MTT |
Table 2: Radiosensitizing Effects of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Radiation Dose (Gy) | Observed Effect | Reference |
| U2OS | Osteosarcoma | 100 | 2, 4, 6, 8 | Significant radiosensitization, increased α value | [4][5] |
| SW1573 | Squamous Lung Carcinoma | 100 | 2, 4, 6, 8 | No significant radiosensitization, but increased α value | [4][5] |
| V79 | Chinese Hamster Lung Fibroblasts | 100 | 2, 4, 6, 8 | No radiosensitization | [4][5] |
| PC3 | Prostate Cancer | 125 | 2, 4, 6, 8 | Significant growth inhibition with combination treatment | [2][7] |
| GH3 | Pituitary Adenoma | Not specified | Not specified | Radiosensitized pituitary adenoma cells | |
| MMQ | Pituitary Adenoma | Not specified | Not specified | Radiosensitized pituitary adenoma cells | |
| HeLa, SCC35, SQ20B | Cervical, Squamous Cell Carcinoma | 30 | Not specified | Distinct radiosensitizing effect | [5] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to establish the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[8]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[8]
-
For MTT assay: Add 15 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8] Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[8]
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[8]
-
Calculate cell viability as a percentage of the control and determine the IC50 value using appropriate software.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with this compound and/or radiation, providing a measure of radiosensitization.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Radiation source (e.g., X-ray or gamma-ray irradiator)
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach.[7]
-
Treat the cells with a non-toxic concentration of this compound for a specified duration (e.g., 4 or 24 hours) before irradiation.[2][7]
-
Irradiate the cells with increasing doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).[2][7]
-
After irradiation, remove the this compound-containing medium and replace it with fresh complete medium.[7]
-
Incubate the plates for 10-14 days, or until visible colonies are formed.
-
Fix the colonies with methanol and stain with crystal violet solution.
-
Count the number of colonies (containing >50 cells).
-
Calculate the surviving fraction for each treatment group and plot the survival curves. The sensitizer enhancement ratio (SER) can be calculated from these curves.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathways affected by this compound and radiation.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-H2AX, NF-κB p65, p53, cleaved PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Lyse the cells in protein lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Signaling pathway of this compound-induced radiosensitization.
Caption: Experimental workflow for assessing this compound radiosensitization.
Caption: Logical relationship of this compound and radiation in cancer therapy.
References
- 1. Inhibition of histone acetyltransferase activity by this compound sensitizes tumor cells to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiosensitizing effect of the histone acetyltransferase inhibitor this compound on various mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits pancreatic cancer cell growth, and potentiates chemotherapeutic effect by Chmp1A - ATM - p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (6-pentadecylsalicylic acid) induces apoptosis of prostate cancer cells through inhibition of androgen receptor and activation of p53 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (6-pentadecylsalicylic acid) induces apoptosis of prostate cancer cells through inhibition of androgen receptor and activation of p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound sensitizes prostate cancer cells to radiation therapy by regulating H2AX expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer effects of plant derived this compound on human breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. This compound Enhances the Proliferation of Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Anacardic Acids in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anacardic acids are phenolic lipids predominantly found in the cashew nut shell liquid (CNSL) of Anacardium occidentale, but also present in other parts of the cashew plant like the peduncle (cashew apple), as well as in other plant species.[1] These compounds are a mixture of 6-alkyl salicylic acid derivatives, with the alkyl chain varying in length and degree of unsaturation. The main anacardic acids in CNSL are comprised of a C15 side chain with one (monoene), two (diene), or three (triene) double bonds.[2][3] Anacardic acids have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities, including antibacterial, antioxidant, and anti-inflammatory properties.
This application note provides a detailed protocol for the quantification of anacardic acids in plant extracts using High-Performance Liquid Chromatography (HPLC). The described method is based on validated procedures and is suitable for routine analysis in research and quality control settings.
Experimental Protocols
Sample Preparation: Extraction of Anacardic Acids from Cashew Nut Shell Liquid (CNSL)
A common method for the extraction of anacardic acids from CNSL involves solvent extraction.
Materials:
-
Natural CNSL
-
Hexane
-
Methanol
-
Calcium Hydroxide (Ca(OH)₂)
-
Hydrochloric Acid (HCl), 11 M
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary Evaporator
-
Filtration apparatus
Protocol:
-
Dissolve 100 g of natural CNSL in a solution of methanol and 5% water.
-
Slowly add 50 g of calcium hydroxide to the solution to precipitate the anacardic acids as calcium anacardate.[2]
-
Filter the precipitate and wash it with methanol.
-
Heat the precipitate at 45-50°C for 3 hours.[2]
-
Suspend the dried precipitate in distilled water and acidify with 11 M HCl.
-
Extract the anacardic acids with ethyl acetate.
-
Dry the ethyl acetate phase over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain the anacardic acid-rich extract.[2]
HPLC Quantification of Anacardic Acids
This protocol details a reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound isomers.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[4][5][6][7]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v), both acidified with acetic acid to a pH of 3.0, is effective.[4][7]
-
Detection Wavelength: Monitor the eluent at 280 nm for optimal detection of anacardic acids.[4][5]
-
Injection Volume: Inject 20 µL of the standard and sample solutions.[5]
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Prepare a stock solution of this compound standard (e.g., this compound triene) in methanol or the mobile phase at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.[5]
-
Sample Solution: Accurately weigh an appropriate amount of the plant extract, dissolve it in the mobile phase, and filter it through a 0.45 µm syringe filter before injection.
Method Validation Parameters:
The analytical method should be validated according to the International Conference on Harmonization (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[5]
Data Presentation
The quantitative data from various validated HPLC methods for this compound analysis are summarized in the table below for easy comparison.
| Parameter | Method 1 (RP-HPLC)[5] | Method 2 (RP-HPLC)[7] | Method 3 (NP-HPLC)[8] |
| Column | C18 (150 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) | Chiralpack, IA Chiral (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (80:20), acidified with acetic acid to pH 3.0 | Acetonitrile:Water (80:20:1 with acetic acid) | n-Hexane:IPA with 0.1% trifluoroacetic acid (1000:10 v/v) |
| Flow Rate | 1.5 mL/min | Not Specified | 1.0 mL/min |
| Detection | DAD, 280 nm | DAD, 280 nm | 210 nm |
| Linearity Range | 1 - 100 µg/mL | 50 - 1000 µg/mL | 0.06 - 0.24 mg/mL |
| Correlation Coefficient (r²) | 0.9979 | > 0.9998 | 0.9997 - 0.9999 |
| LOD | 0.18 µg/mL | 19.8 µg/mg | Not Specified |
| LOQ | 0.85 µg/mL | 60.2 µg/mg | Not Specified |
| Recovery | >90% | Not Specified | 99.0 - 102.0% |
| Precision (RSD) | Intraday: 0.20%, Interday: 0.29% | Intraday: 0.60%, Interday: 0.67% | Not Specified |
Mandatory Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for the extraction and quantification of this compound.
Logical Relationship of HPLC Method Components
Caption: Key components and their relationship in the HPLC method.
References
- 1. Anacardic acids - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a Method for this compound Quantification in Cashew Peduncles via High-Performance Liquid Chromatography Coupled to a Diode-Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of a Reversed Phase HPLC Method for Determination of Anacardic Acids in Cashew (Anacardium occidentale) Nut Shell Liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols: Utilizing Anacardic Acid for Gene Expression Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing anacardic acid, a natural compound isolated from cashew nut shell liquid, as a tool to investigate the regulation of gene expression. This compound is a known inhibitor of several histone acetyltransferases (HATs), making it a valuable molecule for studying the role of histone acetylation in cellular processes.
1. Introduction to this compound
This compound has been identified as a non-competitive inhibitor of p300 and PCAF histone acetyltransferases (HATs). By inhibiting these enzymes, this compound can modulate the acetylation status of histones and other proteins, thereby influencing chromatin structure and gene transcription. This makes it a powerful tool for elucidating the epigenetic regulation of gene expression. Furthermore, this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory and immune responses.
2. Key Applications
-
Epigenetic Studies: Investigate the role of histone acetylation in gene activation and repression.
-
Cancer Research: Explore the anti-proliferative and pro-apoptotic effects of this compound in cancer cell lines.
-
Inflammation Research: Study the inhibition of pro-inflammatory gene expression through the NF-κB pathway.
-
Drug Discovery: Use as a lead compound for the development of more potent and specific HAT inhibitors.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound.
Table 1: Inhibitory Activity of this compound on HATs
| Enzyme | Substrate | IC50 (µM) | Reference |
| p300 | Histone H3 | ~5 | |
| PCAF | Histone H3 | ~8.5 |
Table 2: Effect of this compound on NF-κB Signaling
| Cell Line | Treatment | Effect on NF-κB Activity | Concentration (µM) | Reference |
| HeLa | TNF-α | Inhibition of IκBα phosphorylation | 25-100 | |
| Jurkat | PMA | Inhibition of NF-κB DNA binding | 50-100 |
Experimental Protocols
4.1. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, Jurkat) in appropriate culture medium at a density of 1 x 10^6 cells/well in a 6-well plate.
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 10, 25, 50, 100 µM).
-
Control: Prepare a vehicle control with the same concentration of DMSO as the highest this compound concentration.
-
Application: Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24 hours).
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA isolation, protein extraction).
4.2. RNA Isolation and RT-qPCR for Gene Expression Analysis
-
RNA Isolation: Isolate total RNA from treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix.
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
4.3. Western Blotting for Protein Expression and Phosphorylation
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., acetylated-H3, IκBα, phospho-IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Mechanism of this compound-mediated inhibition of histone acetyltransferases (HATs) and its impact on gene transcription.
Caption: this compound inhibits the NF-κB signaling pathway by preventing the phosphorylation of IκBα.
Caption: A typical experimental workflow for studying the effects of this compound on gene and protein expression.
Troubleshooting & Optimization
Technical Support Center: Working with Anacardic Acid in In Vitro Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of anacardic acid in in vitro experiments. Find answers to frequently asked questions and troubleshooting tips to overcome common challenges related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general solubility profile?
This compound is a phenolic lipid derived from the shell of the cashew nut.[1][2] It is a mixture of several closely related organic compounds, each with a salicylic acid head and a long alkyl chain that can be saturated or unsaturated.[1] This structure makes it largely hydrophobic and nearly immiscible with water.[1] It is, however, soluble in organic solvents like ethanol, methanol, DMSO (dimethyl sulfoxide), and dimethylformamide (DMF).[3][4]
Q2: What are the recommended solvents for preparing a stock solution of this compound?
For in vitro assays, the most commonly used solvents are DMSO and ethanol.[3][4] this compound is readily soluble in these solvents.[3][4] It is advisable to purge the solvent with an inert gas before dissolving the this compound to prevent oxidation.[3]
Q3: How stable are this compound stock solutions?
Stock solutions of this compound in organic solvents like DMSO or ethanol can be stable for up to 3 months when stored at -20°C.[4] It is recommended to protect the solution from light and prepare aliquots to avoid repeated freeze-thaw cycles.[4] Aqueous solutions of this compound are not recommended for storage for more than one day.[3][5]
Q4: Can I dissolve this compound directly in my cell culture medium?
No, due to its poor aqueous solubility, this compound will not dissolve directly in cell culture media or aqueous buffers.[3] Direct addition will likely result in precipitation and inaccurate concentrations in your experiment.
Troubleshooting Guide
Issue 1: My this compound precipitated after I added it to the cell culture medium.
-
Cause: This is the most common issue and occurs because this compound is not soluble in aqueous solutions. The final concentration of the organic solvent in the medium may be too low to keep the this compound dissolved.
-
Solution:
-
Prepare a high-concentration stock solution: Dissolve the this compound in 100% DMSO or ethanol to create a concentrated stock solution.
-
Serial Dilution: Perform serial dilutions of your stock solution in the same organic solvent to get closer to your final desired concentration.
-
Final Dilution into Medium: For the final step, dilute the this compound from the intermediate dilution into your pre-warmed cell culture medium. Ensure the final concentration of the organic solvent (e.g., DMSO) in the medium is low, typically less than 0.5%, to avoid solvent-induced cytotoxicity.
-
Vortexing/Mixing: When adding the this compound solution to the medium, vortex or gently pipette up and down immediately to ensure rapid and even dispersion, which can help prevent localized precipitation.
-
Issue 2: I am observing unexpected effects or cytotoxicity in my control group (vehicle control).
-
Cause: The organic solvent used to dissolve the this compound (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations.
-
Solution:
-
Determine Solvent Tolerance: Run a preliminary experiment to determine the maximum concentration of the solvent that your specific cell line can tolerate without showing signs of toxicity. This is typically below 0.5% for DMSO.
-
Consistent Vehicle Control: Ensure your vehicle control group contains the same final concentration of the organic solvent as your experimental groups.
-
Minimize Solvent Concentration: Prepare your this compound stock solution at a high enough concentration so that the volume added to the cell culture is minimal, thereby keeping the final solvent concentration well below the toxic threshold.
-
Quantitative Data: Solubility of this compound
| Compound | Solvent | Approximate Solubility | Reference |
| This compound | Ethanol | ~10 mg/mL | [3] |
| This compound | DMSO | ~10 mg/mL, ≥17.45 mg/mL | [3][6] |
| This compound | Dimethylformamide (DMF) | ~10 mg/mL | [3] |
| This compound | 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
| This compound Diene | Ethanol | ~22 mg/mL | [5] |
| This compound Diene | DMSO | ~15 mg/mL | [5] |
| This compound Diene | Dimethylformamide (DMF) | ~20 mg/mL | [5] |
| This compound Diene | 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of crystalline this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparing Working Solutions for Cell Culture Experiments
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform any necessary intermediate dilutions of the stock solution using the same solvent (DMSO or ethanol).
-
Add the final, small volume of the this compound solution to the pre-warmed medium and immediately mix thoroughly by gentle pipetting or vortexing.
-
Ensure the final solvent concentration in the medium is below the predetermined toxicity level for your cell line.
-
Immediately add the this compound-containing medium to your cells. Do not store the diluted aqueous solution.[3][5]
Visualizations
Caption: Workflow for preparing this compound solutions.
References
Anacardic acid stability in different solvent systems
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of anacardic acid in various solvent systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist with your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions regarding the stability of this compound in different solvent systems.
Q1: My this compound solution changed color. Is it still usable?
A color change, often to a yellowish or brownish hue, can indicate degradation of this compound. Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored quinone-type structures. It is recommended to verify the purity of the solution using a suitable analytical method, such as HPLC, before proceeding with your experiment. For critical applications, it is best to use a freshly prepared solution.
Q2: I observe precipitation in my this compound stock solution stored at -20°C. What should I do?
This compound has limited solubility in some solvents at low temperatures. Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure the compound is fully dissolved. If precipitation persists, gentle warming in a water bath may be necessary. Always visually inspect the solution for complete dissolution before use.
Q3: How long can I store this compound solutions?
The stability of this compound in solution is highly dependent on the solvent, storage temperature, and exposure to light and air.
-
Organic Solvents (DMSO, Ethanol, Methanol): For short-term storage (up to 24 hours), solutions are generally stable at room temperature when protected from light.[1] For longer-term storage, it is recommended to store aliquots at -20°C or -80°C to minimize degradation.
-
Aqueous Solutions: this compound is sparingly soluble and less stable in aqueous buffers. It is strongly recommended to prepare these solutions fresh for each experiment and not to store them for more than one day.[2][3]
Q4: What are the primary degradation pathways for this compound?
This compound can degrade through two main pathways:
-
Decarboxylation: This is a common degradation route, especially when heated, where the carboxylic acid group is lost, converting this compound into cardanol.[4][5]
-
Oxidation: The phenolic ring of this compound is susceptible to oxidation, particularly in the presence of oxygen, metal ions, or under alkaline conditions. This can lead to the formation of phenoxy radicals, which can further react to form quinones and other degradation products.[6][7]
Q5: I suspect my this compound has degraded. How can I confirm this?
The most reliable method to assess the purity and degradation of this compound is through High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector. A stability-indicating HPLC method can separate this compound from its degradation products. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.
Quantitative Data on this compound Stability
The following tables summarize the known stability of this compound in different solvent systems. Please note that specific stability can be influenced by the purity of the this compound, the quality of the solvent, and the precise storage conditions.
Table 1: Solubility and Recommended Storage of this compound
| Solvent | Approximate Solubility | Recommended Storage (Solid) | Recommended Storage (Solution) |
| DMSO | ~10 mg/mL | -20°C | Short-term (≤ 24h): Room Temp, protected from light; Long-term: -20°C or -80°C |
| Ethanol | ~10 mg/mL | -20°C | Short-term (≤ 24h): Room Temp, protected from light; Long-term: -20°C or -80°C |
| Dimethyl Formamide | ~10 mg/mL | -20°C | Short-term (≤ 24h): Room Temp, protected from light; Long-term: -20°C or -80°C |
| Aqueous Buffers | Sparingly soluble | -20°C | Prepare fresh; do not store for more than one day.[2][3] |
| n-Hexane:Isopropanol (with 0.1% TFA) | Soluble (for HPLC) | -20°C | Stable for at least 24 hours at room temperature.[1] |
Table 2: Factors Influencing this compound Stability
| Factor | Effect on Stability | Recommendations |
| Temperature | Elevated temperatures accelerate decarboxylation to cardanol.[4][5] Long-term storage at room temperature is not recommended. | Store solid this compound and stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Light | As a phenolic compound, this compound may be susceptible to photodegradation. | Store solid this compound and solutions in amber vials or protect from light by wrapping vials in aluminum foil. |
| pH | This compound is more stable in acidic to neutral conditions. Alkaline conditions can promote oxidation of the phenolic hydroxyl group. | For aqueous-based experiments, maintain the pH as low as the experimental design allows. If alkaline conditions are necessary, use freshly prepared solutions and minimize the exposure time. |
| Oxygen | The presence of oxygen can lead to oxidative degradation. | For long-term storage of solutions, it is good practice to purge the vial headspace with an inert gas like nitrogen or argon before sealing. |
| Unsaturation | The unsaturated side chains of this compound are more prone to oxidation than the saturated form. | Handle and store unsaturated this compound isomers with extra care to prevent oxidation. The use of antioxidants in the solvent system may be considered for specific applications, but their compatibility with the downstream experiment must be verified. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Add the appropriate volume of the desired organic solvent (e.g., DMSO, ethanol) to achieve the target concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.
-
For long-term storage, dispense the stock solution into single-use aliquots in amber vials, purge with an inert gas, and store at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound by HPLC
This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent.
-
Preparation of this compound Solution: Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into a validated stability-indicating HPLC system.
-
Storage: Store the remaining solution under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light, or exposed to light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 28 days), withdraw an aliquot of the stored solution, bring it to the analysis temperature, and inject it into the HPLC system.
-
Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the initial (T=0) concentration. The appearance of new peaks should also be noted as they may represent degradation products.
A suitable starting point for an HPLC method could be a C18 reversed-phase column with a mobile phase consisting of a gradient of acetonitrile and water, both acidified with a small amount of acetic or formic acid, with UV detection at approximately 280 nm.[8][9]
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. [PDF] Development and validation of a normal phase HPLC method for separation of this compound isomers in cashew nut shell liquid | Semantic Scholar [semanticscholar.org]
- 3. jocpr.com [jocpr.com]
- 4. organic chemistry - Decarboxylation of Salicylic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Validation of a Method for this compound Quantification in Cashew Peduncles via High-Performance Liquid Chromatography Coupled to a Diode-Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Anacardic Acid Toxicity in Normal Cell Lines
Welcome to the technical support center for researchers utilizing anacardic acid in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help mitigate the potential cytotoxic effects of this compound on normal, non-cancerous cell lines, ensuring more accurate and targeted experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Is this compound toxic to all cell lines?
This compound exhibits differential cytotoxicity. While it is often investigated for its anti-cancer properties due to its ability to induce apoptosis in tumor cells, it can also affect the viability of normal cell lines. However, studies have shown that this compound can be more potent against cancer cells than normal cells. For example, one study found that this compound inhibited the proliferation of breast cancer cells more effectively than normal breast epithelial cells.
Q2: What are the typical signs of this compound-induced toxicity in normal cell cultures?
Researchers may observe several indicators of toxicity, including:
-
A significant decrease in cell viability and proliferation, often assessed by MTT or similar assays.
-
Morphological changes such as cell shrinkage, rounding, and detachment from the culture surface.
-
Induction of apoptosis, which can be detected by assays for caspase activation or Annexin V staining.
-
Cell cycle arrest, commonly observed at the G0/G1 phase.
Q3: What are the known signaling pathways involved in this compound-induced effects?
In cancer cells, this compound has been shown to induce apoptosis through various signaling pathways, including the activation of p53, inhibition of the androgen receptor, and modulation of the NF-κB pathway.[1] It can also induce endoplasmic reticulum (ER) stress, leading to apoptosis.[2][3] While the exact mechanisms of toxicity in normal cells are less well-defined, it is plausible that similar pathways are involved, though perhaps to a lesser extent or with different sensitivities. Understanding these pathways is key to developing strategies to protect normal cells.
Q4: Are there ways to reduce the toxicity of this compound to normal cells while maintaining its effect on cancer cells?
Yes, several strategies can be employed to mitigate the off-target effects of this compound on normal cell lines. These include careful dose optimization, the use of protective agents like antioxidants, and advanced drug delivery techniques such as nanoencapsulation.
Troubleshooting Guides
Issue 1: High Levels of Cytotoxicity Observed in Normal Control Cell Lines
If you are observing significant cell death in your normal cell line controls when treated with this compound, consider the following troubleshooting steps.
Potential Cause & Solution: Suboptimal Concentration
-
Troubleshooting: The concentration of this compound may be too high for the specific normal cell line being used. Different cell lines exhibit varying sensitivities.
-
Recommendation: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for both your normal and cancer cell lines. This will help you identify a therapeutic window where the concentration is effective against cancer cells but minimally toxic to normal cells.
Quantitative Data Summary: Comparative IC50 Values of this compound
| Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| NIH/3T3 | Normal Fibroblast | 18.69 | [4] |
| MCF-7 | Breast Cancer | 18.90 | [4] |
| HepG-2 | Hepatocellular Carcinoma | 26.10 | [4] |
| MKN-45 | Gastric Cancer | 17.73 | [4] |
| MDA-MB-231 | Breast Cancer | ~6.9 (19.7 µM) | [5] |
Note: IC50 values can vary between experiments and should be determined empirically for your specific cell lines and experimental conditions.
Issue 2: Difficulty in Achieving a Therapeutic Window Between Cancer and Normal Cells
When the effective concentration for cancer cells is very close to the toxic concentration for normal cells, alternative strategies are needed.
Potential Solution 1: Co-administration with a Protective Agent (e.g., Vitamin C)
-
Concept: Antioxidants like vitamin C may help to mitigate some of the oxidative stress-related cytotoxic effects of this compound in normal cells. One study demonstrated that a combination of this compound and vitamin C in a liposomal formulation protected normal human dermal fibroblasts from the toxicity of the chemotherapeutic agent mitoxantrone.[2][6]
-
Experimental Protocol:
-
Preparation of Vitamin C Stock Solution: Prepare a fresh stock solution of L-ascorbic acid in sterile, cell culture-grade water or PBS. Due to its instability in solution, it is recommended to prepare this fresh for each experiment.
-
Determining Optimal Concentration: Conduct a preliminary experiment to determine a non-toxic, protective concentration of vitamin C for your normal cell line. This can be done by treating the cells with a range of vitamin C concentrations.
-
Co-administration: Treat your normal and cancer cell lines with this compound in the presence and absence of the predetermined optimal concentration of vitamin C. The vitamin C can be added to the culture medium shortly before or at the same time as the this compound.
-
Assessment: Evaluate cell viability and other relevant endpoints after the desired incubation period.
-
Potential Solution 2: Nanoencapsulation of this compound
-
Concept: Encapsulating this compound in nanoparticles can alter its pharmacokinetic and pharmacodynamic properties, potentially reducing its toxicity to normal cells while maintaining or even enhancing its efficacy against cancer cells. Studies have shown that this compound-loaded zein nanoparticles have limited toxicity.[7]
-
Experimental Protocol (General Overview for Nanoprecipitation):
-
Preparation of this compound Solution: Dissolve this compound in a suitable organic solvent (e.g., ethanol).
-
Preparation of Polymer Solution: Dissolve a biocompatible polymer, such as zein, in an aqueous solution.
-
Nanoparticle Formation: Add the this compound solution dropwise to the polymer solution under constant stirring. The change in solvent polarity will cause the polymer to precipitate, encapsulating the this compound.
-
Purification: Remove the organic solvent and any non-encapsulated this compound through methods like centrifugation or dialysis.
-
Characterization: Characterize the nanoparticles for size, surface charge, and encapsulation efficiency.
-
Cell Treatment: Resuspend the purified nanoparticles in cell culture medium and treat your cells.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and understanding of the underlying mechanisms, the following diagrams are provided.
Caption: A simplified diagram of signaling pathways modulated by this compound leading to apoptosis in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces cell apoptosis associated with induction of ATF4-dependent endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a promising natural antimicrobial agent: Mechanisms of action, biofilm inhibition, and advances in nano-encapsulation for enhanced therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Toxicological and genotoxic evaluation of this compound loaded-zein nanoparticles in mice - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Anacardic Acid Dosage for In Vivo Animal Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on optimizing anacardic acid dosage for in vivo animal studies. The information is presented in a question-and-answer format to address specific challenges and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mice?
A starting dose for this compound in mice can vary significantly depending on the research application. For anti-inflammatory studies, doses ranging from 10 to 50 mg/kg administered intraperitoneally have been shown to be effective. In toxicity studies, oral doses have ranged from as low as 2.25 µg/kg up to 2000 mg/kg. For studies on metabolic disorders, an oral dose of 500 μg/kg has been used. It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental model.
Q2: How should I prepare this compound for oral administration?
This compound is a lipophilic compound and requires a suitable vehicle for effective oral administration. A common method involves dissolving the this compound in a small amount of a non-polar solvent like dimethyl sulfoxide (DMSO) or ethanol, and then creating a stable emulsion in a vehicle such as corn oil or a solution of 0.5% methyl cellulose. For nanoparticle formulations, this compound has been encapsulated in zein nanoparticles suspended in purified water. Always ensure the final concentration of the initial solvent (e.g., DMSO) is low and non-toxic to the animals.
Q3: What is the recommended route of administration for this compound in vivo?
Both oral gavage and intraperitoneal (i.p.) injection are common routes for administering this compound in mice. The choice of administration route depends on the experimental goals. Oral gavage is often preferred for studies mimicking human oral consumption and for subacute or chronic dosing regimens. Intraperitoneal injection can be used for rapid absorption and to bypass first-pass metabolism, which is often employed in acute studies.
Q4: What are the potential side effects or signs of toxicity of this compound in mice?
At higher doses, this compound may lead to some side effects. In a 90-day study, oral administration of a saturated form of this compound at doses up to 100 mg/kg was well-tolerated with no significant dose-response toxicity in hematology, liver, or metabolic profiles. However, another study using higher doses (600 and 1000 mg/kg for 30 days) reported slight decreases in hematocrit and hemoglobin levels and a moderate increase in urea in female mice. A study with this compound-loaded nanoparticles noted a discrete weight loss at the highest dose of 112.5 µg/kg administered for 7 days. It is essential to monitor animals for any signs of distress, weight loss, or changes in behavior during the study. The no-observed-adverse-effect level (NOAEL) for a synthetically derived fully saturated form of this compound was determined to be ≥ 100 mg/kg body weight in mice after 90 consecutive days of oral administration.
Q5: How can I troubleshoot a lack of efficacy in my in vivo study?
If you are not observing the expected effects of this compound in your in vivo experiments, consider the following:
-
Dosage: The dose may be too low. A thorough dose-response study is recommended to identify the optimal therapeutic window.
-
Bioavailability: The formulation and route of administration may not be optimal for absorption and distribution to the target tissue. Consider alternative vehicles or administration routes. For instance, nano-encapsulation has been explored to improve the delivery of this compound.
-
Compound Stability: Ensure the this compound used is of high purity and has been stored correctly to prevent degradation.
-
Animal Model: The chosen animal model may not be appropriate for the specific biological question being investigated.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vivo studies on this compound.
Table 1: In Vivo Dosage and Efficacy of this compound in Mice
| Application | Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| Anti-inflammatory | Swiss albino mice | 10, 25, 50 mg/kg | Intraperitoneal (i.p.) | 25 mg/kg showed the best inhibition of carrageenan-induced paw edema. | |
| Anti-inflammatory | BALB/c mice | 50, 150, 250 mg/kg | Oral | 50 mg/kg decreased levels of neutrophils and TNF in the lungs and BALF. | |
| Metabolic Disorder | Mice | 500 µg/kg BW | Oral | Slowed down lipid accumulation in the liver and mitigated insulin resistance. | |
| Larvicidal | Swiss mice | 2.25 µg/kg | Oral | No signs of toxicity were found in mice treated with this compound nanoparticles. | |
| Antinociceptive | Swiss albino mice | 25 mg/kg | Intraperitoneal (i.p.) | Reduced licking, abdominal writhing, and latency to thermal stimulation. |
Table 2: Toxicity Profile of this compound in Mice
| Study Type | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| 90-Day Toxicity | Swiss albino mice | 25, 50, 100 mg/kg BW | Oral | NOAEL determined to be ≥ 100 mg/kg BW. No dose-response toxicity was observed. | |
| Subacute Toxicity | BALB/c mice | 300, 600, 1000 mg/kg | Oral (30 days) | Doses less than 300 mg/kg produced no biochemical or hematological alterations. Higher doses in females led to slightly decreased hematocrit and hemoglobin. | |
| Acute Toxicity | BALB/c mice | 2000 mg/kg | Oral (single dose) | The acute minimum lethal dose is higher than 2000 mg/kg. | |
| Subacute Toxicity (Nanoparticles) | Swiss mice | 2.25, 112.5 µg/kg | Oral (7 days) | No relevant toxicity was observed. |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage
Objective: To prepare a stable formulation of this compound for oral administration in mice and to describe the gavage procedure.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade or higher)
-
Corn oil or 0.5% (w/v) methyl cellulose in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal feeding needles (gavage needles), 20-22 gauge, 1.5 inches with a flexible tip
Procedure:
-
Preparation of Vehicle:
-
If using methyl cellulose, prepare a 0.5% solution by slowly adding methyl cellulose powder to sterile water while stirring continuously. Allow it to dissolve completely. Autoclave to sterilize.
-
-
Preparation of this compound Formulation:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a minimal amount of DMSO or ethanol. For example, dissolve 10 mg of this compound in 100 µL of DMSO.
-
Add the this compound solution to the desired volume of corn oil or 0.5% methyl cellulose to achieve the final target concentration.
-
Vortex the mixture vigorously to create a uniform suspension or emulsion. Prepare fresh daily.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Introduce the gavage needle into the corner of the mouse's mouth and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, slowly dispense the this compound formulation. The typical volume should not exceed 10 mL/kg of body weight.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Intraperitoneal (i.p.) Injection of this compound
Objective: To describe the procedure for administering this compound via intraperitoneal injection in mice.
Materials:
-
This compound
-
5% Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Syringes (1 mL)
-
Needles (25-27 gauge)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in 5% DMSO and subsequently dilute in 0.9% NaCl (saline) to the final desired concentration.
-
Ensure the final solution is clear and free of precipitates.
-
-
Intraperitoneal Injection:
-
Restrain the mouse by scruffing the neck and turning it over to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no fluid (urine or blood) is drawn back, which would indicate incorrect placement.
-
Inject the this compound solution slowly. The volume should typically be less than 10 ml/kg.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the animal for any adverse reactions.
-
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, apoptosis, and cell proliferation.
This compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival.
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another target of this compound, involved in cell proliferation, differentiation, and apoptosis.
This compound can also activate the p53 signaling pathway, a critical tumor suppressor pathway that regulates cell cycle arrest and apoptosis.
Troubleshooting anacardic acid precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anacardic acid. The information is presented in a question-and-answer format to directly address common issues encountered during cell culture experiments, with a focus on preventing and troubleshooting precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key biological activities?
This compound is a phenolic lipid derived from the shell of the cashew nut (Anacardium occidentale). It is a mixture of several related compounds, each with a salicylic acid head and a variable alkyl chain.[1] this compound is a known inhibitor of histone acetyltransferases (HATs), particularly p300 and PCAF, and it also suppresses the NF-κB signaling pathway.[2][3][4] These activities give it anti-inflammatory, anti-tumor, and anti-microbial properties.[4]
Q2: Why does this compound precipitate in my cell culture medium?
This compound is sparingly soluble in aqueous solutions like cell culture media.[5] Precipitation can be caused by several factors:
-
High Concentration: The final concentration of this compound in the medium may exceed its solubility limit.
-
Improper Dissolution: Direct addition of powdered this compound to aqueous media will likely result in precipitation.
-
pH Shifts: Changes in the pH of the culture medium can affect the ionization state and solubility of this compound.
-
Temperature Fluctuations: Temperature changes, such as moving media from a refrigerator to an incubator, can alter the solubility of media components, including this compound.
-
Interactions with Media Components: this compound may interact with salts or other components in the medium, leading to the formation of insoluble complexes.
Q3: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[5] It is recommended to prepare a high-concentration stock solution in one of these solvents.
Q4: How should I prepare my working solution of this compound for cell culture?
To minimize precipitation, this compound should first be dissolved in an organic solvent like DMSO or ethanol to create a stock solution. This stock solution can then be serially diluted in the cell culture medium to achieve the desired final concentration. It is crucial to ensure rapid and thorough mixing upon dilution to prevent localized high concentrations that can lead to precipitation.
Troubleshooting Guide
Problem: I observed a precipitate in my cell culture flask after adding this compound.
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Concentration Exceeds Solubility | 1. Verify Final Concentration: Double-check your calculations to ensure the final concentration is within a range reported in the literature for your cell type (typically in the µM range).2. Perform a Solubility Test: Before treating your cells, perform a small-scale test by adding your this compound stock solution to the cell culture medium at the intended final concentration. Incubate under the same conditions as your experiment and observe for any precipitation over time.3. Reduce Final Concentration: If precipitation is observed, consider lowering the final concentration of this compound. |
| Improper Preparation of Working Solution | 1. Prepare a Fresh Stock Solution: this compound solutions, especially aqueous dilutions, may not be stable over time. It is best to prepare fresh dilutions for each experiment.[5]2. Use a Two-Step Dilution: First, create an intermediate dilution of your stock in a small volume of medium. Then, add this intermediate dilution to the final volume of your culture medium. This can help to avoid shocking the solution with a high concentration of organic solvent.3. Ensure Thorough Mixing: When adding the this compound stock to the medium, vortex or pipette vigorously to ensure it disperses quickly and evenly. |
| pH or Temperature Instability | 1. Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound solution.2. Check the pH of the Medium: Verify that the pH of your culture medium is within the optimal range for your cells after all supplements have been added. |
| Interaction with Media Components | 1. Consider Serum-Free Conditions: If you are using a serum-containing medium, consider if any components in the serum could be interacting with the this compound. You may need to test the solubility in the basal medium alone.2. Alternative Solvents: For particularly challenging situations, you might explore the use of solubilizing agents, although their effects on your cells would need to be carefully validated. |
Quantitative Data
| Property | Value | Solvent/Conditions | Reference |
| Solubility | ~10 mg/mL | Ethanol, DMSO, Dimethylformamide | [5] |
| Solubility | ~0.5 mg/mL | 1:1 solution of Ethanol:PBS (pH 7.2) | [5] |
| IC50 for p300 | ~8.5 µM | Cell-free HAT assay | [3] |
| IC50 for PCAF | ~5 µM | Cell-free HAT assay | [3] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Weighing: Carefully weigh out the desired amount of this compound in a sterile microcentrifuge tube. Perform this in a chemical fume hood.
-
Dissolution: Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortexing: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol for Preparing Working Solution and Treating Cells
This protocol describes how to dilute the stock solution and treat cells in culture.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Cultured cells ready for treatment
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in pre-warmed complete medium. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you could first make a 1:100 dilution in medium to get a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to your cell culture plates containing pre-warmed medium to achieve the final desired concentration. Add the solution dropwise while gently swirling the plate to ensure rapid and even distribution.
-
Incubation: Return the cells to the incubator and proceed with your experimental timeline.
Signaling Pathways and Mechanisms
This compound Inhibition of the NF-κB Pathway
This compound has been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation, cell survival, and proliferation. It can suppress the activation of IκBα kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This keeps NF-κB sequestered in the cytoplasm and unable to translocate to the nucleus to activate target gene expression.[1][2]
Caption: this compound inhibits the NF-κB signaling pathway.
Mechanism of HAT Inhibition by this compound
This compound is a non-competitive inhibitor of the histone acetyltransferases p300 and PCAF.[4] It binds to the enzyme at a site distinct from the substrate binding sites (for acetyl-CoA and the histone tail), inducing a conformational change that reduces the enzyme's catalytic activity. This leads to a decrease in histone acetylation and a more condensed chromatin state, which generally results in transcriptional repression.
Caption: this compound as a non-competitive HAT inhibitor.
Experimental Workflow for Troubleshooting this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues with this compound in cell culture experiments.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of PCAF Histone Acetyltransferase, Cytotoxicity and Cell Permeability of 2-Acylamino-1-(3- or 4-Carboxy-phenyl)benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histone Acetyltransferase (HAT) P300/CBP Inhibitors Induce Synthetic Lethality in PTEN-Deficient Colorectal Cancer Cells through Destabilizing AKT [ijbs.com]
- 5. researchgate.net [researchgate.net]
Anacardic Acid Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of anacardic acid in cellular assays.
Frequently Asked Questions (FAQs)
Q1: My cells are dying at lower-than-expected concentrations of this compound. What could be the cause?
A1: this compound can induce cytotoxicity through multiple mechanisms beyond its intended target. One primary reason for unexpected cell death is the uncoupling of mitochondrial oxidative phosphorylation, which disrupts cellular energy production.[1] This can lead to apoptosis. This compound has been shown to induce mitochondrial-mediated apoptosis in various cancer cell lines, including A549 human lung adenocarcinoma cells.[2][3] Additionally, at higher concentrations, this compound can cause physical disruption of the cell membrane.[4] It's also crucial to consider the specific sensitivity of your cell line, as cytotoxicity can vary significantly. For example, the IC50 for cytotoxicity in MDA-MB-231 breast cancer cells is approximately 19.7 µM at 24 hours, while for rhabdomyosarcoma cell lines (RH30 and RD), the IC50 values are around 54.02 µM and 52.6 µM, respectively.[5][6]
Q2: I am seeing inhibition of my target protein, but also broad changes in gene expression. Why is this happening?
A2: this compound is a well-documented inhibitor of histone acetyltransferases (HATs), particularly p300 and PCAF.[7][8] Inhibition of these global transcriptional co-activators can lead to widespread changes in gene expression, complicating the interpretation of results for a specific target. This compound has been shown to be a non-competitive inhibitor of p300 and PCAF with IC50 values of approximately 8.5 µM and 5 µM, respectively.[7] This HAT inhibition can also indirectly affect other signaling pathways; for instance, the suppression of NF-κB activation by this compound is linked to the inhibition of p300 HAT.[9][10][11][12]
Q3: My assay results are inconsistent, especially in media containing serum. What could be the issue?
A3: this compound's long alkyl chain gives it surfactant-like properties and the salicylic acid head allows for metal chelation. These properties can lead to interactions with components in your assay medium. For example, this compound can chelate divalent metal ions like Fe2+ and Cu2+, which could affect enzymes that require these ions as cofactors. Furthermore, the hydrophobic tail can interact with proteins in serum, potentially reducing the effective concentration of this compound available to the cells. It is advisable to perform assays in serum-free media where possible, or to carefully control for serum effects.
Q4: I am using a fluorescence-based assay and observing quenching or unexpected shifts in my signal with this compound treatment. What is happening?
A4: The phenolic ring of this compound can interfere with certain fluorescence-based assays. It has been reported to quench the fluorescence of cyanine dyes used to measure membrane potential.[13] This is an important consideration for assays relying on fluorescent readouts, such as mitochondrial membrane potential assays or certain viability assays. It is recommended to run appropriate controls with this compound alone in the assay buffer to check for any direct interference with the fluorescent dye.
Troubleshooting Guides
Problem 1: Unexpected Cytotoxicity
Symptoms:
-
High levels of cell death observed in viability assays (e.g., MTT, trypan blue).
-
Morphological changes indicative of apoptosis or necrosis at concentrations intended to be non-toxic.
Possible Causes & Solutions:
-
Mitochondrial Uncoupling: this compound can disrupt the mitochondrial membrane potential.
-
Troubleshooting Step: Measure the mitochondrial membrane potential using a fluorescent probe like JC-1 or TMRE. Be mindful of potential fluorescence quenching by this compound and include appropriate controls.
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound.
-
Troubleshooting Step: Perform a dose-response curve for your specific cell line to determine the precise IC50 for cytotoxicity. Start with a broad range of concentrations.
-
-
Membrane Disruption: At higher concentrations, the surfactant properties of this compound can lead to membrane lysis.
-
Troubleshooting Step: Use a membrane integrity assay, such as a lactate dehydrogenase (LDH) release assay, to assess membrane damage.
-
Problem 2: Non-Specific Inhibition of Cellular Processes
Symptoms:
-
Inhibition of multiple, unrelated enzymatic pathways.
-
Broad changes in protein expression or post-translational modifications.
Possible Causes & Solutions:
-
HAT Inhibition: this compound is a known inhibitor of p300 and PCAF HATs.[7][8]
-
Troubleshooting Step: Assess global histone acetylation levels (e.g., acetyl-H3, acetyl-H4) via Western blot. If a decrease is observed, it indicates off-target HAT inhibition.
-
-
NF-κB Pathway Inhibition: this compound can inhibit the NF-κB pathway, which regulates numerous genes involved in inflammation, cell survival, and proliferation.[9][10][11][12]
-
Troubleshooting Step: Analyze the phosphorylation status of IκBα and the nuclear translocation of p65 by Western blot or immunofluorescence to determine if the NF-κB pathway is affected.
-
-
Metal Chelation: this compound can chelate divalent cations.
-
Troubleshooting Step: If your target protein is a metalloenzyme, consider if the chelation properties of this compound could be causing inhibition. Performing the assay with supplemental divalent cations may help to clarify this.
-
Data Presentation
Table 1: Reported IC50 Values and Effective Concentrations of this compound for Various Off-Target Effects
| Target/Effect | System/Cell Line | IC50 / Effective Concentration | Reference |
| Enzyme Inhibition | |||
| p300 (HAT) | In vitro | ~8.5 µM | [7] |
| PCAF (HAT) | In vitro | ~5 µM | [7] |
| PfGCN5 (HAT) | Recombinant protein | 26.6 µM | [4] |
| MMP-2 | Recombinant protein | 11.11 µM | [14][15][16] |
| MMP-9 | 3T3-L1 cells | Inhibition observed | [14][15][16] |
| Lipoxygenase-1 (soybean) | In vitro | 6.8 µM | [13][17] |
| Lipoxygenase (potato) | In vitro | ~6 µM | [2] |
| Prostaglandin Endoperoxide Synthase | Ovine | ~27 µM | [2] |
| Cellular Effects | |||
| NF-κB Inhibition | KBM-5 cells | 25 µM (effective concentration) | [9] |
| Cytotoxicity (MDA-MB-231) | Human breast cancer | 19.7 µM (24h) | [5] |
| Cytotoxicity (RH30) | Rhabdomyosarcoma | 54.02 µM | [6] |
| Cytotoxicity (RD) | Rhabdomyosarcoma | 52.6 µM | [6] |
| Cytotoxicity (MCF-7) | Human breast cancer | 18.90 µg/mL (~54 µM) | |
| Cytotoxicity (HepG-2) | Human liver cancer | 26.10 µg/mL (~75 µM) | |
| Cytotoxicity (MKN-45) | Human gastric cancer | 17.73 µg/mL (~51 µM) | |
| Mitochondrial Uncoupling | Isolated rat liver mitochondria | Uncoupling effect observed | [1] |
| Apoptosis Induction | M. oryzae | 50 µM | [7] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[18][19][20]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO or ethanol)
-
Serum-free medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or ethanol used for the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Western Blot for NF-κB Pathway Activation
This protocol is based on standard Western blotting procedures for analyzing NF-κB pathway proteins.[21][22]
Materials:
-
Cells of interest
-
This compound
-
TNF-α or other NF-κB stimulus
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound for the desired time, followed by stimulation with an NF-κB activator (e.g., TNF-α) for a short period (e.g., 15-30 minutes).
-
For whole-cell lysates, wash cells with cold PBS and lyse with lysis buffer. For nuclear/cytoplasmic fractionation, use a commercial kit according to the manufacturer's instructions.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Visualizations
Caption: this compound inhibits the NF-κB pathway.
Caption: this compound induces mitochondrial-mediated apoptosis.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Uncoupling effect of anacardic acids from cashew nut shell oil on oxidative phosphorylation of rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of lipoxygenase and prostaglandin endoperoxide synthase by anacardic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces mitochondrial-mediated apoptosis in the A549 human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone Acetyltransferase Inhibitor this compound Causes Changes in Global Gene Expression during In Vitro Plasmodium falciparum Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer effects of plant derived this compound on human breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Garcinol and this compound, Natural Inhibitors of Histone Acetyltransferases, Inhibit Rhabdomyosarcoma Growth and Proliferation [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-kappaB-regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-kappaBalpha kinase, leading to potentiation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound Inhibits the Catalytic Activity of Matrix Metalloproteinase-2 and Matrix Metalloproteinase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. This compound inhibits the catalytic activity of matrix metalloproteinase-2 and matrix metalloproteinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. broadpharm.com [broadpharm.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubcompare.ai [pubcompare.ai]
Technical Support Center: Anacardic Acid Delivery Using Zein Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anacardic acid-loaded zein nanoparticles.
Frequently Asked Questions (FAQs)
1. What are zein nanoparticles and why are they suitable for delivering this compound?
Zein is a plant-based protein derived from corn that is biocompatible, biodegradable, and generally recognized as safe (GRAS).[1] Its hydrophobic nature makes it an excellent candidate for encapsulating hydrophobic compounds like this compound.[2][3] Nanoencapsulation in zein can protect this compound from degradation, improve its stability, and enhance its therapeutic efficacy.[2][4]
2. What are the common methods for preparing this compound-loaded zein nanoparticles?
The most frequently cited method for preparing this compound-loaded zein nanoparticles is nanoprecipitation (also known as the solvent/non-solvent method).[5][6] This technique is considered economical, environmentally friendly, and reproducible.[5][6] Other methods that can be used for fabricating zein nanoparticles include pH-driven precipitation, microfluidics, and spray drying.[7][8]
3. What is the expected size and charge of this compound-loaded zein nanoparticles?
This compound-loaded zein nanoparticles are typically spherical and non-aggregated.[3] The particle size can vary, but studies have reported average diameters in the range of 300 to 490 nm.[3][6] The zeta potential of these nanoparticles is generally negative, which is attributed to the presence of this compound.[3][9]
4. What are the known biological activities of this compound relevant to its delivery via nanoparticles?
This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor effects.[4][6] It has been shown to be effective against various bacteria and fungi, and to inhibit the formation of biofilms.[4][6] Furthermore, this compound has been found to target specific signaling pathways involved in cancer progression and angiogenesis.[2][10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor/Low Encapsulation Efficiency | - Inappropriate solvent/antisolvent ratio.- Zein and/or this compound concentration is not optimal.- pH of the solution is not ideal for zein precipitation. | - Optimize the ratio of the organic solvent (e.g., ethanol) to the aqueous antisolvent. A higher ratio may be needed to ensure complete dissolution of both zein and this compound before precipitation.- Experiment with different concentrations of zein and this compound. A higher zein concentration may lead to better encapsulation, but too high a concentration can cause aggregation.- For pH-driven methods, ensure the initial pH is high enough (≥11.0) to fully dissolve the zein, and the final pH is suitable for precipitation.[7] |
| Nanoparticle Aggregation | - High surface hydrophobicity of zein nanoparticles.- Inadequate surface charge (zeta potential close to zero).- High ionic strength of the dispersion medium. | - Incorporate stabilizers such as surfactants (e.g., Tween 80) or coating with hydrophilic polymers (e.g., pectin, chitosan).- Adjust the pH of the nanoparticle suspension to be away from the isoelectric point of zein (around pH 5-6) to increase electrostatic repulsion.- Use deionized water or a low ionic strength buffer for nanoparticle dispersion and storage. |
| Large and Polydisperse Nanoparticles | - Slow mixing of solvent and antisolvent.- Inefficient homogenization.- Inappropriate temperature during preparation. | - Employ rapid and uniform mixing techniques, such as using a high-speed homogenizer or a microfluidic device, to ensure controlled precipitation.- Sonication can be used to break up any aggregates and achieve a more uniform particle size distribution.- Control the temperature during the nanoprecipitation process, as it can influence the kinetics of particle formation. |
| Instability of Nanoparticles During Storage | - Ostwald ripening (growth of larger particles at the expense of smaller ones).- Aggregation and sedimentation over time. | - Lyophilize (freeze-dry) the nanoparticles with a suitable cryoprotectant (e.g., trehalose, sucrose) for long-term storage.- Store nanoparticle dispersions at low temperatures (e.g., 4°C) to slow down degradation processes.- Ensure the nanoparticles have a sufficiently high absolute zeta potential (e.g., > |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound-loaded zein nanoparticles.
Table 1: Physicochemical Properties of this compound-Loaded Zein Nanoparticles
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| This compound-loaded zein nanoparticles (ZAa) | 381.6 | 0.067 | -15.9 | [4] |
| Blank zein nanoparticles (ZB) | 376.5 ± 3.951 | 0.137 | +6.56 | [4] |
| This compound-loaded zein nanoparticles (diluted) | Stable | 0.245 ± 0.019 | -34.7 ± 1.61 | [3] |
| Blank zein nanoparticles | 300-490 | - | - | [3] |
Table 2: In Vitro Antimicrobial Activity of this compound-Loaded Zein Nanoparticles
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Streptococcus mutans | 0.36 | 0.36 | [4] |
| Staphylococcus aureus | 0.05 (Bacteriostatic) | 0.2 (Bactericidal) | [6] |
| Pseudomonas aeruginosa | 3.12 (Bacteriostatic) | - | [6] |
| Candida rugosa | 1.17 (Fungistatic) | 2.34 (Fungicidal) | [6] |
| Candida albicans | 2.34 (Fungistatic) | 4.69 (Fungicidal) | [6] |
| Candida parapsilosis | 2.34 (Fungistatic) | 4.69 (Fungicidal) | [6] |
| Candida tropicalis | 4.69 (Fungistatic) | 4.69 (Fungicidal) | [6] |
| Candida jardinii | 4.69 (Fungistatic) | 4.69 (Fungicidal) | [6] |
| Candida glabrata | 4.69 (Fungistatic) | 4.69 (Fungicidal) | [6] |
| Candida auris | 4.69 (Fungistatic) | 4.69 (Fungicidal) | [6] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Zein Nanoparticles by Nanoprecipitation
This protocol is adapted from methodologies described in the literature.[4][6]
Materials:
-
Zein from maize
-
This compound
-
Ethanol (70% and 96% v/v)
-
Ultrapure water
-
Magnetic stirrer
Procedure:
-
Preparation of Zein Solution: Dissolve zein in 70% (v/v) ethanol to a final concentration of 0.07% (w/v). Stir the solution until the zein is completely dissolved.
-
Formation of Blank Nanoparticles: Gently dilute the zein solution with ultrapure water to promote the formation of blank zein nanoparticles.
-
Preparation of this compound Solution: Dissolve this compound in 96% ethanol.
-
Loading of this compound: Add the this compound solution dropwise to the pre-formed blank nanoparticle suspension under constant stirring. Continue stirring until the solution is completely homogenized.
-
Solvent Evaporation (Optional): If necessary, the ethanol can be removed by rotary evaporation.
-
Characterization: The resulting this compound-loaded zein nanoparticles can be characterized for their size, polydispersity index, and zeta potential.
Protocol 2: Characterization of Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
- These parameters are typically measured using Dynamic Light Scattering (DLS) with a Zetasizer instrument.
- Dilute the nanoparticle suspension in ultrapure water to an appropriate concentration to avoid multiple scattering effects.
- Perform the measurements at a constant temperature (e.g., 25°C).
- For zeta potential, measurements are performed in a suitable buffer or in ultrapure water.
2. Morphology:
- The morphology of the nanoparticles can be visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
- For TEM, a drop of the diluted nanoparticle suspension is placed on a carbon-coated copper grid and allowed to air dry before imaging.
- For SEM, a drop of the suspension is placed on a stub, dried, and then sputter-coated with a conductive material (e.g., gold) before imaging.
3. Encapsulation Efficiency (EE) and Drug Loading (DL):
- Separation of free drug: Centrifuge the nanoparticle suspension at high speed to pellet the nanoparticles. The supernatant will contain the free, unencapsulated this compound.
- Quantification of free drug: Measure the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Calculation:
- EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
- DL (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100
Visualizations
Signaling Pathways
Caption: this compound's modulation of key cellular signaling pathways.
Experimental Workflow
Caption: General experimental workflow for this compound-loaded zein nanoparticles.
References
- 1. Natural Product this compound from Cashew Nut Shells Stimulates Neutrophil Extracellular Trap Production and Bactericidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits pancreatic cancer cell growth, and potentiates chemotherapeutic effect by Chmp1A - ATM - p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicological and genotoxic evaluation of this compound loaded-zein nanoparticles in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial effect of this compound–loaded zein nanoparticles loaded on Streptococcus mutans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Zein-based nanoparticles: Preparation, characterization, and pharmaceutical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Zein-based nanoparticles: Preparation, characterization, and pharmaceutical application [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Anti-metastatic action of this compound targets VEGF-induced signalling pathways in epithelial to mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound against echinococcosis through inhibition of VEGF-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Encapsulation of Anacardic Acid in Gelatin Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to encapsulating anacardic acid in gelatin nanoparticles. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key characterization data.
Frequently Asked Questions (FAQs)
Q1: What methods are suitable for encapsulating this compound in gelatin nanoparticles?
A1: The most common and effective methods for encapsulating hydrophobic compounds like this compound in gelatin nanoparticles are the two-step desolvation method and nanoprecipitation. The two-step desolvation method is widely used and allows for good control over particle size and distribution.[1][2] Nanoprecipitation is also a viable option and has been used for encapsulating other polyphenolic compounds in gelatin.
Q2: What are the expected particle size and encapsulation efficiency for this compound-loaded gelatin nanoparticles?
A2: Based on studies with this compound-conjugated gelatin nanoparticles and encapsulation of similar phenolic compounds, you can expect a particle size in the range of 200-400 nm.[3] The encapsulation efficiency can vary but is generally reported to be around 75% or higher.[3]
Q3: What are the critical factors influencing the characteristics of this compound-loaded gelatin nanoparticles?
A3: Several factors can significantly impact the size, polydispersity, and encapsulation efficiency of your nanoparticles. These include:
-
Gelatin concentration: Higher concentrations can lead to larger particles.
-
pH of the gelatin solution: The pH affects the charge of the gelatin molecules and can influence nanoparticle formation. A pH of 2.5 is often used.[2]
-
Amount of desolvating agent (e.g., acetone): The volume of the desolvating agent is crucial for efficient precipitation of gelatin.
-
Cross-linker concentration (e.g., glutaraldehyde): The amount of cross-linker affects the stability and release profile of the nanoparticles.
-
Stirring speed: Higher stirring speeds generally result in smaller, more uniform nanoparticles.[2]
Q4: How can I improve the stability of my this compound-loaded gelatin nanoparticles?
A4: To enhance stability and prevent aggregation, ensure optimal cross-linking with an agent like glutaraldehyde. Additionally, lyophilization (freeze-drying) with a suitable cryoprotectant (e.g., trehalose) can improve long-term stability. The zeta potential of the nanoparticles also indicates their stability in suspension; a higher absolute value (typically > ±20 mV) suggests better stability.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Large and polydisperse nanoparticles | - Gelatin concentration is too high.- Inefficient desolvation.- Low stirring speed.- Inadequate cross-linking. | - Optimize gelatin concentration (start with a lower concentration).- Ensure rapid and uniform addition of the desolvating agent.- Increase the stirring speed during nanoparticle formation.- Adjust the concentration of the cross-linking agent and the reaction time. |
| Low encapsulation efficiency | - Poor solubility of this compound in the gelatin solution.- this compound precipitating out during the desolvation step.- Insufficient interaction between this compound and the gelatin matrix. | - Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., ethanol) before adding it to the gelatin solution.- Optimize the pH to enhance the interaction between the negatively charged this compound and the positively charged gelatin (at acidic pH).- Consider using a hydrophobized gelatin derivative to improve the encapsulation of hydrophobic drugs.[3] |
| Nanoparticle aggregation after synthesis | - Incomplete cross-linking.- Inappropriate pH or ionic strength of the storage medium.- Absence of a stabilizing agent. | - Ensure sufficient cross-linking time and concentration of the cross-linker.- Store nanoparticles in a suitable buffer at a pH away from the isoelectric point of gelatin.- Consider adding a stabilizer, such as a surfactant (e.g., Tween 80), to the formulation. |
| Fibrous or cotton-like material instead of powder after lyophilization | - Inadequate freezing before lyophilization.- Insufficient concentration of cryoprotectant. | - Ensure the nanoparticle suspension is completely frozen before starting the lyophilization process.- Increase the concentration of the cryoprotectant (e.g., 5-10% trehalose). |
Quantitative Data Summary
The following tables summarize typical characterization data for gelatin nanoparticles loaded with phenolic compounds, which can serve as a reference for your experiments with this compound.
Table 1: Physicochemical Properties of Phenolic Compound-Loaded Gelatin Nanoparticles
| Formulation | Active Compound | Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| This compound-Conjugated GNPs | Paclitaxel | Nanoprecipitation | 250-300 | Not Reported | Not Reported | ~74 | [3] |
| Cocoa Polyphenol-Loaded GNPs | Cocoa Polyphenolic Extract | Nanoprecipitation | 100-400 | < 0.2 | +29 to +33 | ~77.6 | |
| Amphotericin B-Loaded GNPs | Amphotericin B | Two-step Desolvation | ~200 | < 0.3 | Not Reported | ~88 | [1] |
GNP: Gelatin Nanoparticle
Experimental Protocols
Two-Step Desolvation Method for this compound Encapsulation
This protocol is adapted from established methods for preparing gelatin nanoparticles.[1][2]
Materials:
-
Gelatin (Type A or B)
-
This compound
-
Acetone
-
Glutaraldehyde solution (e.g., 25% aqueous solution)
-
Ethanol
-
Deionized water
Procedure:
-
Gelatin Solution Preparation: Dissolve 250 mg of gelatin in 50 mL of deionized water at 40°C with continuous stirring until a clear solution is obtained.
-
First Desolvation: Add 50 mL of acetone to the gelatin solution to precipitate the high molecular weight gelatin.
-
Separation and Re-dissolution: Centrifuge the mixture, discard the supernatant, and re-dissolve the gelatin precipitate in 50 mL of deionized water at 40°C.
-
This compound Addition: Dissolve the desired amount of this compound in a minimal amount of ethanol and add it dropwise to the gelatin solution under continuous stirring.
-
Second Desolvation: Add 150 mL of acetone to the this compound-gelatin mixture to form nanoparticles.
-
Cross-linking: Add a specific volume of glutaraldehyde solution (e.g., 200 µL of 8% aqueous solution) to the nanoparticle suspension and stir for at least 12 hours at room temperature to cross-link the nanoparticles.
-
Purification: Purify the nanoparticles by centrifugation and washing with deionized water to remove unreacted glutaraldehyde and non-encapsulated this compound.
-
Storage: Resuspend the purified nanoparticles in deionized water or a suitable buffer for immediate use, or lyophilize with a cryoprotectant for long-term storage.
Visualizations
Caption: Experimental workflow for the encapsulation of this compound in gelatin nanoparticles.
Caption: Troubleshooting logic for common issues in this compound-gelatin nanoparticle synthesis.
References
Long-term stability of anacardic acid stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of anacardic acid stock solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] The choice of solvent will depend on the experimental requirements and downstream applications. For cell-based assays, DMSO is a common choice. It is recommended to purge the solvent with an inert gas before dissolving the this compound.[1][2]
Q2: What is the recommended storage temperature and duration for this compound stock solutions?
A2: For long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] Solid this compound is stable for at least four years when stored at -20°C.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4]
Q3: Can I store this compound in an aqueous solution?
A3: It is not recommended to store this compound in aqueous solutions for more than one day.[1][2] this compound is sparingly soluble in aqueous buffers and may precipitate out of solution over time, affecting the concentration and activity.[1]
Q4: What are the signs of this compound degradation?
A4: Degradation of this compound can be indicated by a change in the color of the solution or the appearance of precipitate. Analytically, degradation can be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC), which would show a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.[5] A common degradation pathway is decarboxylation upon heating, which converts this compound to cardanol, a less active compound.[6]
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in aqueous media (e.g., cell culture media).
-
Cause: this compound has low solubility in aqueous solutions.[1] When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer or media, the this compound can precipitate out.
-
Solution:
-
Initial Dissolution: First, dissolve the this compound in 100% ethanol.[1]
-
Stepwise Dilution: Dilute this ethanol stock solution with the aqueous buffer of choice (e.g., PBS) in a 1:1 ratio before further dilution into the final experimental medium.[1]
-
Use of a Carrier: For cell culture experiments, using a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) can help maintain the solubility of fatty acids in the media.
-
Fresh Preparation: Prepare the final working solution fresh for each experiment and use it on the same day.[3]
-
Issue 2: Inconsistent or lower-than-expected activity in experiments.
-
Cause: This could be due to the degradation of the this compound stock solution.
-
Solution:
-
Check Storage Conditions: Ensure that the stock solution has been stored at the correct temperature (-20°C or -80°C) and for a duration within the recommended stability period.[3][4]
-
Avoid Freeze-Thaw Cycles: Use aliquots to prevent degradation from repeated temperature changes.[4]
-
Assess Purity: If degradation is suspected, the purity of the stock solution can be checked using an analytical method like HPLC (see Experimental Protocols section).
-
Prepare Fresh Stock: If the stock solution is old or has been handled improperly, prepare a fresh stock solution from solid this compound.
-
Quantitative Data on Stability and Solubility
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Solvent/Storage Condition | Temperature | Stability Period | Reference(s) |
| Crystalline Solid | N/A | -20°C | ≥ 4 years | [1] |
| Stock Solution | Organic Solvent (e.g., DMSO) | -80°C | Up to 6 months | [3] |
| Stock Solution | Organic Solvent (e.g., DMSO) | -20°C | Up to 1 month | [3][4] |
| Aqueous Solution | Aqueous Buffer | 4°C | ≤ 1 day | [1][2] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference(s) |
| DMSO | ~10-15 mg/mL | [1][2] |
| Ethanol | ~10-22 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~10-20 mg/mL | [1][2] |
| 1:1 Solution of Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [1][2] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound Stock Solution using HPLC
This protocol provides a general method to assess the stability of this compound in a stock solution over time.
1. Materials:
- This compound stock solution (e.g., in DMSO)
- HPLC-grade acetonitrile
- HPLC-grade water
- Acetic acid
- Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)
- HPLC system with a Diode Array Detector (DAD)
2. Method:
- Sample Preparation:
- At time zero (t=0), dilute a small aliquot of the this compound stock solution to a final concentration of approximately 100 µg/mL in the mobile phase.
- Store the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).
- At subsequent time points (e.g., 1, 2, 4, 8 weeks), prepare a sample for HPLC analysis in the same manner.
- Chromatographic Conditions:
- Mobile Phase: Acetonitrile and water (e.g., 80:20 v/v), both acidified with acetic acid to a pH of 3.0.[7]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection Wavelength: 280 nm.[7]
- Injection Volume: 10 µL.
- Data Analysis:
- Integrate the peak area of the this compound peak at each time point.
- Calculate the percentage of this compound remaining at each time point relative to the peak area at t=0.
- A significant decrease in the main peak area and the appearance of new peaks would indicate degradation.
Visualizations
Caption: Workflow for assessing the stability of this compound stock solutions.
Caption: this compound inhibits p300/PCAF histone acetyltransferases (HATs).
Caption: this compound inhibits the NF-κB signaling pathway.
References
Mitigating the viscosity of anacardic acid for experimental use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anacardic acid. The information aims to address common challenges, particularly those related to the compound's high viscosity.
Frequently Asked Questions (FAQs)
Q1: this compound is highly viscous at room temperature. How can I reduce its viscosity for easier handling and accurate experimentation?
A1: The viscosity of this compound can be effectively reduced by either dissolving it in a suitable organic solvent or by gentle heating. It is crucial to note that excessive heat can lead to the decarboxylation of this compound into cardanol, which may alter its biological activity. Therefore, careful temperature control is essential.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents. The choice of solvent will depend on the specific experimental requirements, such as cell compatibility or requirements for in vivo administration. Commonly used solvents include ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1][2] For cell culture experiments, DMSO and ethanol are frequently used to prepare stock solutions.
Q3: Is it safe to heat this compound? What is the maximum recommended temperature?
A3: Gentle heating can be used to reduce the viscosity of this compound. However, it is a thermally sensitive compound. Studies have shown that decarboxylation can occur at temperatures as low as 140-145°C.[3][4][5][6] For handling purposes, it is advisable to warm the this compound gently, for example, in a 45-50°C water bath, only for the time necessary to reduce its viscosity for pipetting or dissolution.[7]
Q4: My this compound solution is precipitating when added to my aqueous experimental medium. What can I do to prevent this?
A4: this compound is nearly immiscible with water.[8] Precipitation in aqueous solutions is a common issue. To avoid this, it is recommended to first dissolve the this compound in a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution. This stock solution can then be serially diluted in the aqueous experimental medium. It is important to ensure thorough mixing during dilution and to not exceed the solubility limit of this compound in the final solution. For some applications, a 1:1 solution of ethanol:PBS (pH 7.2) can be used to achieve a solubility of approximately 0.5 mg/ml.[1][2]
Q5: How should I store my this compound and its stock solutions to maintain stability?
A5: this compound should be stored at -20°C for long-term stability.[2] Stock solutions prepared in organic solvents should also be stored at -20°C or -80°C.[9] It is recommended to use freshly prepared aqueous dilutions for experiments and avoid repeated freeze-thaw cycles of the stock solution. Aqueous solutions are not recommended for storage for more than one day.[1][2]
Troubleshooting Guides
Issue 1: Difficulty in accurately pipetting viscous this compound
-
Cause: High viscosity at room temperature.
-
Solution:
-
Gentle Warming: Place the vial of this compound in a water bath set to a temperature between 40-50°C for a short period until the viscosity is sufficiently reduced for pipetting. Avoid prolonged heating.
-
Solvent Dilution: Directly add a small volume of a suitable solvent (e.g., ethanol or DMSO) to the vial to reduce the viscosity before pipetting. Ensure the solvent is compatible with your downstream application.
-
Issue 2: Inconsistent results in biological assays
-
Cause 1: Incomplete dissolution of this compound.
-
Solution 1:
-
Ensure the this compound is fully dissolved in the organic solvent before preparing the final dilutions.
-
Vortex the stock solution thoroughly.
-
When diluting the stock solution into an aqueous medium, add it dropwise while vortexing or stirring to ensure rapid and even dispersion.
-
-
Cause 2: Degradation of this compound due to improper handling.
-
Solution 2:
-
Avoid high temperatures during handling and preparation.
-
Protect from light and air exposure where possible.
-
Prepare fresh dilutions for each experiment from a frozen stock solution.
-
Issue 3: Observed cytotoxicity in cell culture experiments at expected non-toxic concentrations
-
Cause: High concentration of the organic solvent (e.g., DMSO) in the final culture medium.
-
Solution:
-
Prepare a more concentrated stock solution of this compound so that the final concentration of the solvent in the cell culture medium is minimal (typically <0.5% v/v for DMSO).
-
Include a vehicle control in your experiment (culture medium with the same final concentration of the solvent) to assess the effect of the solvent on cell viability.
-
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (approx.) | Reference |
| Ethanol | ~10-22 mg/mL | [1][2] |
| Dimethyl Sulfoxide (DMSO) | ~10-15 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~10-20 mg/mL | [1][2] |
| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound (as a neat oil or crystalline solid), Dimethyl sulfoxide (DMSO, sterile), sterile microcentrifuge tubes.
-
Procedure:
-
If the this compound is highly viscous, gently warm the vial to 40-50°C for a few minutes.
-
Weigh out the required amount of this compound. The molecular weight of the specific this compound variant should be used for accurate molarity calculations (e.g., C22H36O3, MW: 348.5 g/mol ).
-
Transfer the this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex the tube vigorously until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Extraction of this compound from Cashew Nut Shell Liquid (CNSL)
This protocol is adapted from established methods and should be performed in a chemical fume hood with appropriate personal protective equipment.
-
Materials: Natural CNSL, methanol, water, calcium hydroxide, hydrochloric acid (HCl), ethyl acetate, anhydrous sodium sulfate, rotary evaporator.
-
Procedure:
-
Dissolve 100 g of natural CNSL in a solution of methanol and 5% water.
-
Slowly add 50 g of calcium hydroxide while stirring. A precipitate of calcium anacardate will form.
-
Filter the calcium anacardate precipitate and wash it with methanol.
-
Heat the precipitate at 45-50°C for 3 hours.[7]
-
Suspend the dried precipitate in distilled water and add 11 M HCl to acidify the mixture.
-
Extract the this compound with ethyl acetate.
-
Dry the ethyl acetate phase over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain the this compound.[10]
-
Mandatory Visualization
Caption: Workflow for handling viscous this compound.
Caption: this compound's inhibitory effect on the Src/FAK/Rho GTPase pathway.
Caption: this compound's role in the PI3K signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. doaj.org [doaj.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. optimising-the-decarboxylation-of-anacardic-acid-by-exploring-the-temperature-effects - Ask this paper | Bohrium [bohrium.com]
- 7. mdpi.com [mdpi.com]
- 8. Anacardic acids - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. jsta.cl [jsta.cl]
Technical Support Center: Anacardic Acid Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the oxidation of anacardic acid during storage. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to ensure the integrity of your this compound samples.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound appears discolored (yellow/brown). Is it oxidized?
A1: Discoloration can be an indicator of degradation. This compound is naturally a yellow, oily liquid or crystalline solid.[1] However, significant darkening may suggest oxidation or other forms of decomposition, such as decarboxylation to cardanol, especially if exposed to heat.[1] We recommend verifying the purity of your sample using analytical methods like HPLC or TLC.
Q2: What is the primary cause of this compound degradation during storage?
A2: The primary causes are oxidation and decarboxylation. The unsaturated alkyl side chain of this compound is susceptible to oxidation, a process that can be initiated by exposure to air (oxygen), light, heat, and incompatible materials like strong oxidizing agents and free radical initiators.[2][3] Heating can lead to decarboxylation, converting this compound into cardanol, which may alter its biological activity.[1]
Q3: I've been storing my this compound at 4°C. Is this sufficient for long-term storage?
A3: While 4°C is suitable for short-term storage, for long-term stability (months to years), storing this compound at -20°C is highly recommended.[4][5][6] For crystalline solids, storage at -20°C can ensure stability for four years or more.[6]
Q4: My this compound is in an aqueous buffer, but I need to store it for a week. What should I do?
A4: Storing this compound in aqueous solutions for more than one day is not recommended due to its limited stability and solubility.[6] If you must store it for a short period, filter-sterilize the solution, protect it from light, and store it at 2-8°C. However, for any storage longer than 24 hours, it is best to prepare fresh solutions.
Q5: I dissolved my this compound in DMSO. How should I store this stock solution?
A5: For stock solutions in organic solvents such as DMSO, ethanol, or dimethylformamide, it is crucial to purge the vial with an inert gas (e.g., argon or nitrogen) before sealing.[6] Store these solutions in tightly sealed vials at -20°C to minimize oxidation and solvent evaporation.
Summary of Storage Conditions and Stability
The following table summarizes the recommended storage conditions to prevent the oxidation and degradation of this compound.
| Parameter | Recommendation | Rationale & Citation |
| Temperature | -20°C for long-term storage. | Ensures stability for ≥4 years for solid forms.[4][5][6] |
| 2-8°C for short-term use (a few days). | Minimizes degradation for immediate experimental needs. | |
| Form | Crystalline Solid or Neat Oil . | More stable than solutions for long-term storage.[6] |
| Aqueous Solutions : Prepare fresh. | Not recommended for storage beyond 24 hours due to poor stability.[6] | |
| Organic Stock Solutions : Purge with inert gas. | Removes oxygen to prevent oxidation.[6] | |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents interaction with atmospheric oxygen. |
| Container | Use amber glass vials or protect from light. | Light can catalyze oxidative reactions. |
| Ensure containers are tightly and securely sealed . | Prevents exposure to air and moisture.[2][3] | |
| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids/alkalis, and free radical initiators . | These substances can initiate or accelerate degradation pathways.[2][3][4] |
Experimental Protocols
Protocol 1: Long-Term Storage of this compound
This protocol outlines the best practices for storing pure this compound (solid or oil) to maintain its integrity over an extended period.
-
Aliquot the Sample: Upon receipt, if you have a large quantity of this compound, aliquot it into smaller, single-use volumes in amber glass vials. This minimizes the number of freeze-thaw cycles and exposure to the atmosphere for the bulk of the material.
-
Inert Gas Purge: Before sealing each vial, gently flush the headspace with a stream of dry inert gas (argon or nitrogen) for 15-30 seconds.
-
Secure Sealing: Immediately cap the vials tightly. For extra protection, you can wrap the cap with parafilm.
-
Labeling: Clearly label each vial with the compound name, concentration (if in solution), date of storage, and aliquot number.
-
Storage: Place the labeled vials in a freezer at -20°C.[4][5][6] Ensure the storage area is dark and free from sources of vibration.
Protocol 2: Monitoring this compound Stability by HPLC
This protocol provides a general workflow for assessing the purity and detecting degradation products of this compound using High-Performance Liquid Chromatography (HPLC).
-
Standard Preparation: Prepare a standard solution of high-purity this compound at a known concentration (e.g., 1 mg/mL) in a suitable mobile phase-compatible solvent (e.g., acetonitrile/water mixture with 1% acetic acid).[7]
-
Sample Preparation: Prepare a solution of your stored this compound sample at the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Hypersil GOLD 25 cm).[7]
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or 1% acetic acid) is common. A typical mobile phase could be acetonitrile (80%) with 1% acetic acid in water (20%).[7][8]
-
Flow Rate: 1.0 - 1.75 mL/min.[7]
-
Detection: UV detector set at a wavelength of 280 nm.[7]
-
Injection Volume: 5-10 µL.[8]
-
-
Analysis:
-
Inject the standard solution to determine the retention times for the this compound isomers (triene, diene, monoene).
-
Inject the stored sample solution.
-
Compare the chromatograms. The appearance of new peaks or a significant decrease in the area of the main this compound peaks indicates degradation.
-
Quantify the purity by calculating the peak area percentage of this compound relative to the total peak area.
-
Visualizations
References
- 1. Anacardic acids - Wikipedia [en.wikipedia.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound|16611-84-0|MSDS [dcchemicals.com]
- 5. raybiotech.com [raybiotech.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. healthinformaticsjournal.com [healthinformaticsjournal.com]
Addressing autofluorescence of anacardic acid in imaging studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence issues when imaging anacardic acid.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when imaging this compound?
A1: Autofluorescence is the natural emission of light by biological structures or compounds when they are excited by light, which can interfere with the detection of the specific fluorescent signals you are interested in. This compound, being a plant-derived phenolic lipid, is prone to exhibiting autofluorescence, which can mask the signal from your fluorescent probes, leading to poor image quality and difficulty in interpreting results.
Q2: What are the expected spectral properties of this compound's autofluorescence?
A2: While detailed excitation and emission spectra for this compound's autofluorescence are not extensively documented in publicly available literature, plant-derived phenolic compounds typically exhibit broad excitation and emission spectra, often fluorescing in the green to yellow range. It is crucial to experimentally determine the autofluorescence spectrum of this compound under your specific experimental conditions (fixative, mounting medium, etc.) by imaging a control sample containing only this compound.
Q3: How can I minimize autofluorescence during sample preparation?
A3: Several steps during sample preparation can help reduce autofluorescence. These include:
-
Fixation: Use the mildest effective fixation protocol. Glutaraldehyde is known to induce more autofluorescence than paraformaldehyde (PFA). Consider using chilled methanol or ethanol as an alternative fixative if compatible with your antibodies and experimental design.[1]
-
Perfusion: If working with tissues, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells, which are a significant source of autofluorescence.[1]
-
Reagent Selection: Avoid using reagents that can increase background fluorescence, such as certain mounting media or phenol red in cell culture media.
Q4: Are there any chemical treatments to quench autofluorescence?
A4: Yes, several chemical treatments can be applied to reduce autofluorescence. The most common include:
-
Sodium Borohydride (NaBH4): This reducing agent can be effective in quenching aldehyde-induced autofluorescence.[1][2]
-
Sudan Black B (SBB): A non-fluorescent dark dye that can mask autofluorescent components like lipofuscin.[3][4]
-
Commercial Reagents: Various commercial kits are available that are specifically designed to quench autofluorescence from different sources.
Q5: What is spectral unmixing and can it help with this compound's autofluorescence?
A5: Spectral unmixing is a powerful image analysis technique that can computationally separate the emission spectra of multiple fluorophores, including the autofluorescence signal.[5][6] By treating the autofluorescence from this compound as a separate "fluorophore" and acquiring its unique emission spectrum from a control sample, you can effectively subtract its contribution from your images, revealing the true signal of your specific labels.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence in all channels | This compound autofluorescence. | 1. Characterize the autofluorescence: Image a control sample treated with this compound but without any fluorescent labels to determine its excitation and emission properties. 2. Optimize imaging conditions: Use narrow bandpass emission filters to specifically capture the signal from your fluorophore of interest and exclude as much of the autofluorescence as possible. 3. Chemical quenching: Apply a quenching agent such as Sodium Borohydride or Sudan Black B (see protocols below). 4. Spectral Imaging and Linear Unmixing: If available, use a confocal microscope with spectral detection capabilities to separate the this compound autofluorescence from your specific signal (see protocol below). |
| Weak specific signal | Autofluorescence is masking the true signal. | 1. Increase fluorophore brightness: Use brighter, more photostable fluorophores that emit in the far-red or near-infrared regions of the spectrum, where autofluorescence is typically lower. 2. Signal amplification: Employ signal amplification techniques, such as using secondary antibodies conjugated to brighter fluorophores or tyramide signal amplification (TSA). 3. Reduce autofluorescence: Implement the autofluorescence reduction strategies mentioned above. |
| False positive signals | Spectral bleed-through from this compound autofluorescence into the detection channel of your fluorophore. | 1. Sequential scanning: When imaging multiple fluorophores, use sequential scanning on your confocal microscope to excite and detect each fluorophore individually. 2. Spectral unmixing: This is the most effective method to correct for spectral bleed-through. |
| Difficulty in distinguishing specific staining from background | Low signal-to-noise ratio due to autofluorescence. | 1. Optimize antibody concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes specific signal while minimizing non-specific binding. 2. Blocking: Use an appropriate blocking buffer (e.g., bovine serum albumin or serum from the same species as the secondary antibody) to reduce non-specific antibody binding. 3. Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies. 4. Autofluorescence quenching: Apply a quenching agent or use spectral unmixing. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is adapted for cultured cells or tissue sections after fixation with aldehyde fixatives like PFA.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH4)
-
Ice
Procedure:
-
Prepare a fresh 0.1% (w/v) solution of Sodium Borohydride in ice-cold PBS. Caution: NaBH4 is a hazardous substance; handle with appropriate personal protective equipment. The solution should fizz upon preparation.[2]
-
After the fixation and permeabilization steps, wash your samples twice with PBS.
-
Incubate the samples in the freshly prepared NaBH4 solution.
-
For cultured cells on coverslips: Incubate for 10-15 minutes at room temperature.
-
For tissue sections: Incubate for 20-30 minutes at room temperature.
-
-
Wash the samples thoroughly three times with PBS for 5 minutes each.
-
Proceed with your immunofluorescence staining protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin and General Autofluorescence Quenching
This protocol is suitable for tissue sections, especially those known to contain lipofuscin.
Materials:
-
Sudan Black B (SBB) powder
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare a 0.1% (w/v) SBB solution by dissolving 100 mg of SBB powder in 100 ml of 70% ethanol. Stir for at least 30 minutes and then filter the solution to remove any undissolved particles.[3] Store in a light-protected container.
-
Complete your standard immunofluorescence staining protocol, including the final washes after the secondary antibody incubation.
-
Incubate the stained samples with the 0.1% SBB solution for 5-10 minutes at room temperature in the dark.[4]
-
Briefly rinse the samples with 70% ethanol for about 30 seconds to remove excess SBB.
-
Wash the samples thoroughly with PBS three times for 5 minutes each.
-
Mount the coverslips using an aqueous mounting medium.
Protocol 3: Spectral Imaging and Linear Unmixing
This is an advanced technique requiring a confocal microscope with a spectral detector.
Procedure:
-
Prepare Control Samples:
-
Autofluorescence Control: A sample treated with this compound under the same experimental conditions but without any fluorescent labels.
-
Single-Label Controls: For each fluorophore in your experiment, prepare a sample stained with only that single fluorophore.
-
-
Acquire a Lambda Stack (Spectral Image) of Each Control:
-
On the confocal microscope, define a series of narrow emission windows (e.g., 5-10 nm wide) across the desired spectral range.
-
For each control sample, acquire an image at each of these emission windows, creating a "lambda stack" or "spectral image." This will generate the unique emission spectrum for the autofluorescence and each of your fluorophores.[7][8]
-
-
Acquire a Lambda Stack of Your Multi-Labeled Sample:
-
Using the same settings as for the controls, acquire a lambda stack of your fully stained experimental sample containing this compound and all your fluorescent labels.
-
-
Perform Linear Unmixing:
-
In the microscope's software, use the linear unmixing or spectral deconvolution function.
-
Provide the software with the reference spectra you acquired from your control samples (autofluorescence and each single fluorophore).[7]
-
The software will then calculate the contribution of each spectrum (including the autofluorescence) to the mixed signal in every pixel of your experimental image and separate them into distinct channels.[9]
-
Mandatory Visualizations
Signaling Pathways
This compound has been reported to modulate several key signaling pathways involved in cell growth, proliferation, and survival.
Caption: this compound inhibits the VEGF signaling pathway.
Caption: this compound targets the PI3K/Akt signaling pathway.
Caption: this compound can potentiate p53-mediated responses.
Experimental Workflow
Caption: Workflow for addressing this compound autofluorescence.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. hwpi.harvard.edu [hwpi.harvard.edu]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. Frontiers | Blocking autofluorescence in brain tissues affected by ischemic stroke, hemorrhagic stroke, or traumatic brain injury [frontiersin.org]
- 5. microscopist.co.uk [microscopist.co.uk]
- 6. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 7. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Anacardic Acid from Crude Cashew Nut Shell Liquid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of anacardic acid from crude cashew nut shell liquid (CNSL).
Frequently Asked Questions (FAQs)
Q1: What are the main components of crude cashew nut shell liquid (CNSL)?
Natural CNSL is primarily a mixture of phenolic compounds. The major constituents are anacardic acids (typically 60-70%), with smaller amounts of cardol (15-20%), cardanol (about 10%), and 2-methylcardol.[1][2] this compound itself is a mixture of homologues with varying degrees of unsaturation in their C15 alkyl side chains (monoene, diene, and triene).[3]
Q2: What are the key challenges in purifying this compound from CNSL?
The main challenges include:
-
Thermal Instability: this compound is susceptible to decarboxylation at elevated temperatures, converting it into cardanol.[1][4] This necessitates the use of low-temperature extraction and purification methods.
-
Structural Similarity of Components: The main components of CNSL (this compound, cardol, and cardanol) are structurally similar, which can make separation challenging.[5]
-
Toxicity and Handling: CNSL and its constituents can be corrosive and cause contact dermatitis, requiring careful handling and the use of personal protective equipment.[6]
Q3: Which analytical techniques are suitable for characterizing purified this compound?
A combination of chromatographic and spectroscopic methods is typically employed for the characterization of this compound. High-Performance Liquid Chromatography (HPLC) is commonly used to determine the purity and quantify the different unsaturated isomers of this compound.[7][8] Spectroscopic techniques such as UV-Vis, Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are used to confirm the chemical structure.[9][10][11]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Thermal Decarboxylation: | - Avoid high temperatures during extraction and purification. For solvent extraction, use methods like soxhlet extraction at the solvent's boiling point or cold extraction.[2][12] - When using a rotary evaporator to remove solvent, maintain a water bath temperature below 60°C.[12] |
| Incomplete Precipitation: | - When using the calcium hydroxide precipitation method, ensure the slow and portion-wise addition of Ca(OH)₂ with constant stirring to facilitate complete salt formation.[4][7] - Allow sufficient time for the precipitate to form and settle before filtration. |
| Inefficient Extraction from Precipitate: | - After forming the calcium anacardate precipitate, ensure thorough washing with a suitable solvent like methanol to remove impurities.[7] - Use a strong acid like HCl to effectively convert the calcium anacardate back to this compound for extraction into an organic solvent like ethyl acetate.[4][7] |
| Suboptimal Column Chromatography Conditions: | - Optimize the mobile phase composition and gradient to achieve good separation of this compound from other CNSL components. - Ensure the proper ratio of sample to stationary phase to avoid column overloading. |
Issue 2: Low Purity of this compound
| Potential Cause | Recommended Solution |
| Co-elution of Structurally Similar Compounds: | - For column chromatography, consider using silica gel impregnated with silver nitrate, which can separate the this compound isomers based on the degree of unsaturation.[7] - Employ preparative HPLC for higher purity, although this may be less suitable for large-scale purification.[13] |
| Incomplete Removal of Other Phenolic Compounds: | - The ion-exchange resin method has been shown to yield high-purity this compound (>95%) by selectively binding the acidic this compound.[5] - Multiple purification steps, such as a combination of precipitation and column chromatography, may be necessary to achieve the desired purity. |
| Contamination with Degradation Products: | - As mentioned, avoid high temperatures to prevent the formation of cardanol. - Store purified this compound under inert atmosphere and at low temperatures to prevent oxidation and degradation. |
Data Presentation: Comparison of Purification Methods
| Purification Method | Reported Yield | Reported Purity | Key Advantages | Key Disadvantages | Reference |
| Calcium Hydroxide Precipitation | ~60% | Not explicitly stated, requires further purification | Simple, relatively low cost | Moderate yield, often requires further purification steps | [4][7] |
| Column Chromatography (Silica Gel) | 92% (of anacardic acids from CNSL extract) | High (individual isomers can be separated) | Can separate different this compound isomers | Can be time-consuming and require large solvent volumes | [12][14] |
| Supercritical CO₂ Extraction | 82% (of total this compound) | High | Environmentally friendly, yields high-quality product | Requires specialized equipment | [9][11] |
| Ion-Exchange Resin | Not explicitly stated | >95% | High purity, selective for this compound | May require optimization of pH and other conditions | [5] |
| Preparative HPLC | 53% (for AnAc 15:3 at 100 mg loading) | 90.77% - 96.41% (for different isomers) | Very high purity, good for isolating specific isomers | Limited scalability, high solvent consumption | [13] |
Experimental Protocols
Method 1: Calcium Hydroxide Precipitation
-
Dissolution: Dissolve 100 g of natural CNSL in a methanol-water mixture (e.g., 600 mL of methanol with 5% water).[4][7]
-
Precipitation: Slowly add 50 g of calcium hydroxide (Ca(OH)₂) in portions while stirring continuously. A precipitate of calcium anacardate will form.[4][7]
-
Filtration and Washing: Filter the precipitate and wash it with methanol to remove impurities.[4][7]
-
Drying: Dry the precipitate under vacuum at 45-50°C for approximately 3 hours.[4][7]
-
Acidification and Extraction: Suspend the dried precipitate in distilled water and add 11 M HCl to acidify the mixture and convert the salt back to this compound. Extract the this compound using ethyl acetate.[4][7]
-
Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the purified this compound.[4][7]
Method 2: Column Chromatography on Silica Gel
-
Preparation: Prepare a chromatographic column with silica gel as the stationary phase.
-
Loading: Dissolve a known amount of crude CNSL in a minimal amount of a suitable solvent and load it onto the column.
-
Elution: Elute the column with a solvent system. A common system involves a stepwise gradient:
-
Hexane with 1% acetic acid.
-
Chloroform with 1% acetic acid.
-
Dichloromethane/ethanol (1:1) with 1% acetic acid.[12]
-
-
Fraction Collection and Analysis: Collect the fractions and analyze them using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Concentration: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Experimental Workflow: this compound Purification
Caption: A workflow diagram illustrating the purification and analysis of this compound.
Signaling Pathway: this compound Inhibition of NF-κB Activation
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ovid.com [ovid.com]
- 6. williamscancerinstitute.com [williamscancerinstitute.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. This compound Inhibits the Catalytic Activity of Matrix Metalloproteinase-2 and Matrix Metalloproteinase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits pancreatic cancer cell growth, and potentiates chemotherapeutic effect by Chmp1A - ATM - p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Enhances the Proliferation of Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound inhibits estrogen receptor alpha-DNA binding and reduces target gene transcription and breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Anacardic Acid vs. Garcinol: A Comparative Guide for HAT Inhibitor Research
In the landscape of epigenetic research, the inhibition of histone acetyltransferases (HATs) has emerged as a promising therapeutic strategy for a variety of diseases, including cancer. Among the naturally derived HAT inhibitors, anacardic acid and garcinol have garnered significant attention. This guide provides a detailed, objective comparison of these two compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
Quantitative Comparison of Inhibitory Activity
This compound, a component of cashew nut shell liquid, and garcinol, a polyisoprenylated benzophenone from the fruit rind of Garcinia indica, both exhibit inhibitory effects on the p300/CBP-associated factor (PCAF) and p300 histone acetyltransferases. The following table summarizes their reported 50% inhibitory concentrations (IC50) against these enzymes. It is important to note that variations in experimental conditions can lead to differences in reported IC50 values across studies.
| Compound | Target HAT | IC50 (µM) | Source |
| This compound | p300 | ~8.5 | [1] |
| PCAF | ~5 | [1] | |
| Garcinol | p300 | 7 | [2] |
| PCAF | 5 | [2] |
A recent study directly comparing the effects of this compound and garcinol on rhabdomyosarcoma cell lines provided cellular IC50 values for viability, demonstrating that garcinol is effective at lower concentrations in this context.[3][4]
| Compound | Cell Line | Cellular Viability IC50 (µM) | Source |
| This compound | RH30 | 54.02 | [5] |
| RD | 52.6 | [5] | |
| Garcinol | RH30 | 16.91 | [5] |
| RD | 15.95 | [5] |
Mechanism of HAT Inhibition
This compound acts as a non-competitive inhibitor of HATs.[6] In contrast, garcinol has been described as a competitive inhibitor with respect to the histone substrate.[1] This fundamental difference in their mechanism of action can have significant implications for their application in various experimental and therapeutic settings.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and garcinol.
In Vitro Histone Acetyltransferase (HAT) Inhibition Assay
This protocol is a composite based on commonly used methods for assessing HAT inhibition.
1. Materials:
-
Purified recombinant HAT enzyme (e.g., p300 or PCAF)
-
Histone substrate (e.g., core histones or a specific histone peptide)
-
[3H]-labeled Acetyl-CoA
-
This compound or garcinol dissolved in a suitable solvent (e.g., DMSO)
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Filter paper (e.g., P81 phosphocellulose paper)
-
Scintillation cocktail and counter
2. Procedure:
-
Prepare a reaction mixture containing the HAT assay buffer, purified HAT enzyme, and histone substrate.
-
Add varying concentrations of the inhibitor (this compound or garcinol) or solvent control (DMSO) to the reaction mixture.
-
Pre-incubate the mixture for a defined period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the HAT reaction by adding [3H]-labeled Acetyl-CoA.
-
Incubate the reaction at 30°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto the filter paper.
-
Wash the filter papers multiple times with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [3H]-Acetyl-CoA.
-
Dry the filter papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of HAT inhibition for each inhibitor concentration relative to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (WST-1 Assay)
This protocol is based on the methodology used in the direct comparative study of this compound and garcinol in rhabdomyosarcoma cells.[3]
1. Materials:
-
Rhabdomyosarcoma cell lines (e.g., RH30, RD)
-
Complete cell culture medium
-
This compound and garcinol
-
WST-1 reagent
-
96-well plates
-
Plate reader
2. Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or garcinol for a specified duration (e.g., 72 hours). Include a solvent-treated control group.
-
At the end of the treatment period, add WST-1 reagent to each well.
-
Incubate the plate for a period of time (e.g., 1-4 hours) at 37°C in a cell culture incubator.
-
Measure the absorbance of the samples at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
-
Determine the IC50 value by plotting the percentage of viability against the inhibitor concentration.
Concluding Remarks
Both this compound and garcinol are valuable tools for studying the role of HATs in various biological processes. While they exhibit similar IC50 values against PCAF and p300 in biochemical assays, their differing mechanisms of action and cellular potencies should be carefully considered when designing experiments. Garcinol appears to be a more potent inhibitor in a cellular context, as evidenced by the lower IC50 values in rhabdomyosarcoma cell lines.[3] Researchers should select the inhibitor that best suits their specific research question and experimental setup, taking into account the nuances of their respective inhibitory profiles. Further studies directly comparing these inhibitors across a wider range of HATs and in various disease models will continue to refine our understanding of their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Garcinol and this compound, Natural Inhibitors of Histone Acetyltransferases, Inhibit Rhabdomyosarcoma Growth and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Garcinol and this compound, Natural Inhibitors of Histone Acetyltransferases, Inhibit Rhabdomyosarcoma Growth and Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Saturated vs. Unsaturated Anacardic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
Anacardic acids, a class of phenolic lipids primarily found in the cashew nut shell liquid (CNSL) of Anacardium occidentale, have garnered significant attention for their diverse biological activities. These compounds are characterized by a salicylic acid moiety attached to a C15 alkyl or alkenyl chain. The degree of unsaturation in this side chain plays a pivotal role in modulating their therapeutic potential. This guide provides an objective comparison of the biological activities of saturated and unsaturated anacardic acids, supported by experimental data, detailed protocols, and signaling pathway diagrams to aid in research and drug development.
Data Presentation: Quantitative Comparison of Biological Activities
The biological efficacy of anacardic acids is significantly influenced by the presence and number of double bonds in their C15 side chain. The following tables summarize the quantitative data from various studies, comparing the activities of saturated anacardic acid (C15:0) with its unsaturated counterparts: monoenoic (C15:1), dienoic (C15:2), and trienoic (C15:3).
| Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) | |||
| Organism | Saturated (C15:0) | Monoene (C15:1) | Diene (C15:2) |
| Streptococcus mutans | >800[1] | 6.25[1] | 3.31[1] |
| Propionibacterium acnes | 780[1] | - | - |
| Staphylococcus aureus | 64 times more effective than salicylic acid[1] | - | - |
| Table 2: Antioxidant and Enzyme Inhibitory Activities (IC50 values) | ||||
| Activity | Saturated (C15:0) | Monoene (C15:1) | Diene (C15:2) | Triene (C15:3) |
| DPPH Radical Scavenging | - | Lower activity | Similar to monoene | Higher activity[2][3][4] |
| α-Glucosidase Inhibition (µM) | - | 5.1[5] | 5.8[5] | 9.7[5] |
| Acetylcholinesterase (AChE) Inhibition | - | Lower activity | Similar to triene | Higher activity[2][3][4] |
| Matrix Metalloproteinase (MMP-2 & MMP-9) Inhibition | Similar to unsaturated forms[6] | - | - | - |
| Histone Acetyltransferase (HAT) Inhibition | No alteration in activity upon hydrogenation[1] | - | - | - |
| Soybean Lipoxygenase-1 Inhibition (µM) | 14.4[7] | 6.8[7] | - | - |
| Table 3: Cytotoxicity and Other Activities | ||||
| Activity | Saturated (C15:0) | Monoene (C15:1) | Diene (C15:2) | Triene (C15:3) |
| Cytotoxicity against Artemia salina | - | Lower cytotoxicity | - | Higher cytotoxicity[2][3][4] |
| Molluscicidal Activity (LC50 in ppm) | >5[8] | 1.4[8] | 0.9[8] | 0.35[8] |
| Antifungal Activity (Trichophyton rubrum) | - | Most active | - | - |
Key Observations
From the presented data, a clear structure-activity relationship emerges:
-
Unsaturation enhances many biological activities: For antibacterial, antioxidant, acetylcholinesterase inhibitory, cytotoxic, and molluscicidal activities, the presence of double bonds in the alkyl side chain generally leads to increased potency. The trienoic form (C15:3) is often the most active among the unsaturated analogs.[2][3][4][8][9]
-
Saturation is favorable for certain activities: In contrast, for antifungal activity against Trichophyton rubrum, the saturated (monoene) form is the most effective, suggesting that the linearity of the molecule plays a crucial role.[2][3][4]
-
Unsaturation is not always a critical factor: For the inhibition of matrix metalloproteinases (MMP-2 and MMP-9) and histone acetyltransferases (HATs), the degree of unsaturation does not appear to significantly impact the inhibitory activity.[1][6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the antioxidant potential of a compound by its ability to quench the stable free radical DPPH.
-
Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), test compounds (saturated and unsaturated anacardic acids) at various concentrations, and a positive control (e.g., ascorbic acid or Trolox).
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol.
-
In a 96-well plate or cuvettes, add a defined volume of the test compound dilutions.
-
Add an equal volume of the DPPH working solution to initiate the reaction. A blank containing only the solvent and DPPH is also prepared.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
-
Data Analysis: The percentage of scavenging activity is calculated using the formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of blank)] x 100. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined from a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.
-
Materials: 96-well microtiter plates, Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi), bacterial or fungal inoculum (~5x10^5 CFU/mL), and test compounds.
-
Procedure:
-
Perform serial two-fold dilutions of the anacardic acids in the appropriate broth in the wells of a microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
-
Data Analysis: The MIC is determined as the lowest concentration of the this compound at which there is no visible turbidity or growth of the microorganism.
Acetylcholinesterase (AChE) Inhibition Assay
This assay, often based on the Ellman method, measures the ability of a compound to inhibit the activity of AChE.
-
Reagents: Acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and a buffer solution (e.g., phosphate buffer, pH 8.0).
-
Procedure:
-
In a 96-well plate, pre-incubate the AChE enzyme with various concentrations of the anacardic acids for a defined period (e.g., 15 minutes at 25°C).
-
Add DTNB to the wells.
-
Initiate the reaction by adding the substrate, ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the solution at 412 nm kinetically or at a fixed time point.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The biological activities of anacardic acids are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows.
Caption: Workflow for comparing this compound bioactivity.
Caption: this compound's NF-κB pathway inhibition.
Caption: this compound's activation of the p53 pathway.
Caption: this compound's effect on Src/FAK/Rho GTPase.
Conclusion
The degree of unsaturation in the C15 side chain of this compound is a critical determinant of its biological activity profile. While unsaturated anacardic acids, particularly the trienoic form, exhibit superior performance in antibacterial, antioxidant, and cytotoxic assays, the saturated counterpart demonstrates notable antifungal properties. For certain enzyme inhibitory activities, such as against MMPs and HATs, the level of unsaturation appears to be less influential. This comparative guide, with its consolidated data, detailed protocols, and pathway diagrams, serves as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling a more targeted approach to harnessing the therapeutic potential of anacardic acids. Further research into the specific mechanisms of action for each analogue will undoubtedly unveil new opportunities for therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound (6-pentadecylsalicylic acid) induces apoptosis of prostate cancer cells through inhibition of androgen receptor and activation of p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (6-pentadecylsalicylic acid) inhibits tumor angiogenesis by targeting Src/FAK/Rho GTPases signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (6-pentadecylsalicylic acid) induces apoptosis of prostate cancer cells through inhibition of androgen receptor and activation of p53 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oipub.com [oipub.com]
- 8. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-kappaB-regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-kappaBalpha kinase, leading to potentiation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Anacardic Acid and Methicillin: A Synergistic Combination Against MRSA
A Comparative Guide for Researchers
The emergence of methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health, driving the search for novel therapeutic strategies. One promising approach involves the use of synergistic combinations of existing antibiotics with natural compounds. This guide provides a comprehensive comparison of the synergistic activity of anacardic acid and its derivatives with methicillin against MRSA, supported by experimental data and detailed protocols.
Quantitative Analysis of Synergistic Activity
The combination of this compound with methicillin has been shown to significantly reduce the minimum inhibitory concentration (MIC) of methicillin against MRSA strains. This synergistic effect is quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is considered synergistic.
| Compound | MRSA Strain | MIC of Methicillin Alone (µg/mL) | MIC of Methicillin in Combination (µg/mL) | FICI | Reference |
| This compound | ATCC 33591 | 800 | 1.56 (with 1/2 MIC of this compound) | Not explicitly stated, but synergy confirmed | [1][2] |
| This compound | ATCC 33592 | 800 | 6.25 (with 1/2 MIC of this compound) | Not explicitly stated, but synergy confirmed | [1][2] |
| C12:0-Anacardic Acid | ATCC 33591 | Not explicitly stated | Not explicitly stated | 0.281 | [3][4][5][6] |
| C5:0-Anacardic Acid | ATCC 33591 | Not explicitly stated | Not explicitly stated | 0.563 (additive) | [4] |
Key Findings:
-
The combination of this compound with methicillin dramatically lowers the concentration of methicillin required to inhibit MRSA growth.[1][2]
-
The synergistic effect is influenced by the length of the alkyl chain of the this compound, with longer chains showing more potent synergy.[7][8] Specifically, C12:0-anacardic acid demonstrated a strong synergistic effect with a FICI of 0.281.[3][4][5][6]
-
Anacardic acids with shorter alkyl chains, such as C5:0-anacardic acid, exhibit an additive effect rather than a synergistic one.[4]
-
The degree of unsaturation in the alkyl side chain also plays a role, with an increase in the number of double bonds associated with a decrease in synergistic effects.[7][8]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antibacterial activity.
Protocol:
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (e.g., ATCC 33591, ATCC 33592).
-
Inoculum Preparation: A fresh overnight culture of MRSA is diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized concentration, typically 5 x 10^5 CFU/mL.
-
Antimicrobial Agent Preparation: Stock solutions of this compound and methicillin are prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO). Serial twofold dilutions are then made in the broth medium in 96-well microtiter plates.
-
Incubation: The prepared microtiter plates are inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible bacterial growth is observed.
Checkerboard Assay for Fractional Inhibitory Concentration Index (FICI)
The checkerboard assay is the standard method for determining the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
Protocol:
-
Plate Preparation: A 96-well microtiter plate is prepared with serial dilutions of this compound along the rows and serial dilutions of methicillin along the columns, creating a matrix of different concentration combinations.
-
Inoculation: Each well is inoculated with a standardized MRSA suspension (as described in the MIC protocol).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
FICI Calculation: The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Curve Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol:
-
Bacterial Culture: A standardized suspension of MRSA in the logarithmic phase of growth is prepared.
-
Treatment: The bacterial culture is treated with this compound alone, methicillin alone, and the combination of both at specific concentrations (e.g., their respective MICs or multiples thereof). A growth control without any antimicrobial agent is also included.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are taken from each treatment group, serially diluted, and plated on agar plates.
-
Colony Counting: After incubation, the number of viable colonies (CFU/mL) is counted for each time point.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. A synergistic effect is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent. Time-kill curves have demonstrated synergistic bactericidal activities for the combination of this compound and methicillin.[1][2]
Visualizations
Experimental Workflow
Caption: Workflow for assessing the synergistic activity of this compound and methicillin.
Proposed Mechanism of Synergistic Action
The primary antibacterial action of anacardic acids is believed to be the biophysical disruption of the bacterial cell membrane.[3][5][6] This membrane-destabilizing effect likely facilitates the entry of methicillin into the MRSA cell, allowing it to reach its target, the penicillin-binding proteins (PBPs), more effectively.
Caption: Proposed synergistic mechanism of this compound and methicillin against MRSA.
References
- 1. Antibacterial activity of this compound and totarol, alone and in combination with methicillin, against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of this compound and totarol, alone and in combination with methicillin, against methicillin-resistant Staphylococcus aureus. | Semantic Scholar [semanticscholar.org]
- 3. Antibacterial action of anacardic acids against methicillin resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antibacterial action of anacardic acids against methicillin resistant Staphylococcus aureus (MRSA) | Alphonsa Cashew Industries [alphonsacashew.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synergistic effects of anacardic acids and methicillin against methicillin resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative study of anacardic acid isomers' biological activity
A Comparative Analysis of the Biological Activities of Anacardic Acid Isomers
Anacardic acids, a group of phenolic lipids primarily found in the shell of the cashew nut (Anacardium occidentale), have garnered significant scientific interest due to their diverse biological activities. These compounds, characterized by a salicylic acid moiety with a 15- or 17-carbon alkyl side chain, exist as a mixture of saturated and unsaturated isomers. The degree of unsaturation in the alkyl chain plays a crucial role in modulating their therapeutic potential. This guide provides a comparative overview of the biological activities of different this compound isomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in their exploration of these natural compounds.
Comparative Biological Activity of this compound Isomers
The biological efficacy of this compound isomers varies significantly with the degree of unsaturation in their alkyl side chain. The primary isomers include a saturated form (C15:0), a monoene (C15:1), a diene (C15:2), and a triene (C15:3). A summary of their comparative activities is presented below.
Table 1: Antibacterial Activity of this compound Isomers
| Isomer/Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound (C15:0) | Propionibacterium acnes | 780[1] |
| This compound (C15:0) | Streptococcus mutans | >800[1] |
| This compound (C15:1) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 6.25[1] |
| This compound (C15:2) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 3.31[1] |
| This compound (C15:3) | Streptococcus mutans | More effective than salicylic acid[1] |
| This compound (C15:3) | Staphylococcus aureus | 64 times more effective than salicylic acid[1] |
| This compound mixture | MRSA, Staphylococcus pyogenes, Staphylococcus agalactiae | Exhibited antimicrobial activity[2] |
Table 2: Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 19.7 (at 24h)[3] |
| RH30 | Rhabdomyosarcoma | 54.02[4] |
| RD | Rhabdomyosarcoma | 52.6[4] |
| MCF-7 | Breast Cancer | Data available[5] |
| BT-20 | Breast Cancer | Data available[5] |
| HCC1806 | Breast Cancer | Data available[5] |
| MDA-MB-468 | Breast Cancer | Data available[5] |
Note: The available data for anticancer activity does not consistently differentiate between the specific isomers.
Table 3: Enzyme Inhibitory Activity of this compound Isomers
| Enzyme | Isomer | IC50 |
| α-Glucosidase | Monoene (C15:1) | 1.78 ± 0.08 µg/mL (5.1 ± 0.2 µM)[6] |
| Diene (C15:2) | 1.99 ± 0.76 µg/mL (5.8 ± 2.2 µM)[6] | |
| Triene (C15:3) | 3.31 ± 0.03 µg/mL (9.7 ± 0.1 µM)[6] | |
| Lipoxygenase | Monoene (C15:1) | 6.8 µM[7] |
| Diene (C15:2) | Time-dependent inhibition[7] | |
| Saturated (C15:0) | 52 µM[8] | |
| Histone Acetyltransferase (HAT) | General | p300: ~8.5 µM[9] |
| General | PCAF: ~5 µM[9] | |
| General | Tip60: 9 µM[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the biological activities of this compound isomers.
Antibacterial Activity Assay (Broth Microdilution Method)
The antibacterial activity of this compound isomers is commonly determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
-
Bacterial Culture: The target bacterial strains (e.g., S. aureus, S. mutans) are cultured in a suitable broth medium (e.g., Tryptic Soy Broth) to reach the logarithmic phase of growth.
-
Serial Dilutions: The this compound isomers are dissolved in a solvent like dimethyl sulfoxide (DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: A standardized suspension of the bacteria is added to each well containing the different concentrations of the this compound isomers.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the this compound isomer that visibly inhibits bacterial growth, often assessed by measuring the absorbance at 600 nm.[2][11]
α-Glucosidase Inhibition Assay
This assay evaluates the potential of this compound isomers to inhibit the α-glucosidase enzyme, which is relevant to the management of type 2 diabetes.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a phosphate buffer (pH 6.8).
-
Reaction Mixture: In a 96-well plate, the this compound isomer (dissolved in DMSO and diluted with buffer) is pre-incubated with the α-glucosidase solution for a short period (e.g., 10 minutes) at 37°C.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the pNPG solution to the mixture.
-
Incubation and Termination: The plate is incubated for a specific time (e.g., 20 minutes) at 37°C. The reaction is then stopped by adding a sodium carbonate solution.
-
Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm. The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control (without the inhibitor). The IC50 value is determined from a dose-response curve.[6][12][13]
Lipoxygenase Inhibition Assay
This assay measures the ability of this compound isomers to inhibit the lipoxygenase enzyme, which is involved in inflammatory pathways.
-
Enzyme and Substrate: Soybean lipoxygenase and the substrate, linoleic acid, are used.
-
Reaction Mixture: The this compound isomer is pre-incubated with the lipoxygenase enzyme in a buffer solution.
-
Reaction Initiation: The reaction is started by the addition of the linoleic acid substrate.
-
Measurement: The formation of the hydroperoxide product is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor. The IC50 value is then determined.[7]
Histone Acetyltransferase (HAT) Inhibition Assay
This assay assesses the inhibitory effect of this compound on HAT enzymes, which are crucial regulators of gene expression and are implicated in cancer.
-
Enzyme and Substrates: Recombinant HAT enzymes (e.g., p300, PCAF) and a histone substrate (e.g., core histones or a specific histone peptide) are used. The acetyl donor is radiolabeled [3H]acetyl-CoA.
-
Reaction Mixture: The HAT enzyme is incubated with the histone substrate in a reaction buffer in the presence of varying concentrations of the this compound isomer.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of [3H]acetyl-CoA and incubated at 30°C for a defined period.
-
Measurement: The reaction mixture is then spotted onto filter paper, which is washed to remove unincorporated [3H]acetyl-CoA. The amount of incorporated radiolabel on the filter paper is quantified using a scintillation counter.
-
IC50 Determination: The percentage of HAT inhibition is calculated, and the IC50 value is determined from the dose-response curve.[14][15]
Signaling Pathways and Experimental Workflows
Anacardic acids exert their biological effects by modulating various cellular signaling pathways. Visualizing these pathways and experimental workflows can provide a clearer understanding of their mechanisms of action.
References
- 1. Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Product this compound from Cashew Nut Shells Stimulates Neutrophil Extracellular Trap Production and Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer effects of plant derived this compound on human breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Integrated Metabolomics and Transcriptomics Analysis of this compound Inhibition of Breast Cancer Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lipoxygenase inhibitory activity of anacardic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. medchemexpress.com [medchemexpress.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. structure-antibacterial-activity-relationships-of-anacardic-acids - Ask this paper | Bohrium [bohrium.com]
- 12. In vitro α-glucosidase inhibitory assay [protocols.io]
- 13. pubcompare.ai [pubcompare.ai]
- 14. researchgate.net [researchgate.net]
- 15. Histone Acetyltransferase Inhibitor this compound Causes Changes in Global Gene Expression during In Vitro Plasmodium falciparum Development - PMC [pmc.ncbi.nlm.nih.gov]
Anacardic acid versus other known p300 inhibitors
An in-depth comparison of Anacardic Acid and other prominent p300 inhibitors for researchers and drug development professionals.
Introduction to p300 and Its Inhibition
The E1A binding protein p300 (also known as EP300 or KAT3B) is a crucial histone acetyltransferase (HAT) that functions as a global transcriptional coactivator.[1] By acetylating histone proteins, p300 remodels chromatin, making DNA more accessible for transcription.[2] It also acetylates a wide range of non-histone proteins, including transcription factors like p53 and NF-κB, thereby regulating critical cellular processes such as cell cycle progression, differentiation, DNA damage response, and apoptosis.[3][4][5] The dysregulation of p300 activity is implicated in various diseases, most notably cancer, making it a significant therapeutic target.[3][6]
This compound, a natural product derived from cashew nut shell liquid, is a known inhibitor of p300 and the related p300/CBP-associated factor (PCAF).[7][8][9] This guide provides a comparative analysis of this compound against other synthetic and natural p300 inhibitors, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of p300 Inhibitors
The inhibitory potency of various compounds against p300 and its close homolog CBP is a critical metric for comparison. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.
| Inhibitor | Type | Target(s) | p300 IC50 / Ki | CBP IC50 | Notes |
| This compound | Natural Product | HAT | ~8.5 µM[10][11] | - | Also inhibits PCAF (IC50 ~5 µM).[10][11] Noncompetitive inhibitor.[9] |
| C646 | Synthetic | HAT | 400 nM (Ki)[6][12] | - | Selective for p300/CBP over other HATs like PCAF.[12][13] |
| A-485 | Synthetic | HAT | 9.8 nM[6][14] | 2.6 nM[6][14] | Potent and selective acetyl-CoA competitive inhibitor.[14] |
| L002 | Synthetic | HAT | 1.98 µM[10] | - | Cell-permeable and reversible inhibitor.[10] |
| GNE-049 | Synthetic | Bromodomain | 2.3 nM[14][15] | 1.1 nM[14][15] | Highly potent and selective bromodomain inhibitor.[14] |
| GNE-781 | Synthetic | Bromodomain | 1.2 nM[6] | 0.94 nM[6] | Orally active and highly potent bromodomain inhibitor.[12] |
| SGC-CBP30 | Synthetic | Bromodomain | 38 nM[6][12] | 21 nM[6][12] | Potent inhibitor with good selectivity over BRD4.[12] |
| Garcinol | Natural Product | HAT | 4.9 µM[5] | - | Also inhibits PCAF.[6] |
| Curcumin | Natural Product | HAT | 87 µM[5] | - | Also inhibits PCAF.[6][9] |
Signaling Pathways and Mechanism of Action
p300 inhibitors exert their effects by modulating key signaling pathways. This compound, for instance, has been shown to suppress the NF-κB pathway, a critical regulator of inflammation, cell survival, and proliferation.[4][16]
General Mechanism of p300 in Transcriptional Activation
p300 is recruited to gene promoters by transcription factors. It then acetylates lysine residues on histone tails, neutralizing their positive charge and weakening their interaction with DNA. This leads to a more relaxed chromatin structure (euchromatin), allowing the transcriptional machinery to access the DNA and initiate gene expression.
Caption: p300-mediated histone acetylation and transcriptional activation.
Inhibition of the NF-κB Pathway by this compound
This compound has been demonstrated to inhibit NF-κB activation by targeting p300.[16] It prevents the acetylation and nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of NF-κB target genes involved in inflammation and cell survival, such as COX-2 and MMP-9.[16]
Caption: this compound inhibits NF-κB signaling by blocking p300-mediated p65 acetylation.
Experimental Protocols
Accurate evaluation of p300 inhibitors requires robust and standardized experimental procedures. Below are detailed methodologies for key assays.
Histone Acetyltransferase (HAT) Assay (Radiometric Method)
This assay directly measures the enzymatic transfer of a radiolabeled acetyl group from acetyl-CoA to a histone substrate.
Objective: To determine the in vitro inhibitory activity of a compound on p300 HAT activity.
Materials:
-
Recombinant p300 HAT domain
-
Histone H3 or H4 peptide substrate
-
[¹⁴C]-labeled Acetyl-CoA
-
Assay Buffer: 50 mM HEPES (pH 7.9), 5 mM DTT, 50 µg/ml BSA[17]
-
Test compound (e.g., this compound) dissolved in DMSO
-
Tris-Tricine SDS-PAGE gels
-
Phosphorimager system
Procedure:
-
Prepare the reaction mixture in a final volume of 30 µL containing assay buffer, 10 nM p300 enzyme, and 100 µM histone H4 peptide.[17]
-
Add the test compound at various concentrations. Include a DMSO-only control. Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding 10 µM [¹⁴C]-acetyl-CoA.[17]
-
Incubate the reaction for 10-30 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products using Tris-Tricine SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the amount of ¹⁴C incorporated into the histone peptide using a phosphorimager to determine the level of inhibition.[13]
Histone Acetyltransferase (HAT) Assay (Fluorometric Method)
This high-throughput method detects the co-product of the HAT reaction, Coenzyme A (CoA-SH), using a thiol-sensitive fluorescent probe.
Objective: To screen for and characterize p300 inhibitors in a high-throughput format.
Materials:
-
p300 enzyme, Acetyl-CoA, and H3 peptide substrate[18]
-
p300 Assay Buffer (e.g., 100 mM HEPES, pH 7.5)[19]
-
Test compounds
-
Thiol Detecting Probe (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin)[19]
-
96- or 384-well microplate
-
Fluorescence plate reader (Ex/Em = 392/482 nm)[18]
Procedure:
-
In a microplate well, add the p300 enzyme and the test inhibitor in assay buffer. Incubate for 10 minutes at 30°C.[18]
-
Prepare a substrate solution containing Acetyl-CoA and H3 peptide in assay buffer.
-
Initiate the reaction by adding the substrate solution to the wells. Incubate for 30 minutes at 30°C.[18]
-
Stop the reaction by adding the Stop Reagent.[18]
-
Add the Thiol Detecting Probe working solution to each well and incubate for 15 minutes at room temperature.[18]
-
Measure the fluorescence at Ex/Em = 392/482 nm.[18] A decrease in fluorescence compared to the control indicates inhibition of p300 activity.
Western Blot for Cellular Histone Acetylation
Objective: To assess the effect of p300 inhibitors on global histone acetylation levels within cells.
Materials:
-
Cell line of interest (e.g., HeLa, HCT116)
-
Cell culture medium and reagents
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors
-
Primary antibodies (e.g., anti-acetyl-H3K27, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Culture cells to ~70-80% confluency.
-
Treat cells with various concentrations of the p300 inhibitor (and a vehicle control) for a specified time (e.g., 24 hours).
-
Wash cells with cold PBS and lyse them to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against a specific acetylation mark (e.g., H3K27ac).
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Normalize the acetyl-histone signal to the total histone signal to determine the relative change in acetylation.[20]
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if p300 inhibition affects the recruitment of transcription factors to specific gene promoters.
Materials:
-
Cell line of interest
-
Formaldehyde for cross-linking
-
ChIP lysis buffer, sonicator
-
Antibody against the protein of interest (e.g., anti-p65)
-
Protein A/G magnetic beads
-
Wash buffers and elution buffer
-
RNase A and Proteinase K
-
Reagents for DNA purification
-
Primers for specific gene promoters (e.g., COX-2, MMP-9) for qPCR analysis
Procedure:
-
Treat cells with the p300 inhibitor as required.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitate the protein-DNA complexes overnight with an antibody specific to the transcription factor of interest (e.g., p65).[16]
-
Capture the antibody-protein-DNA complexes using protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Use quantitative PCR (qPCR) with primers for target gene promoters to quantify the amount of precipitated DNA. A reduction in signal in inhibitor-treated samples indicates reduced binding of the transcription factor.[16]
References
- 1. activemotif.jp [activemotif.jp]
- 2. This compound (6-pentadecylsalicylic acid) induces apoptosis of prostate cancer cells through inhibition of androgen receptor and activation of p53 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Small molecule inhibitors of histone acetyltransferases and deacetylases are potential drugs for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Small molecule modulators of histone acetyltransferase p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histone Acetyltransferase Inhibitor this compound Causes Changes in Global Gene Expression during In Vitro Plasmodium falciparum Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Live cell studies of p300/CBP histone acetyltransferase activity and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. resources.novusbio.com [resources.novusbio.com]
- 20. p300 inhibition delays premature cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking anacardic acid's antioxidant capacity against known standards
Anacardic acid, a phenolic lipid found in high concentrations in the cashew nut shell, demonstrates notable antioxidant properties. This guide provides a comparative benchmark of this compound's antioxidant capacity against established standards, supported by experimental data and detailed methodologies. The primary antioxidant mechanism of this compound appears to be the inhibition of pro-oxidant enzymes rather than direct radical scavenging.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various standard assays. While direct comparative studies with ascorbic acid (Vitamin C) and tocopherol (Vitamin E) under identical conditions are limited in the available literature, data from individual studies provide a basis for a preliminary comparison.
| Antioxidant | Assay | IC50 / Value | Reference |
| This compound | DPPH | 20.64 µg/mL | [1] |
| This compound | FRAP | 344.60 µM Fe(II)/g | [1] |
| Butylated Hydroxytoluene (BHT) | DPPH | Lower IC50 than monoene and diene anacardic acids | [2] |
IC50: The concentration of an antioxidant required to decrease the initial concentration of the radical by 50%. A lower IC50 value indicates higher antioxidant activity. DPPH: 2,2-diphenyl-1-picrylhydrazyl assay. FRAP: Ferric Reducing Antioxidant Power assay.
It is important to note that the antioxidant activity of this compound is influenced by the degree of unsaturation in its alkyl side chain, with the triene this compound generally showing higher activity than the monoene and diene forms.[2]
Primary Antioxidant Mechanism: Enzyme Inhibition
A key differentiator for this compound's antioxidant action is its role as an inhibitor of pro-oxidant enzymes, such as xanthine oxidase.[1][3] This contrasts with the direct radical scavenging mechanism of antioxidants like ascorbic acid.
Inhibition of Xanthine Oxidase
This compound inhibits xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine and xanthine, producing uric acid and reactive oxygen species (ROS) like superoxide radicals.[1][3] This inhibition is cooperative and allosteric, meaning this compound binds to a site on the enzyme other than the active site, changing the enzyme's conformation and reducing its activity.[3] The alkenyl side chain of this compound is crucial for this hydrophobic binding and inhibitory effect.[3]
dot
Caption: Inhibition of Xanthine Oxidase by this compound.
Potential Role in Cellular Antioxidant Pathways: The Keap1-Nrf2 System
The Keap1-Nrf2 signaling pathway is a primary regulator of the cellular antioxidant response. Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus, where it activates the expression of antioxidant and detoxification genes.
Some evidence suggests that this compound may contribute to cellular protection against oxidative stress in a manner that does not necessitate the translocation of Nrf2 to the nucleus, possibly by directly mitigating ROS.[4] However, the precise molecular interactions of this compound with the Keap1-Nrf2 pathway require further investigation to be fully elucidated.
dot
Caption: The Keap1-Nrf2 Antioxidant Response Pathway.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve this compound and standard antioxidants (ascorbic acid, tocopherol) in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction: Add a specific volume of the sample or standard solution to the DPPH working solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of inhibition percentage against concentration.
dot
Caption: DPPH Radical Scavenging Assay Workflow.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ in HCl, and an aqueous solution of FeCl₃·6H₂O.
-
Sample Preparation: Prepare solutions of this compound and standards in a suitable solvent.
-
Reaction: Add the sample or standard solution to the pre-warmed FRAP reagent.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined time.
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of Fe²⁺ (e.g., FeSO₄·7H₂O). The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents.
dot
Caption: FRAP Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare solutions of this compound and standards.
-
Reaction: Add the sample or standard to the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for a specific time at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
dot
Caption: ABTS Radical Cation Decolorization Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of xanthine oxidase inhibition by anacardic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Effect of Anacardic Acid as Antioxidant in the Mucociliary Epithelium of Frog Palate [jscimedcentral.com]
Comparative Analysis of Anacardic Acid Delivery Systems: A Guide for Researchers
Anacardic acid (AA), a phenolic lipid derived primarily from cashew nut shell liquid (CNSL), has garnered significant attention for its wide-ranging therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] However, its clinical application is often hampered by poor aqueous solubility, limited stability, and low bioavailability.[3][4] To overcome these challenges, various advanced drug delivery systems have been developed to enhance the therapeutic efficacy of this compound.
This guide provides a comparative analysis of different delivery platforms for this compound, supported by experimental data and detailed methodologies to assist researchers in selecting and developing optimal formulations.
Performance Comparison of this compound Delivery Systems
The choice of a delivery system significantly impacts the physicochemical properties and biological performance of this compound. The following tables summarize key quantitative data from various studies on nano-encapsulation strategies.
Table 1: Physicochemical Characteristics of this compound Formulations
| Delivery System | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Zein Nanoparticles | 381.6 | 0.067 | -15.9 | Not Reported | [5] |
| This compound-Loaded Zein Nanoparticles | 300 - 490 | 0.245 | -34.7 | Not Reported | [1] |
| Solid Lipid Nanoparticles (SLNs) | Not Reported | Not Reported | Not Reported | Not Reported | [6] |
| Liposomes (AA-functionalized) | 126.4 ± 6.2 | 0.239 | Not Reported | Not Reported | [7] |
| Nanoliposomes | 135.2 | 0.095 | -27.9 | High | [4] |
| Self-Nanoemulsifying System | 162.8 ± 26 | 0.234 | Not Reported | 100% | [8] |
| HP-β-CD Inclusion Complex | Not Applicable | Not Applicable | Not Applicable | Not Applicable | [9][10] |
| Gelatin Nanoparticles (AA-conjugated) | 250 - 300 | Not Reported | Not Reported | 74% (for Paclitaxel) | [11] |
Table 2: Biological Performance of this compound Formulations
| Delivery System | Key Finding | Model | Reference |
| Zein Nanoparticles | Strong bactericidal and antiplaque effect against S. mutans. | In vitro biofilm model | [5] |
| Solid Lipid Nanoparticles (SLNs) | Significantly reduced biofilm thickness and biomass of S. aureus. | In vitro biofilm model | [6] |
| Liposomes (with Mitoxantrone) | Significantly increased cytotoxicity towards melanoma cell lines (A375, Hs294T). | In vitro cell culture | [12] |
| Nanoliposomes | Strongest growth inhibitory activity on NTERA-2 human cancer stem cells (GI50: 80.13 µM). | In vitro cell culture | [4] |
| Self-Nanoemulsifying System | Increased cytotoxic effect on HepG2 cancer cells (IC50: 12.4 ± 0.3 µM). | In vitro cell culture | [8] |
| HP-β-CD Inclusion Complex | ~2009-fold improvement in aqueous solubility and maintained antimicrobial activity against S. aureus. | Physicochemical & In vitro | [9][10] |
| Gelatin Nanoparticles (AA-conjugated) | 3.51-fold increase in AUC for Paclitaxel compared to a marketed formulation. | In vivo pharmacokinetic study | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are protocols for common preparation and characterization techniques used for this compound delivery systems.
Preparation of this compound-Loaded Zein Nanoparticles (Nanoprecipitation)
This method is favored for its simplicity and use of green solvents.[5]
-
Zein Solution: Dissolve zein protein in 70% (v/v) ethanol.
-
This compound Solution: Separately, solubilize purified this compound in 96% ethanol.
-
Nanoprecipitation: Dilute the zein solution with ultra-pure water under constant stirring to promote the formation of blank nanoparticles.
-
Drug Loading: Add the this compound solution dropwise into the pre-formed nanoparticle suspension with continuous stirring until a homogenous formulation (ZAa) is achieved.[5]
-
Control: Prepare blank nanoparticles (ZB) using the same method but without the addition of this compound.
Preparation of this compound-Loaded Liposomes (Thin-Film Hydration)
This is a widely used method for preparing lipid-based vesicles.[12][13]
-
Lipid Film Formation: Dissolve lipids (e.g., HSPC, cholesterol) and this compound in a suitable organic solvent like chloroform in a round-bottom flask.[12]
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline) by gentle rotation above the lipid transition temperature. This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate filters of a defined pore size.[12][13]
Characterization of Nanoparticle Size and Zeta Potential
Dynamic Light Scattering (DLS) and electrophoretic light scattering are standard techniques for determining particle size, size distribution (PDI), and surface charge (zeta potential).[14][15]
-
Sample Preparation: Dilute the nanoparticle suspension in an appropriate solvent (typically ultra-pure water or the original buffer) to an optimal concentration for measurement, avoiding multiple scattering effects.[16]
-
DLS Measurement (Size & PDI):
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
The instrument's laser illuminates the particles, and fluctuations in the scattered light intensity are measured over time.
-
The software's autocorrelation function analyzes these fluctuations to calculate the hydrodynamic diameter (particle size) and the polydispersity index (PDI).
-
-
Zeta Potential Measurement:
-
Inject the diluted sample into a specialized zeta cell.
-
An electric field is applied across the cell, causing the charged particles to move.
-
The instrument measures the velocity of this movement (electrophoretic mobility) and calculates the zeta potential using the Helmholtz-Smoluchowski equation.
-
Quantification of Encapsulation Efficiency (EE%)
EE% is a critical parameter that determines the amount of drug successfully loaded into the carrier.[17][18]
-
Separation of Free Drug: Separate the drug-loaded nanoparticles from the aqueous medium containing the unencapsulated (free) this compound. This is typically done by ultracentrifugation or centrifugal filter devices.
-
Quantification of Free Drug: Measure the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the Encapsulation Efficiency using the following formula:
-
EE (%) = [(Total Amount of Drug Added - Amount of Free Drug) / Total Amount of Drug Added] x 100
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the development and characterization of a nanoparticle-based drug delivery system.
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by targeting multiple intracellular signaling pathways. Understanding these mechanisms is key to designing effective delivery systems that can ensure the drug reaches its site of action.
1. Inhibition of VEGF-Induced Signaling
This compound has been shown to inhibit the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is crucial for tumor angiogenesis and metastasis. It can suppress the epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion.[19]
2. Sensitization of Cancer Cells to TRAIL-Induced Apoptosis
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anticancer agent, but many cancer cells are resistant. This compound can sensitize these resistant cells to TRAIL by upregulating death receptors (DR4/DR5) and modulating key apoptotic and survival pathways.[20]
References
- 1. Toxicological and genotoxic evaluation of this compound loaded-zein nanoparticles in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jsta.cl [jsta.cl]
- 3. This compound as a promising natural antimicrobial agent: Mechanisms of action, biofilm inhibition, and advances in nano-encapsulation for enhanced therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial effect of this compound–loaded zein nanoparticles loaded on Streptococcus mutans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound encapsulated solid lipid nanoparticles for Staphylococcus aureus biofilm therapy: chitosan and DNase coating improves antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. submission.ieeenap.org [submission.ieeenap.org]
- 9. researchgate.net [researchgate.net]
- 10. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 11. Exploring an interesting dual functionality of this compound for efficient paclitaxel delivery in breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound enhances the anticancer activity of liposomal mitoxantrone towards melanoma cell lines – in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eijppr.com [eijppr.com]
- 14. “Characterization of Nanoparticles Intended for Drug Delivery” - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocols for isolation and characterization of nanoparticle biomolecular corona complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Utilization of Polymeric Micelles as a Lucrative Platform for Efficient Brain Deposition of Olanzapine as an Antischizophrenic Drug via Intranasal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-metastatic action of this compound targets VEGF-induced signalling pathways in epithelial to mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Combinatorial treatment with this compound followed by TRAIL augments induction of apoptosis in TRAIL resistant cancer cells by the regulation of p53, MAPK and NFκβ pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of Anacardic Acid as a Histone Acetyltransferase (HAT) Inhibitor: A Comparative Guide
An objective comparison of the specificity of anacardic acid as a Histone Acetyltransferase (HAT) inhibitor for researchers, scientists, and drug development professionals.
Histone Acetyltransferases (HATs) are a class of enzymes crucial for the epigenetic regulation of gene expression. By catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails, HATs play a pivotal role in chromatin remodeling, DNA repair, and transcription. Dysregulation of HAT activity is implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets. This compound, a natural compound derived from the cashew nut shell, has been identified as an inhibitor of HATs.[1][2] However, for its potential therapeutic application, a thorough evaluation of its specificity is paramount. This guide provides a comparative analysis of this compound's performance against other HAT inhibitors, supported by experimental data and detailed protocols.
This compound: A Multi-Target HAT Inhibitor
This compound has been shown to inhibit the activity of several members of the HAT family, primarily p300/CBP and PCAF.[2][3] More recent studies have also identified it as an inhibitor of the MYST family HAT member, Tip60.[4] This broad-spectrum activity suggests that this compound is not highly selective for a single HAT enzyme.
Table 1: Inhibitory Potency of this compound against Various HATs
| Target HAT | IC50 Value (µM) | Reference(s) |
| p300 | ~8.5 | [2][5] |
| PCAF | ~5 | [2][5] |
| Tip60 | Inhibition demonstrated, specific IC50 not consistently reported | [4][6][7][8] |
Comparative Analysis with Alternative HAT Inhibitors
To contextualize the specificity of this compound, it is useful to compare it with other known HAT inhibitors. Some inhibitors exhibit greater selectivity for specific HAT family members.
Table 2: Comparison of this compound with Other HAT Inhibitors
| Inhibitor | Target HAT(s) | Reported IC50/Ki (µM) | Key Characteristics | Reference(s) |
| This compound | p300, PCAF, Tip60 | p300: ~8.5, PCAF: ~5 | Natural product, broad-spectrum HAT inhibitor with known off-target effects. | [2][4][5] |
| Garcinol | p300, PCAF | - | Natural product, also a broad-spectrum HAT inhibitor. | [4][9] |
| Curcumin | p300 | - | Natural product, selective for p300 over PCAF. | [4] |
| C646 | p300/CBP | Ki: 0.4 | Synthetic compound, highly selective for p300/CBP. | [10] |
| MG149 | Tip60, MOF | - | Synthetic compound, demonstrates selectivity for the MYST family of HATs. | [10] |
Evaluating Specificity: The Challenge of Off-Target Effects
A critical aspect of evaluating any inhibitor is its potential for off-target effects. This compound has been documented to interact with multiple other cellular targets, which complicates the interpretation of its biological effects as being solely due to HAT inhibition.
Table 3: Known Off-Target Effects of this compound
| Off-Target | Effect | Reported IC50 (µM) | Reference(s) |
| NF-κB Pathway | Inhibition | - | [1][10] |
| MMP-2 | Inhibition | 11.11 | [11] |
| MMP-9 | Inhibition | - | [11] |
| Cyclooxygenase (COX) | Inhibition | - | [1] |
| Lipoxygenase | Inhibition | - | [7] |
| Xanthine Oxidase | Inhibition | - | [1] |
| Tyrosinase | Inhibition | - | [1] |
| Mitochondrial Respiration | Uncoupler | - | [1] |
The data indicates that this compound is a promiscuous inhibitor, affecting a range of enzymes and signaling pathways. This lack of specificity is a significant consideration for its use as a precise molecular probe or a therapeutic agent.
Experimental Protocols for Assessing HAT Inhibitor Specificity
Rigorous evaluation of inhibitor specificity requires a combination of in vitro and cell-based assays.[12]
In Vitro HAT Activity Assay (Fluorescence-Based)
This assay provides a quantitative measure of a compound's ability to inhibit a specific, purified HAT enzyme.
Principle: The assay measures the production of Coenzyme A (CoA-SH), which has a free thiol group, as a byproduct of the histone acetylation reaction. A thiol-reactive probe, such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), reacts with CoA-SH to produce a fluorescent signal.[13] A decrease in fluorescence in the presence of an inhibitor indicates reduced HAT activity.
Detailed Methodology:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing HAT assay buffer, the purified HAT enzyme (e.g., p300), a histone peptide substrate (e.g., H3 peptide), and varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control (DMSO).
-
Initiation: Start the reaction by adding acetyl-CoA to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for the enzymatic reaction.
-
Reaction Termination: Stop the reaction by adding isopropanol.[13]
-
Signal Development: Add the CPM fluorescent probe to each well.
-
Measurement: Measure the fluorescence using a microplate reader at an excitation wavelength of 360-390 nm and an emission wavelength of 450-470 nm.[13]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Chromatin Hyperacetylation Inhibition (ChHAI) Assay (Cell-Based)
This cellular assay assesses an inhibitor's ability to block histone acetylation in a more physiologically relevant context.
Principle: Treatment of cells with a histone deacetylase inhibitor (HDACi) leads to a global increase in histone acetylation (hyperacetylation). The ChHAI assay tests whether a HAT inhibitor can counteract this effect, providing evidence of its engagement with HAT targets within the cell.[12]
Detailed Methodology:
-
Cell Culture: Plate and culture a suitable cell line (e.g., U2OS) to an appropriate confluency.
-
HDACi Treatment: Treat the cells with a potent HDACi (e.g., Trichostatin A) for a sufficient duration to induce robust histone hyperacetylation.
-
HATi Co-treatment: Concurrently or subsequently, treat the cells with varying concentrations of the test HAT inhibitor (e.g., this compound) or a vehicle control.
-
Cell Lysis and Protein Extraction: Harvest the cells and extract total protein or histone proteins.
-
Immunoblotting (Western Blot):
-
Separate the protein extracts by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K9, anti-acetyl-H4).
-
Use an antibody against a total histone (e.g., anti-H3) as a loading control.
-
Incubate with a suitable HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescence-based substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of site-specific histone acetylation. A reduction in the HDACi-induced acetylation signal in the presence of the HAT inhibitor indicates its intracellular activity.
Visualizing Pathways and Workflows
References
- 1. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Histone Acetyltransferase Inhibitor this compound Causes Changes in Global Gene Expression during In Vitro Plasmodium falciparum Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of histone acetyltransferase activity by this compound sensitizes tumor cells to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Radiosensitizing effect of the histone acetyltransferase inhibitor this compound on various mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Garcinol and this compound, Natural Inhibitors of Histone Acetyltransferases, Inhibit Rhabdomyosarcoma Growth and Proliferation [mdpi.com]
- 10. Small molecule inhibitors of histone acetyltransferases and deacetylases are potential drugs for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Inhibits the Catalytic Activity of Matrix Metalloproteinase-2 and Matrix Metalloproteinase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays for Validating Histone Acetyltransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
Replicating published findings on anacardic acid's bioactivity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of anacardic acid's reported bioactivities, alongside detailed experimental protocols to aid in the replication of these findings. The data presented is based on published scientific literature and offers a comparative analysis with alternative compounds.
This compound, a phenolic lipid primarily sourced from the cashew nut shell liquid (CNSL) of Anacardium occidentale, has garnered significant attention for its diverse biological activities.[1] This guide synthesizes key findings on its antibacterial, anti-inflammatory, and anticancer effects, offering a resource for researchers seeking to validate and build upon existing studies.
Comparative Bioactivity Data
The following tables summarize the quantitative data on this compound's bioactivity, providing a comparative perspective against other relevant compounds.
Antibacterial Activity
This compound has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria. Its efficacy is influenced by the degree of unsaturation in its alkyl side chain.
| Compound | Bacterium | MIC (µg/mL) | Reference |
| This compound (15:3) | Streptococcus mutans | 1.56 | [2] |
| This compound (15:2) | Streptococcus mutans | 3.13 | [2] |
| This compound (15:1) | Streptococcus mutans | 6.25 | [2] |
| This compound (saturated) | Streptococcus mutans | >800 | [3] |
| Salicylic Acid | Streptococcus mutans | >3200 | [3] |
| This compound (15:3) | Staphylococcus aureus | 6.25 | [2] |
| This compound (mixture) | Staphylococcus aureus | 78.125 | [4] |
| This compound (mixture) | Escherichia coli | 78.125 | [4] |
| Vancomycin | Streptococcus mutans | 1 | [2] |
| Methicillin | Staphylococcus aureus | 1.56 | [2] |
Note: The notation 15:X refers to the number of carbons and double bonds in the alkyl side chain.
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by modulating key inflammatory pathways. Studies in animal models have demonstrated its ability to reduce edema and inflammatory markers.
| Compound/Treatment | Model | Dose | Inhibition of Edema (%) | Time Point | Reference |
| This compound | Carrageenan-induced paw edema | 25 mg/kg | 81.25 | 1 h | [5] |
| This compound | Carrageenan-induced paw edema | 25 mg/kg | 66.66 | 2 h | [5] |
| This compound | Carrageenan-induced paw edema | 25 mg/kg | 48.97 | 3 h | [5] |
| This compound | Carrageenan-induced paw edema | 25 mg/kg | 54.76 | 4 h | [5] |
| Indomethacin | Carrageenan-induced paw edema | 10 mg/kg | Significant reduction | 4 h | [5] |
Anticancer and Enzyme Inhibitory Activity
This compound has shown promise as an anticancer agent, primarily through its inhibition of histone acetyltransferases (HATs) and other key signaling molecules.
| Compound | Target/Cell Line | IC50 | Reference |
| This compound | p300 (HAT) | ~8.5 µM | [6] |
| This compound | PCAF (HAT) | ~5 µM | [6][7] |
| This compound | Tip60 (HAT) | 9 µM | [3] |
| This compound | MCF-7 (Breast Cancer) | 18.90 µg/mL | |
| This compound | HepG-2 (Hepatocarcinoma) | 26.10 µg/mL | |
| This compound | MKN-45 (Gastric Cancer) | 17.73 µg/mL | |
| Garcinol | p300/PCAF (HAT) | Potent inhibitor | [8] |
| Cisplatin | MCF-7, HepG-2, MKN-45 | < 6 µg/mL |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate these interactions.
Figure 1: this compound's modulation of key signaling pathways.
Experimental Protocols
To facilitate the replication of published findings, detailed methodologies for key experiments are provided below.
Extraction and Purification of this compound from Cashew Nut Shell Liquid (CNSL)
This protocol is based on the method described by Paramashivappa et al. (2001) and subsequent adaptations.[9]
Materials:
-
Cashew Nut Shell Liquid (CNSL)
-
Methanol
-
Calcium Hydroxide (Ca(OH)₂)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Silica Gel for column chromatography
-
Acetic Acid
-
Chloroform
-
Dichloromethane
-
Ethanol
Procedure:
-
Precipitation of Calcium Anacardate:
-
Conversion to this compound:
-
Suspend the dried calcium anacardate in distilled water.
-
Add concentrated HCl (37%) and stir.
-
Extract the this compound using ethyl acetate.
-
Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent.[10]
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Load the sample onto the column.
-
Elute with a solvent system of hexane and 1% acetic acid, followed by chloroform with 1% acetic acid, and finally a mixture of dichloromethane/ethanol (1:1) with 1% acetic acid to separate the different this compound components.[4]
-
Figure 2: Workflow for this compound extraction and purification.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This protocol is a standard method for determining the antibacterial efficacy of a compound.[11]
Materials:
-
Bacterial strains (e.g., S. mutans, S. aureus)
-
Todd Hewitt Broth (or other suitable bacterial growth medium)
-
96-well microtiter plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Spectrophotometer (plate reader)
Procedure:
-
Bacterial Culture Preparation:
-
Grow bacteria in the appropriate broth to the early logarithmic phase of growth.
-
-
Serial Dilution:
-
Perform two-fold serial dilutions of the this compound stock solution in the growth medium directly in the 96-well plate.
-
-
Inoculation:
-
Add a standardized suspension of the bacteria to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Measurement:
-
Measure the optical density (OD) at 600 nm using a plate reader.
-
The MIC is defined as the lowest concentration of this compound that inhibits visible bacterial growth.[11]
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[12]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG-2)
-
DMEM or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
This guide provides a foundational framework for researchers investigating the bioactivities of this compound. By presenting comparative data and detailed experimental protocols, it aims to facilitate the replication and extension of these important findings.
References
- 1. Anacardic acids - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction, Isolation and Chemical Modification of the Anacardic Acids from Cashew Nut Shell (Anacardium occidentale L.) and Biological Assay [gavinpublishers.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | HAT inhibitor | Hello Bio [hellobio.com]
- 8. mdpi.com [mdpi.com]
- 9. jsta.cl [jsta.cl]
- 10. mdpi.com [mdpi.com]
- 11. Natural Product this compound from Cashew Nut Shells Stimulates Neutrophil Extracellular Trap Production and Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Inhibits the Catalytic Activity of Matrix Metalloproteinase-2 and Matrix Metalloproteinase-9 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Anacardic Acid
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with anacardic acid. Adherence to these protocols is essential for ensuring personal safety and proper disposal of hazardous materials.
This compound, a compound with significant therapeutic potential, also presents notable hazards, including skin and eye irritation, and potential respiratory tract irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Hazard Identification and Personal Protective Equipment Specifications
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the potential hazards of this compound and the corresponding recommended PPE.
| Hazard | GHS Classification | Recommended Personal Protective Equipment |
| Skin Irritation | Skin Irritation (Category 2)[1][2] | Gloves: Chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for degradation or punctures before use.[3] Protective Clothing: A lab coat or apron should be worn.[3][4] |
| Eye Irritation | Serious Eye Irritation (Category 2A)[1][2] | Eye Protection: Chemical safety goggles or a face shield are required.[2][4] |
| Respiratory Irritation | Specific target organ toxicity — single exposure (Respiratory tract irritation)[1][2] | Respiratory Protection: Use in a well-ventilated area.[2][3] If dusts or aerosols may be generated, a NIOSH/MSHA approved respirator is necessary.[4][5] |
| Ingestion | Acute toxicity, oral (Category 4)[2] | General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2][3] |
Operational Plan: Donning, Doffing, and Disposal of PPE
A systematic approach to wearing and removing PPE is crucial to prevent cross-contamination.
Experimental Protocol: PPE Donning and Doffing Procedure
-
Donning Sequence:
-
Put on a lab coat or apron.
-
Put on a respirator, if required.
-
Put on eye protection.
-
Wash hands and then put on gloves.
-
-
Doffing Sequence (to minimize contamination):
-
Remove gloves using a technique that avoids skin contact with the exterior of the glove.
-
Remove the lab coat or apron by rolling it inside out.
-
Wash hands.
-
Remove eye protection.
-
Remove the respirator, if worn.
-
Wash hands again thoroughly.
-
Disposal Plan
All waste, including contaminated PPE and any material that has come into contact with this compound, must be treated as hazardous waste.
-
Contaminated PPE: Dispose of in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Chemical Waste: this compound and solutions containing it must not be disposed of down the drain.[1] Collect in a labeled, sealed container for chemical waste disposal according to institutional and local regulations.[5]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe this compound Handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
